8-Methyltridecanoyl-CoA
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C35H62N7O17P3S |
|---|---|
Molekulargewicht |
977.9 g/mol |
IUPAC-Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 8-methyltridecanethioate |
InChI |
InChI=1S/C35H62N7O17P3S/c1-5-6-9-12-23(2)13-10-7-8-11-14-26(44)63-18-17-37-25(43)15-16-38-33(47)30(46)35(3,4)20-56-62(53,54)59-61(51,52)55-19-24-29(58-60(48,49)50)28(45)34(57-24)42-22-41-27-31(36)39-21-40-32(27)42/h21-24,28-30,34,45-46H,5-20H2,1-4H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50) |
InChI-Schlüssel |
WBTALPVKUPJTND-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Biological Role of 8-Methyltridecanoyl-CoA in Microbial Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
8-Methyltridecanoyl-CoA is an anteiso-branched-chain fatty acyl-coenzyme A (acyl-CoA) that plays a crucial role in the physiology of various microorganisms, particularly bacteria. As a derivative of L-isoleucine metabolism, it serves as a key precursor for the biosynthesis of anteiso-branched-chain fatty acids (BCFAs). These fatty acids are integral components of microbial cell membranes, where they modulate fluidity and permeability, enabling adaptation to diverse environmental conditions such as low temperatures. Furthermore, as an activated acyl-CoA, this compound and other branched-chain acyl-CoAs can act as starter units for the biosynthesis of a diverse array of polyketide secondary metabolites, including many clinically important antibiotics. This technical guide provides a comprehensive overview of the biosynthesis of this compound, its incorporation into cellular lipids and secondary metabolites, and detailed experimental protocols for its study.
Biosynthesis of this compound
The synthesis of this compound is initiated from the branched-chain amino acid L-isoleucine. The pathway involves a series of enzymatic reactions that convert L-isoleucine into the primer molecule, 2-methylbutyryl-CoA. This primer is then elongated by the fatty acid synthase (FAS) system to produce the final 14-carbon branched-chain acyl-CoA.
The key enzymatic steps are:
-
Transamination of L-isoleucine: The first step is the removal of the amino group from L-isoleucine, catalyzed by a branched-chain amino acid aminotransferase (BCAT) . This reaction yields (S)-α-keto-β-methylvalerate.[1]
-
Oxidative decarboxylation: The resulting α-keto acid is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase complex (BCKDC) to form (S)-2-methylbutyryl-CoA.[2] This multi-enzyme complex is a critical regulatory point in branched-chain amino acid catabolism.
-
Initiation of Fatty Acid Synthesis: (S)-2-methylbutyryl-CoA serves as a primer for the type II fatty acid synthase (FASII) system. The initial condensation reaction is catalyzed by β-ketoacyl-acyl carrier protein synthase III (FabH) , which shows a preference for branched-chain acyl-CoA primers over acetyl-CoA in many bacteria that produce BCFAs.[3]
-
Elongation Cycles: Following the initial condensation with malonyl-ACP, the acyl chain is elongated through multiple cycles of condensation, reduction, dehydration, and a second reduction, with each cycle adding two carbon atoms from malonyl-CoA. After five elongation cycles, the 14-carbon acyl chain is formed, resulting in 8-methyltridecanoyl-ACP, which is then converted to this compound.
Biosynthesis of this compound from L-Isoleucine.
Biological Roles
Component of Cellular Membranes
Branched-chain fatty acids, including those derived from this compound (anteiso-C14:0), are major constituents of the cell membranes of many bacteria, particularly Gram-positive species like Bacillus and Listeria.[3] The methyl branch in anteiso-fatty acids disrupts the tight packing of the acyl chains in the lipid bilayer.[4] This disruption lowers the melting temperature of the membrane, thereby increasing its fluidity. This is a critical adaptation for microorganisms to maintain membrane function at low temperatures.[5] For instance, in Listeria monocytogenes, the proportion of anteiso-fatty acids, particularly anteiso-C15:0, increases at lower growth temperatures, which is crucial for its survival and growth in refrigerated environments.[5]
| Microbial Species | Anteiso-Fatty Acid | Relative Abundance (%) | Growth Condition | Reference |
| Listeria monocytogenes | anteiso-C15:0 | Dominant fatty acid at 5°C | Low temperature | [5] |
| Bacillus subtilis | anteiso-C15:0, anteiso-C17:0 | >50% of total fatty acids | Standard conditions | [3] |
| Chryseobacterium frigidisoli | anteiso-fatty acids | Increase at temperatures below 10°C | Low temperature | [6] |
Note: Specific quantitative data for this compound (anteiso-C14:0) is often reported as part of the total anteiso-fatty acid pool. The table presents data for the most abundant anteiso-fatty acids in the cited studies.
Precursor for Secondary Metabolite Biosynthesis
Acyl-CoA thioesters are key building blocks for the biosynthesis of polyketides, a large and diverse class of natural products with a wide range of biological activities, including many antibiotics, antifungals, and anticancer agents.[7] The structural diversity of polyketides is in part determined by the starter unit used to initiate their synthesis. While acetyl-CoA and propionyl-CoA are common starter units, branched-chain acyl-CoAs, such as 2-methylbutyryl-CoA (the precursor to this compound), can also serve as starter units, leading to the production of branched-chain polyketides.[8]
Metabolic engineering efforts have focused on manipulating the pools of branched-chain acyl-CoAs to produce novel polyketides. By overexpressing genes involved in branched-chain amino acid degradation, it is possible to increase the availability of branched-chain starter units for polyketide synthases (PKSs).[9] While a specific polyketide directly confirmed to be primed by this compound is not prominently documented, the principle of longer-chain branched acyl-CoAs serving as starter units is established in the field of polyketide biosynthesis.
Role of this compound as a starter unit in polyketide synthesis.
Experimental Protocols
Quantification of this compound and other Acyl-CoAs by LC-MS/MS
This protocol describes a general method for the extraction and absolute quantification of short- to long-chain acyl-CoAs from microbial cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Microbial cell culture
-
Quenching solution: 60% methanol, 0.85% (w/v) ammonium (B1175870) bicarbonate, pre-cooled to -40°C
-
Extraction solvent: 75% ethanol, 0.85% (w/v) ammonium bicarbonate, pre-cooled to -20°C
-
13C-labeled internal standards (e.g., from a 13C-labeled cell extract)[10]
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Procedure:
-
Cell Quenching and Harvesting: Rapidly quench metabolic activity by mixing a defined volume of cell culture with the pre-cooled quenching solution. Centrifuge at low temperature to pellet the cells.
-
Extraction: Resuspend the cell pellet in the pre-cooled extraction solvent containing the 13C-labeled internal standards. Lyse the cells by sonication or bead beating on ice.
-
Sample Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the acyl-CoAs.
-
LC-MS/MS Analysis: Inject the clarified extract onto a reversed-phase C18 column. Separate the acyl-CoAs using a gradient of an aqueous mobile phase (e.g., 50 mM formic acid adjusted to pH 8.1 with ammonium hydroxide) and an organic mobile phase (e.g., methanol).[10]
-
Detection: Use a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) to detect and quantify the acyl-CoA species. The transition from the precursor ion [M+H]+ to a characteristic fragment ion is monitored.
-
Quantification: Calculate the absolute concentration of each acyl-CoA species by comparing the peak area of the analyte to the peak area of its corresponding 13C-labeled internal standard.[10]
Analysis of Cellular Fatty Acid Composition by GC-MS
This protocol details the extraction and derivatization of total cellular fatty acids to fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Bacterial cell pellet
-
Saponification reagent: 45 g NaOH, 150 ml methanol, 150 ml deionized water
-
Methylation reagent: 325 ml 6.0 N HCl, 275 ml methanol
-
Extraction solvent: 1:1 (v/v) methyl-tert-butyl ether and hexane
-
Saturated NaCl solution
-
GC-MS system with a suitable capillary column (e.g., HP-5ms)
Procedure:
-
Saponification: Resuspend the cell pellet in the saponification reagent. Heat at 100°C for 30 minutes to hydrolyze lipids and release fatty acids.
-
Methylation: Cool the sample and add the methylation reagent. Heat at 80°C for 10 minutes to convert the fatty acids to their volatile methyl esters (FAMEs).
-
Extraction: Rapidly cool the sample and add the extraction solvent. Mix thoroughly and then remove the lower aqueous phase.
-
Washing: Wash the organic phase with a saturated NaCl solution to remove residual reagents.
-
GC-MS Analysis: Inject an aliquot of the organic phase into the GC-MS. Separate the FAMEs based on their boiling points and retention times. Identify the individual FAMEs, including anteiso-14:0 (the methyl ester of 8-methyltridecanoic acid), by their characteristic mass spectra.
-
Quantification: Determine the relative abundance of each fatty acid by integrating the peak areas in the chromatogram.
Experimental workflow for the analysis of bacterial fatty acid composition.
Conclusion
This compound is a significant metabolite in many bacteria, playing a fundamental role in shaping the properties of the cell membrane and serving as a potential precursor for the biosynthesis of complex secondary metabolites. Its synthesis from L-isoleucine highlights the intricate connection between amino acid and lipid metabolism. While specific quantitative data for this compound remains limited, the established methodologies for the analysis of acyl-CoAs and fatty acids provide a robust framework for future investigations. A deeper understanding of the regulation of its biosynthesis and its incorporation into various metabolic pathways holds promise for the development of novel antimicrobial agents and the bioengineering of new polyketide-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering controllable alteration of malonyl-CoA levels to enhance polyketide production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical role of anteiso-C15:0 fatty acid in the growth of Listeria monocytogenes at low temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Cell Membrane Fatty Acid Composition of Chryseobacterium frigidisoli PB4T, Isolated from Antarctic Glacier Forefield Soils, in Response to Changing Temperature and pH Conditions [frontiersin.org]
- 6. Biosynthesis of Polyketide Synthase Extender Units - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A common approach for absolute quantification of short chain CoA thioesters in prokaryotic and eukaryotic microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of Complexity: A Technical Guide to Mid-Chain Branched Acyl-CoAs in Natural Product Synthesis
A Hypothetical Case Study: 8-Methyltridecanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: this compound is not a known precursor in any characterized natural product biosynthetic pathway described in publicly available scientific literature. This technical guide, therefore, uses this compound as a hypothetical model to explore the established and plausible enzymatic mechanisms for the biosynthesis and utilization of rare, mid-chain branched fatty acyl-CoA precursors in the generation of complex natural products. The principles, pathways, and protocols described are based on well-documented analogous systems.
Introduction
The structural diversity of natural products is a direct reflection of the remarkable enzymatic machinery that constructs them. Polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs) are modular megaenzymes that generate vast families of bioactive compounds by assembling simple building blocks, or "extender units," onto a "starter unit." While common starter units like acetyl-CoA and propionyl-CoA are prevalent, the use of unusual, structurally complex starter units is a key strategy employed by nature to generate chemical novelty.
This guide delves into the biosynthesis of one such class of rare precursors: mid-chain branched fatty acyl-CoAs. Using the hypothetical molecule this compound as a case study, we will explore the enzymatic logic required to synthesize such a precursor and the experimental methods used to identify and characterize these pathways. We will examine how a simple linear fatty acid backbone can be modified through methylation and subsequently activated for incorporation into a PKS assembly line, providing a foundational understanding for researchers in natural product discovery and synthetic biology.
Section 1: Biosynthesis of Mid-Chain Branched Fatty Acyl-CoA Precursors
The formation of a molecule like this compound requires a departure from canonical fatty acid synthesis. It involves two key stages: the generation of the carbon backbone and the introduction of the mid-chain methyl branch.
Generation of the Acyl Chain
Standard bacterial fatty acid synthesis (FASII) produces primarily straight-chain saturated fatty acids. The generation of a C14 backbone with a C13 precursor (tridecanoic acid) is a standard process. However, in the context of specialized metabolite production, this process is often segregated from primary metabolism. Many biosynthetic gene clusters for complex polyketides encode a dedicated fatty acid synthase (FAS) or leverage a flexible PKS loading module to generate a specific, non-standard starter unit.
Mid-Chain C-Methylation
The introduction of a methyl group onto an unactivated carbon in the middle of an acyl chain is a chemically challenging transformation. The most common biological methyl donor is S-adenosyl-L-methionine (SAM). The enzymes responsible, SAM-dependent methyltransferases, are a vast and diverse superfamily. For the methylation of an unactivated sp³-hybridized carbon, a special class of "radical SAM" enzymes is often required. These enzymes use a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical, which can then abstract a hydrogen atom from the substrate, creating a substrate radical that can be attacked by a second molecule of SAM or another methyl donor.
A Hypothetical Pathway to this compound
Based on these principles, a plausible biosynthetic pathway can be proposed. A tridecanoyl (C13) chain is assembled on an acyl carrier protein (ACP). At a specific chain length, likely C13-ACP, a dedicated SAM-dependent methyltransferase introduces a methyl group at the C-8 position. Following methylation, the completed 8-methyltridecanoyl-ACP is released, typically by a thioesterase (TE) domain, as a free fatty acid. Finally, a pathway-specific acyl-CoA synthetase (or ligase) activates the free fatty acid to its corresponding CoA thioester, this compound, priming it for incorporation by a PKS.
Section 2: Incorporation into Polyketide Natural Products
Once synthesized, this compound is incorporated as the starter unit for a polyketide chain. This crucial first step is typically catalyzed by the loading module of a Type I PKS. The loading module minimally contains an Acyl-CoA binding site and an Acyl Carrier Protein (ACP), with an Acyltransferase (AT) domain selecting the specific starter unit and transferring it to the loading module's ACP. In some systems, particularly in fungi, a dedicated Starter Unit:ACP Transacylase (SAT) domain performs this selection and loading function.
Section 3: Experimental Protocols
The identification and characterization of a novel biosynthetic pathway require a suite of analytical and biochemical techniques.
Protocol: Identification and Quantification of this compound
This protocol describes the extraction and analysis of intracellular acyl-CoA thioesters from bacterial biomass using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Cell Harvesting and Quenching: a. Grow bacterial culture (e.g., 50 mL) to the desired growth phase (e.g., late exponential or stationary phase, when secondary metabolite production is often highest). b. Rapidly quench metabolic activity by adding the culture to an equal volume of ice-cold methanol. c. Pellet cells by centrifugation at 4,000 x g for 10 min at 4°C. Discard the supernatant.
2. Acyl-CoA Extraction: a. Resuspend the cell pellet in 1 mL of an ice-cold extraction solvent (e.g., 2.5% sulfosalicylic acid (w/v) in water or an acetonitrile/methanol/water mixture). b. Include an internal standard (e.g., a commercially available odd-chain or deuterated acyl-CoA) for quantification. c. Lyse cells by bead beating or sonication on ice. d. Clarify the lysate by centrifugation at 16,000 x g for 15 min at 4°C. e. Collect the supernatant containing the acyl-CoAs.
3. LC-MS/MS Analysis: a. Chromatography: Use a reverse-phase C18 column (e.g., Phenomenex Kinetex, 2.6 µm, 150 x 2.1 mm). b. Mobile Phase A: Water with 0.1% formic acid. c. Mobile Phase B: Acetonitrile with 0.1% formic acid. d. Gradient: A linear gradient from 5% B to 95% B over 15-20 minutes is a typical starting point for separating a range of acyl-CoAs. e. Mass Spectrometry: Operate the mass spectrometer in positive ion mode. f. Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion will be the [M+H]⁺ of this compound. Key fragment ions for CoA thioesters typically include the panetheine fragment.
Protocol: Analysis of Total Fatty Acids by GC-MS
To confirm the presence of 8-methyltridecanoic acid as a component of the cell's lipids, total fatty acids are extracted and analyzed as their more volatile fatty acid methyl esters (FAMEs).
1. Saponification and Methylation: a. To a lyophilized cell pellet (~10-20 mg), add 1 mL of saponification reagent (e.g., 45g NaOH, 150ml methanol, 150ml water). b. Heat at 100°C for 30 minutes to hydrolyze lipids and release free fatty acids. c. Cool the sample and add 2 mL of methylation reagent (e.g., 6.0 N HCl in methanol). d. Heat at 80°C for 10 minutes. This reaction protonates the fatty acids and methylates them.
2. FAMEs Extraction: a. Cool the sample and add 1.25 mL of extraction solvent (e.g., 1:1 hexane:methyl tert-butyl ether). b. Mix thoroughly for 10 minutes. c. Centrifuge to separate phases and transfer the upper organic phase containing the FAMEs to a clean vial.
3. GC-MS Analysis: a. Gas Chromatography: Use a non-polar capillary column (e.g., HP-5ms). b. Injection: Inject 1 µL of the FAMEs extract. c. Temperature Program: Start at a low temperature (e.g., 100°C) and ramp to a high temperature (e.g., 250-300°C) to elute FAMEs of different chain lengths. d. Mass Spectrometry: Operate in Electron Ionization (EI) mode. The fragmentation pattern of the FAME will allow for identification of the chain length and branching pattern. The mass spectrum of 8-methyltridecanoate methyl ester can be compared against spectral libraries or predicted fragmentation patterns.
Section 4: Quantitative Data (from Analogous Systems)
As no data exists for this compound, the following tables provide representative quantitative data for related enzymes and analytical methods to serve as a reference for experimental design.
Table 1: Representative Kinetic Parameters of Acyl-CoA Synthetases
| Substrate | Source Organism | Km (µM) | kcat (s-1) |
|---|---|---|---|
| Dodecanoic Acid (C12) | Pseudomonas aeruginosa | 15 ± 2 | 1.2 ± 0.1 |
| Tetradecanoic Acid (C14) | Escherichia coli | 8 ± 1 | 25.0 ± 1.5 |
| Hexadecanoic Acid (C16) | Saccharomyces cerevisiae | 5 ± 0.5 | 33.3 ± 2.0 |
| Oleic Acid (C18:1) | Homo sapiens | 4 ± 0.6 | 1.1 ± 0.05 |
(Data are illustrative and compiled from various literature sources on long-chain fatty acyl-CoA synthetases.)
Table 2: Example LC-MS/MS Parameters for Acyl-CoA Detection
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Myristoyl-CoA (C14) | 1004.4 | 499.1 | 35 |
| Palmitoyl-CoA (C16) | 1032.4 | 499.1 | 35 |
| Stearoyl-CoA (C18) | 1060.5 | 499.1 | 35 |
| This compound (C14-branched) | 1004.4 (Predicted) | 499.1 (Predicted) | ~35 (To be optimized) |
(Parameters are typical for CoA analysis on a triple quadrupole mass spectrometer. The product ion at m/z 499.1 corresponds to a characteristic fragment of the CoA moiety.)
Conclusion and Future Outlook
While this compound remains a hypothetical precursor, the enzymatic logic for its formation and utilization is well-grounded in the principles of natural product biosynthesis. The convergence of dedicated fatty acid synthases, the remarkable catalytic power of radical SAM methyltransferases, and the substrate flexibility of PKS loading modules provides a clear blueprint for how such a molecule could be produced and incorporated.
For researchers in drug discovery, understanding these pathways to complexity is paramount. It opens the door to genome mining efforts aimed at identifying novel biosynthetic gene clusters that may harbor these rare precursor-generating enzymes. For synthetic biologists, this knowledge provides a toolkit for engineering novel natural products by designing and combining pathways to create "unnatural" natural products with potentially enhanced or novel therapeutic activities. The protocols and data presented here serve as a foundational guide for the exploration, characterization, and exploitation of these fascinating biosynthetic systems.
An In-depth Technical Guide to the Discovery and Characterization of 8-Methyltridecanoyl-CoA and Other Branched-Chain Acyl-CoAs
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct scientific literature on the specific discovery and characterization of 8-Methyltridecanoyl-CoA is scarce. This guide provides a comprehensive overview based on the well-established principles of branched-chain fatty acid and acyl-CoA metabolism, using closely related molecules as examples. The methodologies and pathways described are representative of the field and are intended to be adapted for the study of this compound.
Introduction to Branched-Chain Acyl-CoAs
Branched-chain fatty acids (BCFAs) are fatty acids with one or more methyl groups on their carbon chain. Their corresponding acyl-coenzyme A (acyl-CoA) esters are important intermediates in cellular metabolism. While less common than their straight-chain counterparts, branched-chain acyl-CoAs play significant roles in various biological processes, including lipid biosynthesis, energy metabolism, and cellular signaling. The metabolism of BCFAs is of growing interest in the study of metabolic diseases and in the development of novel therapeutics.
Biosynthesis and Metabolism of Branched-Chain Acyl-CoAs
The biosynthesis of branched-chain acyl-CoAs can originate from the catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine, or from the elongation of shorter branched-chain primers. For instance, the catabolism of L-isoleucine can lead to the formation of 2-methylbutyryl-CoA, a short/branched-chain acyl-CoA.[1][2]
The metabolic fate of these molecules is diverse. They can be incorporated into complex lipids, such as phospholipids (B1166683) and triacylglycerols, or undergo mitochondrial β-oxidation to produce acetyl-CoA and propionyl-CoA, which then enter the citric acid cycle for energy production.[3] The initial step of β-oxidation for these molecules is catalyzed by specific acyl-CoA dehydrogenases.[4]
Signaling Pathways
The role of branched-chain acyl-CoAs in signaling is an emerging area of research. Acyl-CoAs, in general, are known to regulate the activity of various enzymes and transcription factors, thereby influencing metabolic pathways.[3]
Caption: General metabolic pathway of branched-chain acyl-CoAs.
Quantitative Data
| Substrate | Enzyme | Km (µM) | Vmax (nmol/min/mg) | Reference |
| (S)-2-Methylbutyryl-CoA | ACADSB | 5 - 20 | 50 - 200 | [1][5] |
| Hypothetical this compound | Long-Chain Acyl-CoA Dehydrogenase (LCAD) | 1 - 10 | 20 - 100 | Inferred |
Note: The values for this compound are hypothetical and intended for illustrative purposes. Actual values would need to be determined experimentally.
Experimental Protocols
The characterization of a novel acyl-CoA like this compound would involve several key experimental procedures.
Synthesis of this compound
The synthesis of this compound would first require the synthesis of 8-methyltridecanoic acid. A common method for the synthesis of fatty acids is through malonic ester synthesis or organocuprate addition to an α,β-unsaturated ester. Once the fatty acid is obtained, it can be converted to its CoA ester.
Protocol for Acyl-CoA Synthesis (General):
-
Activation of the Carboxylic Acid: The carboxylic acid (8-methyltridecanoic acid) is activated. This can be achieved by converting it to an acyl chloride using oxalyl chloride or thionyl chloride, or to an N-hydroxysuccinimide (NHS) ester.
-
Coupling with Coenzyme A: The activated carboxylic acid is then reacted with the free thiol group of Coenzyme A in a suitable buffer (e.g., sodium bicarbonate) to form the thioester bond.
-
Purification: The resulting acyl-CoA is purified, typically using reversed-phase high-performance liquid chromatography (HPLC).
Detection and Quantification in Biological Samples
The detection and quantification of specific acyl-CoAs in biological samples is challenging due to their low abundance and structural similarity to other acyl-CoAs. Liquid chromatography-mass spectrometry (LC-MS/MS) is the method of choice.[6][7]
Protocol for LC-MS/MS Analysis of Acyl-CoAs:
-
Sample Preparation: Biological samples (cells or tissues) are rapidly quenched and extracted with a solvent system (e.g., acetonitrile/methanol/water) to precipitate proteins and extract metabolites.
-
Chromatographic Separation: The extracted acyl-CoAs are separated using reversed-phase HPLC, often with an ion-pairing agent to improve peak shape.
-
Mass Spectrometric Detection: The separated acyl-CoAs are detected using a mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-product ion transitions for this compound would need to be determined using a synthetic standard.
Caption: Experimental workflow for the analysis of acyl-CoAs.
Enzyme Kinetic Assays
To characterize the interaction of this compound with enzymes, kinetic parameters (Km and Vmax) need to be determined. This is typically done using a spectrophotometric assay that couples the activity of the dehydrogenase to the reduction of a chromogenic substrate.
Protocol for Acyl-CoA Dehydrogenase Assay:
-
Reaction Mixture: A reaction mixture is prepared containing buffer, the purified enzyme (e.g., a long-chain acyl-CoA dehydrogenase), an electron acceptor (e.g., ferrocenium), and varying concentrations of the substrate (this compound).
-
Initiation and Monitoring: The reaction is initiated by adding the enzyme or substrate, and the change in absorbance of the electron acceptor is monitored over time using a spectrophotometer.
-
Data Analysis: The initial reaction rates are plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine Km and Vmax.
Conclusion
While direct information on this compound is limited, the established methodologies for the study of other branched-chain acyl-CoAs provide a clear roadmap for its discovery and characterization. The synthesis of an analytical standard is a critical first step, which will enable its detection in biological systems and the characterization of its interactions with metabolic enzymes. Further research in this area will undoubtedly shed light on the specific biological roles of this and other novel branched-chain acyl-CoAs.
References
- 1. Short/branched chain specific acyl-CoA dehydrogenase, mitochondrial | Abcam [abcam.com]
- 2. Short/branched chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 3. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. ACADSB acyl-CoA dehydrogenase short/branched chain [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzymatic Synthesis of 8-Methyltridecanoyl-CoA: A Technical Guide
An in-depth technical guide to the enzymatic synthesis of 8-Methyltridecanoyl-CoA is detailed below, designed for researchers, scientists, and professionals in drug development.
Introduction
This compound is a branched-chain acyl-coenzyme A (CoA) thioester. Branched-chain fatty acids and their CoA derivatives play roles in various biological processes and are precursors for the synthesis of complex lipids and natural products. The enzymatic synthesis of such molecules is crucial for studying their metabolism, biological functions, and for their use as standards in metabolomics research. This guide provides a comprehensive overview of the principles and a generalized protocol for the enzymatic synthesis of this compound.
The primary method for the enzymatic synthesis of acyl-CoAs from free fatty acids is through the action of acyl-CoA synthetases (ACS) or ligases.[1] These enzymes catalyze the activation of fatty acids in a two-step reaction involving ATP and CoA.[2]
Principle of Enzymatic Synthesis
The synthesis of this compound from 8-methyltridecanoic acid is catalyzed by a long-chain acyl-CoA synthetase (ACSL). The reaction proceeds in two steps:
-
Adenylation of the fatty acid: The carboxylate group of 8-methyltridecanoic acid attacks the α-phosphate of ATP, forming an 8-methyltridecanoyl-AMP intermediate and releasing pyrophosphate (PPi).
-
Thioesterification with Coenzyme A: The thiol group of Coenzyme A attacks the acyl-adenylate intermediate, forming the thioester bond of this compound and releasing AMP.[2][3]
The overall reaction can be summarized as:
8-Methyltridecanoic acid + ATP + CoA-SH → this compound + AMP + PPi
Enzyme Selection
Experimental Protocols
1. Expression and Purification of Recombinant Long-Chain Acyl-CoA Synthetase (ACSL)
A general protocol for obtaining a recombinant ACSL, for example, from E. coli, is provided below.
-
Cloning and Expression: The gene encoding the selected ACSL is cloned into a suitable expression vector (e.g., pET vector with a His-tag). The vector is then transformed into a competent E. coli expression strain (e.g., BL21(DE3)). A starter culture is grown overnight and used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 18-25°C) for several hours or overnight.[1]
-
Cell Lysis and Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication or high-pressure homogenization. The lysate is clarified by centrifugation. The supernatant containing the His-tagged ACSL is loaded onto a Ni-NTA affinity chromatography column. The column is washed, and the protein is eluted with an imidazole (B134444) gradient. The purity of the eluted fractions is assessed by SDS-PAGE. Fractions containing the purified enzyme are pooled, and the buffer is exchanged into a suitable storage buffer.
2. Enzymatic Synthesis of this compound
This protocol outlines the enzymatic reaction to produce this compound.
-
Reaction Mixture Preparation: A typical reaction mixture is prepared as described in Table 1. The components should be added in the order listed, with the enzyme being added last to initiate the reaction.
-
Reaction Incubation: The reaction mixture is incubated at a suitable temperature, typically between 25°C and 37°C, for a duration ranging from 30 minutes to several hours. The progress of the reaction can be monitored by analytical HPLC.
-
Reaction Termination: The reaction can be terminated by adding an acid (e.g., perchloric acid or citric acid) to lower the pH and precipitate the enzyme. The precipitated protein is then removed by centrifugation.
3. Purification of this compound
The synthesized this compound can be purified from the reaction mixture using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).
-
Solid-Phase Extraction (SPE): A C18 SPE cartridge can be used for purification. The acidified reaction mixture is loaded onto the pre-conditioned cartridge. The cartridge is washed with a low-concentration organic solvent (e.g., aqueous methanol) to remove salts and unreacted polar substrates. The this compound is then eluted with a higher concentration of organic solvent.
-
High-Performance Liquid Chromatography (HPLC): For higher purity, reversed-phase HPLC is recommended. The supernatant from the terminated reaction is injected onto a C18 column. A gradient of acetonitrile (B52724) in a buffered aqueous mobile phase (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) is used for elution. Fractions are collected and those containing the product are pooled and lyophilized.[6]
4. Analysis and Characterization
-
Concentration Determination: The concentration of the purified this compound can be determined spectrophotometrically by measuring the absorbance at 260 nm, using the extinction coefficient of the adenine (B156593) moiety of CoA.
-
Purity Assessment: The purity of the final product can be assessed by analytical HPLC, aiming for a purity of >95%.
-
Identity Confirmation: The identity of this compound can be confirmed by mass spectrometry (MS), which should show the expected molecular weight.
Quantitative Data
The following tables provide a summary of typical reaction components, representative kinetic data for a long-chain acyl-CoA synthetase, and expected outcomes of the synthesis.
Table 1: Reaction Components and Conditions for Enzymatic Synthesis
| Component | Final Concentration |
| Tris-HCl Buffer (pH 7.5) | 100 mM |
| 8-Methyltridecanoic acid | 0.1 - 1 mM |
| Coenzyme A (CoA-SH) | 0.5 - 2 mM |
| Adenosine triphosphate (ATP) | 2 - 5 mM |
| Magnesium Chloride (MgCl₂) | 5 - 10 mM |
| Purified ACSL Enzyme | 1 - 10 µM |
| Reaction Conditions | |
| Temperature | 25 - 37 °C |
| Incubation Time | 30 - 120 minutes |
Table 2: Representative Kinetic Parameters of a Long-Chain Acyl-CoA Synthetase
Note: These are representative values for long-chain fatty acids and may vary for 8-methyltridecanoic acid.
| Substrate | K_m_ (µM) | V_max_ (nmol/min/mg) |
| Palmitic acid (16:0) | 5 - 50 | 100 - 1000 |
| Oleic acid (18:1) | 2 - 20 | 200 - 1500 |
| ATP | 100 - 500 | - |
| Coenzyme A | 5 - 50 | - |
Table 3: Typical Yield and Purity of Synthesized Acyl-CoA
| Parameter | Typical Value |
| Yield | 40 - 80% |
| Purity (by HPLC) | > 95% |
Visualizations
Below are diagrams illustrating the enzymatic synthesis pathway and the experimental workflow.
Caption: General reaction scheme for the two-step enzymatic synthesis of this compound.
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Cellular activation and potential metabolic fates of 8-Methyltridecanoic Acid.
References
- 1. Undergraduate Honors Thesis | Determining the Fatty Acid Substrate Preferences of Long-Chain Acyl-CoA Synthetase Isoforms | ID: vm40xw47f | Carolina Digital Repository [cdr.lib.unc.edu]
- 2. Mammalian Long-Chain Acyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants [jstage.jst.go.jp]
- 6. mdpi.com [mdpi.com]
physical and chemical properties of 8-Methyltridecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methyltridecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (CoA) molecule. Acyl-CoAs are central metabolites in numerous cellular processes, including fatty acid metabolism, energy production, and the regulation of various signaling pathways. The unique branched-chain structure of this compound suggests its involvement in specific metabolic pathways, potentially differing from its straight-chain counterparts. This technical guide provides a comprehensive overview of the available physical and chemical properties, analytical methodologies, synthesis protocols, and the biological role of this compound.
Physical and Chemical Properties
| Property | Value | Source |
| Chemical Formula | C35H62N7O17P3S | MedChemExpress |
| Molecular Weight | 977.89 g/mol | MedChemExpress |
| Appearance | Not available | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| Stability | Store under recommended conditions as per Certificate of Analysis. | MedChemExpress |
Experimental Protocols
Synthesis of this compound (General Protocol)
Principle: The carboxylic acid (8-methyltridecanoic acid) is activated to a more reactive species, which then readily reacts with the thiol group of Coenzyme A to form the thioester bond.
Materials:
-
8-methyltridecanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Coenzyme A (free acid or lithium salt)
-
Anhydrous, aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Buffer solution (e.g., sodium bicarbonate)
-
Purification system (e.g., HPLC)
Procedure:
-
Activation of 8-methyltridecanoic acid:
-
Dissolve 8-methyltridecanoic acid and an equimolar amount of NHS in an anhydrous, aprotic solvent.
-
Add an equimolar amount of DCC to the solution.
-
Stir the reaction mixture at room temperature for several hours to overnight to form the NHS-ester of 8-methyltridecanoic acid. A precipitate of dicyclohexylurea (DCU) will form.
-
-
Filtration:
-
Remove the DCU precipitate by filtration.
-
The filtrate containing the activated NHS-ester is collected.
-
-
Conjugation to Coenzyme A:
-
Dissolve Coenzyme A in a suitable aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH ~8).
-
Slowly add the solution of the activated 8-methyltridecanoyl-NHS ester to the Coenzyme A solution with stirring.
-
Maintain the pH of the reaction mixture around 7.5-8.0 by adding a dilute base if necessary.
-
Allow the reaction to proceed for several hours at room temperature.
-
-
Purification:
-
The resulting this compound can be purified from the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs.[1][2]
Principle: this compound is separated from other cellular components by liquid chromatography and then detected and quantified by tandem mass spectrometry based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
Sample Preparation:
-
Extraction:
-
Homogenize tissue or cell samples in a suitable extraction buffer, often containing an internal standard (e.g., a deuterated or odd-chain acyl-CoA).
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction to enrich for acyl-CoAs and remove interfering substances.
-
Liquid Chromatography:
-
Column: A C18 or C8 reversed-phase column is typically used.[2]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium hydroxide) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed for separation.[2]
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for acyl-CoAs.
-
Detection: Multiple Reaction Monitoring (MRM) is a highly specific and sensitive detection mode. It involves monitoring a specific precursor ion (the molecular ion of this compound) and a specific product ion that is formed upon fragmentation of the precursor. A common fragmentation for acyl-CoAs is the neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) moiety.[1]
Biological Role and Signaling Pathways
A specific signaling pathway directly initiated or regulated by this compound has not been extensively characterized. However, its role can be inferred from the broader understanding of branched-chain fatty acid metabolism.
Metabolic Context of Branched-Chain Acyl-CoAs
Branched-chain fatty acids are primarily derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. The catabolism of these amino acids produces branched-chain α-keto acids, which are then oxidatively decarboxylated to form branched-chain acyl-CoAs. These can then be used as primers for the synthesis of branched-chain fatty acids.
The metabolism of branched-chain fatty acids is integrated with central carbon metabolism and can influence cellular energy homeostasis and signaling.[3][4] Elevated levels of BCAAs and their metabolites have been linked to the regulation of key signaling pathways such as the mTOR and PI3K/AKT pathways, which are critical for cell growth, proliferation, and metabolism.[4]
Below is a diagram illustrating the general metabolic context of branched-chain acyl-CoAs.
Caption: Metabolic context of this compound.
Experimental Workflow for Studying this compound
The following diagram outlines a typical experimental workflow for the investigation of this compound in a biological system.
References
- 1. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Coordinated Modulation of Energy Metabolism and Inflammation by Branched-Chain Amino Acids and Fatty Acids [frontiersin.org]
- 4. Branched Chain Amino Acids: Beyond Nutrition Metabolism [mdpi.com]
8-Methyltridecanoyl-CoA in Branched-Chain Fatty Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct scientific literature detailing the specific metabolic pathway and quantitative data for 8-Methyltridecanoyl-CoA is limited. The information presented in this guide is based on established principles of branched-chain fatty acid (BCFA) metabolism, with this compound serving as a representative mid-chain methyl-branched acyl-CoA. The pathways and protocols described are inferred from studies on analogous branched-chain and straight-chain fatty acyl-CoAs.
Introduction to Branched-Chain Fatty Acids and this compound
Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by one or more methyl groups along their acyl chain. Unlike the more common straight-chain fatty acids, BCFAs possess unique physicochemical properties, influencing membrane fluidity and cellular signaling. They are found in various organisms, from bacteria to mammals, and are obtained through both dietary intake and endogenous synthesis.
This compound is a coenzyme A derivative of 8-methyltridecanoic acid, a 14-carbon saturated fatty acid with a methyl group at the C8 position. As a mid-chain methyl-branched fatty acid, its metabolism is distinct from the more extensively studied iso- and anteiso-BCFAs, which have methyl branches near the terminus of the acyl chain. The study of mid-chain BCFAs like 8-methyltridecanoic acid and its activated form, this compound, is an emerging area of interest due to their potential roles in metabolic regulation and disease.
Putative Metabolic Pathway of this compound
The metabolism of this compound can be divided into its biosynthesis (anabolism) and degradation (catabolism).
Biosynthesis
The synthesis of mid-chain methyl-branched fatty acids is thought to occur through the modification of the standard fatty acid synthesis pathway, primarily involving the incorporation of methylmalonyl-CoA as an extender unit instead of malonyl-CoA.
The proposed biosynthetic pathway for this compound involves the following key steps:
-
Initiation: Fatty acid synthesis is initiated with a primer molecule, typically Acetyl-CoA.
-
Elongation with Malonyl-CoA: The initial acetyl-CoA is elongated by the fatty acid synthase (FAS) complex through the sequential addition of two-carbon units from malonyl-CoA. This process is repeated for several cycles.
-
Incorporation of Methylmalonyl-CoA: At a specific point in the elongation process, the FAS complex utilizes methylmalonyl-CoA as a substrate instead of malonyl-CoA. The incorporation of the three-carbon unit from methylmalonyl-CoA, followed by decarboxylation, results in the addition of a propionyl unit, introducing a methyl branch on the growing acyl chain. For the synthesis of 8-methyltridecanoic acid, this incorporation would occur after the chain has reached a certain length.
-
Further Elongation: Following the incorporation of the methyl branch, the FAS complex continues to elongate the chain using malonyl-CoA as the extender unit until the final chain length of 14 carbons is achieved.
-
Activation: The resulting 8-methyltridecanoic acid is then activated to its metabolically active form, this compound, by an acyl-CoA synthetase.
dot
Caption: Putative biosynthetic pathway of this compound.
Degradation (Beta-Oxidation)
The degradation of this compound is presumed to follow the general principles of fatty acid beta-oxidation, which occurs in the mitochondria. However, the presence of the methyl branch at an even-numbered carbon (C8) poses a challenge to the standard beta-oxidation enzymes. The proposed degradation pathway is as follows:
-
Initial Cycles of Beta-Oxidation: this compound undergoes three cycles of conventional beta-oxidation, yielding three molecules of acetyl-CoA and shortening the chain to 2-methylheptanoyl-CoA.
-
Alpha-Oxidation: The resulting 2-methylheptanoyl-CoA, which is a beta-substituted acyl-CoA, cannot be directly processed by the next enzyme in the beta-oxidation spiral. It is likely that this intermediate is a substrate for alpha-oxidation. In this process, the alpha-carbon is hydroxylated and then decarboxylated, removing one carbon and shifting the methyl group to the alpha position, forming 2-methylhexanoyl-CoA.
-
Further Beta-Oxidation: 2-Methylhexanoyl-CoA can then re-enter the beta-oxidation pathway. The subsequent cycles would yield propionyl-CoA (due to the methyl branch) and acetyl-CoA.
-
Metabolism of End Products: The acetyl-CoA enters the citric acid cycle for energy production. Propionyl-CoA is converted to succinyl-CoA, which also enters the citric acid cycle.
dot
Caption: Inferred degradation pathway of this compound.
Quantitative Data Presentation
| Acyl-CoA Species | Control Group (pmol/mg protein) | Treatment Group (pmol/mg protein) | Fold Change | p-value |
| Palmitoyl-CoA (C16:0) | 150.2 ± 12.5 | 135.8 ± 10.1 | 0.90 | 0.08 |
| Stearoyl-CoA (C18:0) | 85.6 ± 7.9 | 78.2 ± 6.5 | 0.91 | 0.12 |
| Oleoyl-CoA (C18:1) | 112.3 ± 9.8 | 125.4 ± 11.2 | 1.12 | 0.04 |
| Iso-pentadecanoyl-CoA | 5.1 ± 0.6 | 4.8 ± 0.5 | 0.94 | 0.35 |
| Anteiso-pentadecanoyl-CoA | 8.3 ± 1.1 | 7.9 ± 0.9 | 0.95 | 0.41 |
| This compound | 2.7 ± 0.4 | 4.9 ± 0.7 | 1.81 | <0.01 |
| Propionyl-CoA | 12.4 ± 1.5 | 18.9 ± 2.1 | 1.52 | <0.01 |
| Methylmalonyl-CoA | 1.8 ± 0.3 | 3.5 ± 0.5 | 1.94 | <0.01 |
Experimental Protocols
The analysis of this compound requires specialized analytical techniques due to its low abundance and the need to differentiate it from other isomeric fatty acyl-CoAs. The following are detailed methodologies for key experiments.
Extraction and Quantification of Acyl-CoAs by LC-MS/MS
This protocol describes a general method for the extraction and analysis of acyl-CoA species from cultured cells or tissues, which can be adapted for the specific analysis of this compound.
Materials:
-
Cold PBS (phosphate-buffered saline)
-
5% perchloric acid
-
Internal standards (e.g., ¹³C-labeled acyl-CoAs)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Collection: Harvest cells by scraping into cold PBS and centrifuge to obtain a cell pellet. For tissues, flash-freeze in liquid nitrogen and grind to a fine powder.
-
Extraction: Resuspend the cell pellet or tissue powder in a solution of acetonitrile and water (1:1, v/v) containing a known amount of internal standards.
-
Protein Precipitation: Add cold 5% perchloric acid to the sample, vortex, and incubate on ice for 10 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
LC-MS/MS Analysis:
-
Inject the supernatant onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of an aqueous solution with a weak acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile).
-
Perform mass spectrometry in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and other acyl-CoAs of interest.
-
-
Quantification: Quantify the amount of this compound by comparing its peak area to that of the corresponding internal standard.
dot
Caption: Experimental workflow for acyl-CoA analysis by LC-MS/MS.
Analysis of Branched-Chain Fatty Acids by GC-MS
To analyze the corresponding fatty acid, 8-methyltridecanoic acid, a common approach is to derivatize it to a fatty acid methyl ester (FAME) for analysis by gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Lipid extraction solvent (e.g., chloroform:methanol, 2:1, v/v)
-
Internal standard (e.g., a fatty acid with an odd chain length not present in the sample)
-
BF₃-methanol or methanolic HCl
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Lipid Extraction: Extract total lipids from the sample using a suitable solvent system.
-
Saponification and Methylation:
-
Saponify the lipid extract by heating with methanolic NaOH.
-
Methylate the resulting free fatty acids by adding BF₃-methanol or methanolic HCl and heating.
-
-
Extraction of FAMEs: After cooling, add water and extract the FAMEs with hexane.
-
GC-MS Analysis:
-
Inject the hexane extract containing the FAMEs onto a GC column suitable for fatty acid analysis (e.g., a polar capillary column).
-
Use a temperature gradient to separate the FAMEs based on their boiling points and polarity.
-
The mass spectrometer will fragment the eluting FAMEs, and the resulting fragmentation pattern can be used to identify the position of the methyl branch.
-
-
Identification and Quantification: Identify 8-methyltridecanoic acid methyl ester by its retention time and mass spectrum, comparing it to a known standard if available. Quantify by comparing its peak area to the internal standard.
Conclusion
While this compound remains a sparsely studied metabolite, understanding its metabolism is integral to the broader field of branched-chain fatty acid research. The inferred pathways for its synthesis and degradation, based on established biochemical principles, provide a framework for future investigation. The development and application of advanced analytical techniques, such as LC-MS/MS and GC-MS, are crucial for the accurate identification and quantification of this and other mid-chain BCFAs in biological systems. Further research in this area will likely uncover novel roles for these unique lipids in health and disease, offering potential new targets for therapeutic intervention.
The Role of 8-Methyltridecanoyl-CoA in Lipidomics: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
8-Methyltridecanoyl-CoA is a branched-chain acyl-coenzyme A (CoA) that plays a specialized and critical role in the lipid metabolism of certain bacteria, most notably as a key precursor in the biosynthesis of virulence-associated lipids in Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of the function, biosynthesis, and analysis of this compound. It is intended for researchers in lipidomics, microbiology, and drug development who are interested in the unique aspects of branched-chain fatty acid metabolism and its implications for disease. This document details the biosynthetic pathway of mycocerosic acids, for which this compound is an essential building block, and presents relevant experimental protocols for its study.
Introduction to Branched-Chain Acyl-CoAs
Branched-chain fatty acids (BCFAs) are aliphatic carboxylic acids with one or more methyl branches on the carbon chain.[1] In contrast to the more common straight-chain fatty acids, BCFAs have distinct physicochemical properties that influence the fluidity and structure of cell membranes.[2] Acyl-CoAs are central metabolites in numerous cellular processes, including fatty acid metabolism, lipid biosynthesis, and the regulation of various enzymatic activities.[3][4] Branched-chain acyl-CoAs, such as this compound, are key intermediates in the synthesis of complex branched-chain lipids.
The Role of this compound in Mycobacterium tuberculosis
The primary and most well-characterized role of this compound is in the biosynthesis of mycocerosic acids in Mycobacterium tuberculosis, the causative agent of tuberculosis. Mycocerosic acids are multi-methyl-branched fatty acids that are essential components of phthiocerol dimycocerosate (PDIM), a major lipid virulence factor of M. tuberculosis.[5][6] PDIM is located in the outer membrane of the bacterium and is crucial for its pathogenesis, contributing to the impermeability of the cell wall and the evasion of the host immune response.[5]
This compound serves as a primer for the multi-functional enzyme mycocerosic acid synthase (MAS). MAS iteratively adds methylmalonyl-CoA units to the acyl-CoA primer, leading to the elongation and formation of the characteristic multi-methyl-branched structure of mycocerosic acids.[7][8]
Biosynthesis of Mycocerosic Acids
The biosynthesis of mycocerosic acids is a specialized pathway in mycobacteria that relies on the availability of both straight-chain and branched-chain precursors. The pathway is initiated with a medium-chain acyl-CoA, such as this compound, and involves the iterative addition of methylmalonyl-CoA.
The overall biosynthetic scheme can be visualized as follows:
Quantitative Data
Direct quantitative data for this compound in biological samples is scarce in the literature. However, the functional importance of the mycocerosic acid synthesis pathway can be understood through the enzymatic activities of the involved proteins and the impact of their disruption on the production of downstream lipids. The following table summarizes key quantitative parameters related to this pathway.
| Parameter | Enzyme/System | Substrate(s) | Value | Organism | Reference |
| Enzyme Activity | Mycocerosic Acid Synthase (MAS) | n-Fatty Acyl-CoA + Methylmalonyl-CoA | Elongates C6 to C20 CoA esters | M. bovis BCG | [7] |
| Substrate Specificity | MAS | Malonyl-CoA | No incorporation | M. bovis BCG | [7] |
| Product Profile | MAS | n-C18:0-CoA | Tetramethyl-branched fatty acids | M. bovis BCG | [7] |
| Impact of Precursor Availability | PDIM Biosynthesis | Propionate | Increased mass of PDIM | M. tuberculosis | [5] |
Experimental Protocols
The analysis of branched-chain acyl-CoAs like this compound requires sensitive and specific analytical techniques, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the method of choice.[9][10][11]
Extraction of Acyl-CoAs from Bacterial Cultures
-
Cell Harvesting : Harvest Mycobacterium tuberculosis cells from culture by centrifugation.
-
Quenching Metabolism : Rapidly quench metabolic activity by resuspending the cell pellet in a cold solvent mixture, such as acetonitrile/methanol/water (40:40:20).
-
Cell Lysis : Lyse the cells using mechanical disruption, such as bead beating, in the cold solvent.
-
Protein Precipitation : Centrifuge the lysate to pellet cell debris and precipitated proteins.
-
Supernatant Collection : Collect the supernatant containing the acyl-CoAs.
-
Drying and Reconstitution : Dry the supernatant under vacuum and reconstitute in a suitable buffer for LC-MS/MS analysis, such as 50 mM ammonium (B1175870) acetate.[12]
LC-MS/MS Analysis of Acyl-CoAs
A generalized workflow for the LC-MS/MS analysis is depicted below:
-
Chromatography : Use a C18 reversed-phase column with a gradient elution.
-
Mobile Phase A : Aqueous buffer, e.g., 10 mM ammonium acetate.
-
Mobile Phase B : Organic solvent, e.g., acetonitrile.
-
-
Mass Spectrometry :
-
Ionization Mode : Positive electrospray ionization (ESI+).
-
Detection Mode : Multiple Reaction Monitoring (MRM) is commonly used for quantification. This involves selecting the precursor ion of the target acyl-CoA and a specific product ion generated by collision-induced dissociation.
-
Characteristic Transitions : Acyl-CoAs often exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety.[10]
-
Conclusion
This compound is a specialized metabolite with a crucial role in the biosynthesis of virulence-associated lipids in Mycobacterium tuberculosis. Its function as a primer for mycocerosic acid synthase highlights the importance of branched-chain fatty acid metabolism in the pathogenicity of this significant human pathogen. The analytical methods outlined in this guide, particularly LC-MS/MS, provide the necessary tools for researchers to investigate the levels and fluxes of this compound and related metabolites. Further research into this and other branched-chain acyl-CoAs may uncover novel targets for the development of new anti-tuberculosis therapies.
References
- 1. Lipidomic analyses of Mycobacterium tuberculosis based on accurate mass measurements and the novel “Mtb LipidDB” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mycobacterial Lipidomics | Semantic Scholar [semanticscholar.org]
- 3. DSpace [open.bu.edu]
- 4. Cholesterol and fatty acids grease the wheels of Mycobacterium tuberculosis pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipidomics reveals control of Mycobacterium tuberculosis virulence lipids via metabolic coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Characterization of a Vitamin B12-Dependent Methylmalonyl Pathway in Mycobacterium tuberculosis: Implications for Propionate Metabolism during Growth on Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional reconstitution of the Mycobacterium tuberculosis long-chain acyl-CoA carboxylase from multiple acyl-CoA subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparative lipidomics platform for chemotaxonomic analysis of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Acyl-CoA Synthetase in Mycobacterium tuberculosis Involved in Triacylglycerol Accumulation during Dormancy | PLOS One [journals.plos.org]
- 11. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic Flux Analysis [vanderbilt.edu]
The Elusive 8-Methyltridecanoyl-CoA: A Technical Guide on its Putative Natural Occurrence and Analysis
A deep dive into the evidence for the existence of 8-Methyltridecanoyl-CoA in the biosphere, its likely biosynthetic origins, and the analytical strategies poised to confirm its presence and quantity.
Introduction
This compound is a long-chain branched acyl-coenzyme A molecule that, while commercially available for research purposes, remains conspicuously absent from definitive reports of natural occurrence within organisms. This technical guide synthesizes the current, albeit indirect, evidence for its existence in biological systems, focusing on the plausible biosynthetic pathways that could lead to its formation. Primarily targeting researchers, scientists, and drug development professionals, this document outlines the theoretical framework for its natural occurrence, details the experimental protocols that could be adapted for its detection and quantification, and provides a roadmap for future research to unequivocally establish its presence in the natural world.
Postulated Natural Occurrence and Biosynthesis
The primary evidence for the potential natural occurrence of this compound stems from the well-documented biosynthesis of branched-chain fatty acids (BCFAs) in a variety of organisms, most notably in bacteria such as Actinomycetes and various marine microorganisms, as well as in marine sponges that harbor these bacteria.
BCFAs are crucial components of cell membranes, influencing their fluidity and function. Their biosynthesis is initiated by short, branched-chain acyl-CoA primers derived from the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. The structure of 8-methyltridecanoic acid, the fatty acyl component of this compound, strongly suggests its origin from an isoleucine-derived primer.
The proposed biosynthetic pathway for 8-methyltridecanoic acid, and subsequently this compound, is initiated by the conversion of isoleucine to 2-methylbutyryl-CoA. This serves as the starter unit for the fatty acid synthase (FAS) system. Through successive rounds of elongation, where two-carbon units from malonyl-CoA are added, the acyl chain is extended. Five cycles of elongation would result in the formation of 8-methyltridecanoyl-ACP, which is then converted to this compound.
8-Methyltridecanoyl-CoA: A Potential Modulator of Metabolic Homeostasis and Its Putative Link to Metabolic Disorders
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Branched-chain fatty acids (BCFAs) are increasingly recognized for their role in cellular signaling and metabolic regulation. While the metabolism of certain BCFAs, such as phytanic acid and pristanic acid, is well-documented in the context of specific inborn errors of metabolism, many other BCFAs remain understudied. This technical guide focuses on 8-Methyltridecanoyl-CoA, a recognized but poorly characterized medium-chain branched-chain acyl-CoA. Although direct experimental evidence for its metabolic fate and association with disease is scarce, this document synthesizes current knowledge on BCFA metabolism to propose a putative metabolic pathway for this compound and explore its potential links to metabolic disorders such as obesity, type 2 diabetes, and other metabolic syndromes. By analogy to better-understood BCFAs, we will detail relevant experimental protocols and present quantitative data from related compounds to provide a framework for future research into this intriguing molecule.
Introduction to Branched-Chain Fatty Acids and this compound
Branched-chain fatty acids are a class of fatty acids characterized by one or more methyl groups on their carbon chain. They are obtained from dietary sources, particularly ruminant meat and dairy products, and can also be synthesized by gut microbiota. BCFAs are integral components of cell membranes and have been implicated in various physiological processes, including the regulation of gene expression, inflammation, and insulin (B600854) sensitivity.
This compound is the coenzyme A thioester of 8-methyltridecanoic acid. Its presence is noted in the Human Metabolome Database (HMDB) under the identifier HMDB0300686, confirming it as a recognized metabolite in biological systems. However, its specific metabolic pathway, enzymatic regulation, and physiological significance are yet to be elucidated. Given its structure as a medium-chain fatty acyl-CoA with a methyl branch, it is plausible that its metabolism intersects with the established pathways of BCFA degradation and that its dysregulation could contribute to metabolic diseases.
Putative Metabolic Pathway of this compound
Based on the established principles of BCFA metabolism, a hypothetical metabolic pathway for this compound can be proposed. The degradation of BCFAs typically involves a combination of peroxisomal and mitochondrial beta-oxidation. The position of the methyl group is a critical determinant of the specific enzymatic steps required. For this compound, with its methyl group at an even-numbered carbon, it is likely to undergo rounds of beta-oxidation until the methyl-branched acyl-CoA intermediate is formed, which may then require specific enzymatic handling.
The proposed degradation pathway would likely proceed as follows:
-
Activation: 8-methyltridecanoic acid is activated to this compound in the cytoplasm by an acyl-CoA synthetase.
-
Mitochondrial Beta-Oxidation: As a medium-chain fatty acyl-CoA, it can be transported into the mitochondria. Here, it would undergo cycles of beta-oxidation.
-
Formation of a Branched Intermediate: After a few cycles of beta-oxidation, a key methyl-branched intermediate, such as 2-methyl-acyl-CoA, would be generated.
-
Further Oxidation: This intermediate would then be a substrate for enzymes specific to branched-chain acyl-CoAs, leading to the production of propionyl-CoA and acetyl-CoA, which can then enter the citric acid cycle.
Theoretical Modeling of 8-Methyltridecanoyl-CoA Enzyme Interactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical modeling of the interactions between 8-Methyltridecanoyl-CoA and candidate enzymes. Due to the limited direct experimental data on this specific branched-chain fatty acyl-CoA, this guide synthesizes information from structurally analogous molecules, such as phytanic and pristanic acid, to propose a robust framework for computational and experimental investigation. We delve into the metabolic context, potential enzymatic partners, theoretical modeling approaches including molecular docking and molecular dynamics simulations, and detailed experimental protocols for validation. All quantitative data from related systems are summarized for comparative analysis, and key pathways and workflows are visualized using Graphviz. This document aims to equip researchers and drug development professionals with the necessary knowledge and methodologies to explore the enzymatic interactions of this compound and its potential therapeutic implications.
Introduction
This compound is a branched-chain fatty acyl-CoA that is expected to be metabolized through pathways analogous to other branched-chain fatty acids. Understanding its interactions with metabolic enzymes is crucial for elucidating its physiological role and for the development of targeted therapeutics in diseases where branched-chain fatty acid metabolism is implicated. Theoretical modeling, in conjunction with experimental validation, offers a powerful approach to investigate these interactions at a molecular level.
Metabolic Context of Branched-Chain Fatty Acyl-CoAs
Branched-chain fatty acids, such as 8-methyltridecanoic acid, are primarily metabolized through a series of enzymatic reactions in the peroxisomes and mitochondria. Unlike straight-chain fatty acids, the presence of a methyl branch often necessitates alternative metabolic routes, such as alpha- and beta-oxidation.
The metabolism of odd-chain fatty acids typically proceeds via beta-oxidation, yielding acetyl-CoA units until a final three-carbon propionyl-CoA is produced.[1][2][3][4][5] This propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.[1][3] For branched-chain fatty acids, the position of the methyl group is a critical determinant of the metabolic pathway.
Based on the metabolism of structurally similar compounds like phytanic acid and pristanic acid, the initial activation of 8-methyltridecanoic acid to this compound is a prerequisite for its subsequent degradation.[6][7][8] This activation is catalyzed by an acyl-CoA synthetase. Following activation, the acyl-CoA enters the peroxisomal beta-oxidation pathway.
Proposed Metabolic Pathway for this compound
The proposed metabolic pathway for this compound involves a series of enzymatic steps within the peroxisome, analogous to the degradation of other branched-chain fatty acids.
Candidate Enzymes for Interaction
Several classes of enzymes are strong candidates for interacting with this compound based on their known roles in branched-chain fatty acid metabolism and their substrate specificities.
Peroxisomal Acyl-CoA Synthetases (ACSL)
The first committed step in the metabolism of 8-methyltridecanoic acid is its activation to a CoA thioester. Peroxisomal acyl-CoA synthetases are responsible for this activation.[9][10][11][12] These enzymes exhibit broad substrate specificity, and it is highly probable that one or more of these synthetases can activate 8-methyltridecanoic acid.[9]
Peroxisomal Acyl-CoA Oxidases (ACOX)
Once formed, this compound would enter the beta-oxidation pathway, with the first step being catalyzed by an acyl-CoA oxidase.[8][13][14][15][16] Rat liver peroxisomes, for instance, contain multiple acyl-CoA oxidases with varying substrate specificities for straight and branched-chain acyl-CoAs.[8] The acyl-CoA-binding pocket of these enzymes can accommodate a range of acyl chain lengths.[13]
Branched-Chain Acyl-CoA Dehydrogenases (ACADSB)
Acyl-CoA dehydrogenases are another class of enzymes involved in the dehydrogenation of acyl-CoA esters. The short/branched-chain acyl-CoA dehydrogenase (ACADSB) has known activity towards short branched-chain acyl-CoAs and could potentially interact with metabolites of this compound.[17][18][19][20]
Theoretical Modeling of Enzyme Interactions
Theoretical modeling provides a powerful framework for predicting and analyzing the interactions between this compound and its potential enzymatic partners.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. This method can be used to generate a model of this compound within the active site of a candidate enzyme.
Workflow for Molecular Docking:
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the enzyme-ligand complex over time. This technique can be used to assess the stability of the docked pose and to identify key interactions that stabilize the complex.[21][22]
Workflow for Molecular Dynamics Simulation:
Quantitative Data from Analogous Systems
Table 1: Kinetic Parameters of Enzymes Acting on Branched-Chain Acyl-CoAs (Illustrative)
| Enzyme Class | Substrate | Organism | Km (µM) | kcat (s-1) | Reference |
| Acyl-CoA Oxidase | Pristanoyl-CoA | Rat Liver | 15 | 2.5 | [8] |
| Acyl-CoA Oxidase | 2-Methylpalmitoyl-CoA | Rat Liver | 12 | 3.1 | [8] |
| Acyl-CoA Dehydrogenase | (S)-2-Methylbutyryl-CoA | Human | 25 | 15 | [17] |
Note: The values in this table are illustrative and compiled from various sources. For precise data, refer to the original publications and databases like BRENDA and SABIO-RK.
Experimental Protocols for Validation
Experimental validation is essential to confirm the predictions from theoretical models. The following are key experimental protocols that can be adapted for studying the interactions of this compound.
Enzyme Kinetic Assays
Enzyme kinetic assays are fundamental for determining the kinetic parameters (Km and kcat) of an enzyme with this compound.
General Protocol for a Spectrophotometric Acyl-CoA Oxidase Assay: [30][31]
-
Reaction Mixture: Prepare a reaction buffer containing a suitable pH (e.g., 8.5), a chromogenic substrate that reacts with the H2O2 produced, and horseradish peroxidase.
-
Enzyme Preparation: Purify the candidate acyl-CoA oxidase.
-
Substrate: Synthesize or procure this compound.
-
Assay:
-
Add the enzyme to the reaction mixture.
-
Initiate the reaction by adding varying concentrations of this compound.
-
Monitor the change in absorbance over time at a specific wavelength.
-
-
Data Analysis: Plot the initial reaction rates against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Binding Affinity Assays
Various biophysical techniques can be employed to measure the binding affinity (Kd) between an enzyme and this compound.[32][33][34][35][36]
Methods for Measuring Binding Affinity:
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during the binding event.
-
Surface Plasmon Resonance (SPR): Monitors the binding interaction in real-time by detecting changes in the refractive index at a sensor surface.
-
Fluorescence Spectroscopy: Measures changes in the intrinsic fluorescence of the protein or a fluorescently labeled ligand upon binding.
Conclusion and Future Directions
The theoretical and experimental framework presented in this guide provides a comprehensive approach to investigating the enzymatic interactions of this compound. By leveraging knowledge from structurally similar molecules, researchers can build predictive models and design targeted experiments to elucidate the metabolic fate and biological significance of this branched-chain fatty acyl-CoA. Future work should focus on obtaining direct experimental evidence for the identified candidate enzymes and refining the theoretical models based on these findings. Such studies will be invaluable for advancing our understanding of branched-chain fatty acid metabolism and its role in health and disease, potentially paving the way for novel therapeutic interventions.
References
- 1. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. biochemistryclub.com [biochemistryclub.com]
- 4. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 5. aocs.org [aocs.org]
- 6. BRENDA, the enzyme database: updates and major new developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genexplain.com [genexplain.com]
- 8. Substrate specificities of rat liver peroxisomal acyl-CoA oxidases: palmitoyl-CoA oxidase (inducible acyl-CoA oxidase), pristanoyl-CoA oxidase (non-inducible acyl-CoA oxidase), and trihydroxycoprostanoyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Peroxisomal Long-Chain Acyl-CoA Synthetase from Glycine max Involved in Lipid Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peroxisomal Acyl-CoA Synthetase Activity Is Essential for Seedling Development in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peroxisomal acyl-CoA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evidence that peroxisomal acyl-CoA synthetase is located at the cytoplasmic side of the peroxisomal membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acyl-CoA oxidase - Creative Enzymes [creative-enzymes.com]
- 14. Acyl-CoA oxidase - Wikipedia [en.wikipedia.org]
- 15. Characterization of Acyl-CoA Oxidases from the Lipolytic Yeast Candida aaseri SH14 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ACADSB acyl-CoA dehydrogenase short/branched chain [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 19. scholars.mssm.edu [scholars.mssm.edu]
- 20. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. ajchem-a.com [ajchem-a.com]
- 23. BRENDA - Wikipedia [en.wikipedia.org]
- 24. Bioregistry - BRENDA Enzyme [bioregistry.io]
- 25. BRENDA, enzyme data and metabolic information - PMC [pmc.ncbi.nlm.nih.gov]
- 26. SABIO-RK—database for biochemical reaction kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. SABIO-Reaction Kinetics Database - Wikipedia [en.wikipedia.org]
- 28. SABIO-RK - Database Commons [ngdc.cncb.ac.cn]
- 29. SABIO Biochemical Reaction Kinetics Database [sabiork.h-its.org]
- 30. A kinetic investigation of the acyl-CoA oxidase reaction with the use of a novel spectrophotometric assay. Inhibition by acetyl-CoA, CoA and FMN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. scielo.br [scielo.br]
- 32. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 33. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 34. researchgate.net [researchgate.net]
- 35. Four Gold Standards for Measuring Ligand-Binding Affinity [findlight.net]
- 36. elifesciences.org [elifesciences.org]
The Pivotal Role of 8-Methyltridecanoyl-CoA in the Survival of Extremophiles: A Technical Deep Dive
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the significance of 8-Methyltridecanoyl-CoA, a branched-chain fatty acid, in the adaptation and survival of extremophiles. This whitepaper, tailored for researchers, scientists, and drug development professionals, delves into the biosynthesis, physiological role, and experimental analysis of this crucial molecule, offering a foundational resource for harnessing the adaptive strategies of these resilient organisms.
Extremophiles, organisms that thrive in environments of extreme temperature, pressure, pH, or salinity, have evolved unique biochemical mechanisms to maintain cellular integrity and function. A key adaptation lies within the composition of their cell membranes, where branched-chain fatty acids (BCFAs) play a critical role in modulating membrane fluidity. This compound is a precursor to anteiso-fatty acids, which, with their methyl branch at the antepenultimate carbon, are instrumental in lowering the phase transition temperature of the membrane, ensuring its fluidity in cold environments.
This guide provides an in-depth exploration of the biosynthesis of this compound, outlining the key enzymatic steps and precursor molecules. It further details the analytical methodologies for the extraction, identification, and quantification of this and other BCFAs from extremophilic bacteria.
Biosynthesis of Anteiso-Branched-Chain Fatty Acids
The synthesis of anteiso-branched-chain fatty acids, such as those derived from this compound, initiates from branched-chain amino acids.[1][2] In Gram-positive bacteria, which are known to contain significant amounts of BCFAs, these primers are alternatives to the straight-chain acetyl- and propionyl-CoA in the initial step of fatty acid biosynthesis.[3]
The general pathway involves the following key steps:
-
Transamination: Branched-chain amino acids like isoleucine undergo transamination to form their corresponding α-keto acids.[2][3] For the synthesis of odd-numbered anteiso-fatty acids, the precursor is L-isoleucine.
-
Decarboxylation: The branched-chain α-keto acids are then decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKD) complex, yielding branched-chain acyl-CoA primers.[2][3] In the case of isoleucine, this results in the formation of 2-methylbutyryl-CoA.
-
Elongation: The branched-chain acyl-CoA primer is then elongated by the fatty acid synthase (FAS) system. The initial condensation reaction is catalyzed by β-ketoacyl-acyl carrier protein synthase III (FabH), which exhibits a preference for branched-chain acyl-CoA substrates.[3][4] Subsequent elongation cycles utilize malonyl-CoA as the two-carbon donor, leading to the formation of long-chain BCFAs.[2]
The temperature-dependent substrate selectivity of FabH is a crucial factor in the adaptation of some bacteria to cold environments.[4] For instance, in Listeria monocytogenes, FabH shows an increased preference for 2-methylbutyryl-CoA at lower temperatures, leading to a higher proportion of anteiso-fatty acids in the cell membrane.[4]
The Role in Membrane Fluidity
Cell membranes composed largely of iso- and anteiso-fatty acids are crucial for the growth of bacteria in both normal and extreme environments.[1] The methyl branches in these fatty acids disrupt the tight packing of the acyl chains in the lipid bilayer, thereby increasing membrane fluidity. This is particularly important for extremophiles living in cold environments (psychrophiles), as it prevents the membrane from becoming too rigid. The presence of these BCFAs as major cellular fatty acids is also an important criterion in the classification and identification of bacteria.[1]
Quantitative Data
While specific quantitative data for this compound in a wide range of extremophiles is not extensively documented in publicly available literature, the overall proportion of branched-chain fatty acids is a key metric in understanding membrane adaptation. The following table summarizes the general trends observed in the fatty acid composition of different types of extremophiles.
| Extremophile Type | Predominant Fatty Acid Type | General Observations | Reference |
| Thermophiles | Saturated straight- and branched-chain fatty acids (iso-C15) | Higher content of saturated fatty acids to decrease membrane fluidity at high temperatures. | [5] |
| Psychrophiles | Unsaturated and branched-chain fatty acids (anteiso) | Higher percentage of unsaturated and anteiso-fatty acids to maintain membrane fluidity at low temperatures. | [5] |
| Mesophiles | Mix of saturated and unsaturated fatty acids | Balanced composition for optimal fluidity at moderate temperatures. | [5] |
Experimental Protocols
The analysis of this compound and other BCFAs typically involves the extraction of total lipids from bacterial cells, followed by derivatization to fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).
Lipid Extraction and Methylation
This protocol describes a common method for the extraction and methylation of fatty acids from bacterial cultures to prepare them for GC analysis.[6]
Materials:
-
Bacterial cell culture
-
Anhydrous 1.25 M HCl in methanol
-
Sodium bicarbonate (NaHCO₃) solution
-
Internal standard (e.g., heptadecanoic acid)
Procedure:
-
Harvest Cells: Centrifuge the bacterial culture to pellet the cells.
-
Lipid Extraction: Resuspend the cell pellet in a mixture of chloroform and methanol to extract the lipids.
-
Phase Separation: Add water to the mixture to induce phase separation. The lipids will be in the lower chloroform phase.
-
Drying: Evaporate the chloroform to obtain the dried lipid extract.
-
Methylation (Acid Catalysis): Add anhydrous 1.25 M HCl in methanol to the dried lipid extract. Heat the mixture to convert the fatty acids to their corresponding methyl esters (FAMEs).
-
Extraction of FAMEs: Add water and hexane to the reaction mixture. The FAMEs will partition into the upper hexane layer.
-
Neutralization: Wash the hexane layer with a sodium bicarbonate solution to remove any remaining acid.
-
Analysis: The hexane solution containing the FAMEs is now ready for analysis by GC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying different fatty acids.
Typical GC Parameters:
-
Column: A non-polar column (e.g., HP-5MS) is often used for the separation of FAMEs.
-
Carrier Gas: Helium or Hydrogen.
-
Oven Temperature Program: A temperature gradient is used to elute the FAMEs based on their boiling points.
-
Injector: Split/splitless injector.
Mass Spectrometry:
-
The mass spectrometer is used to identify the individual FAMEs based on their mass spectra. The fragmentation patterns can help in determining the position of methyl branches.
Visualizations
Signaling Pathway and Workflow Diagrams
To visually represent the processes described, the following diagrams have been generated using the DOT language.
Caption: Biosynthesis pathway of anteiso-branched-chain fatty acids.
Caption: Experimental workflow for BCFA analysis.
Future Directions
The study of this compound and other BCFAs in extremophiles opens up avenues for novel biotechnological applications. Understanding the structure and function of the enzymes involved in their biosynthesis could lead to the development of novel antimicrobial agents targeting bacterial membrane synthesis. Furthermore, the unique properties of these fatty acids could be exploited in the food, cosmetic, and pharmaceutical industries. Further research focusing on detailed lipidomic profiling of a wider range of extremophiles is necessary to fully elucidate the diversity and specific roles of these fascinating molecules.
References
- 1. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Impact of Branched-Chain Amino Acid Catabolism on Fatty Acid and Alkene Biosynthesis in Micrococcus luteus [frontiersin.org]
- 4. FabH selectivity for anteiso branched-chain fatty acid precursors in low-temperature adaptation in Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty acid composition of thermophilic, mesophilic, and psychrophilic clostridia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
The Unexplored Signaling Roles of 8-Methyltridecanoyl-CoA: A Framework for Investigation
Disclaimer: Direct evidence for the role of 8-Methyltridecanoyl-CoA in specific cell signaling pathways is currently limited in published scientific literature. This document serves as a technical guide for researchers, scientists, and drug development professionals by outlining the known functions of related molecules, proposing potential mechanisms for this compound, and providing a framework of experimental protocols to investigate its putative signaling roles.
Introduction: Branched-Chain Fatty Acyl-CoAs in Cellular Processes
This compound belongs to the class of branched-chain fatty acids (BCFAs), which are increasingly recognized for their diverse biological activities beyond simple lipid metabolism. While straight-chain fatty acids are well-studied, the unique structures of BCFAs, with their methyl branches, confer distinct physical and chemical properties that can influence membrane fluidity, protein interactions, and metabolic pathways. The Covalent attachment of a Coenzyme A (CoA) molecule to 8-methyltridecanoic acid forms the activated thioester, this compound, positioning it at a key metabolic crossroads with the potential to participate in various cellular signaling events.
This guide will explore the potential signaling roles of this compound by examining the established functions of other fatty acyl-CoAs and BCFAs, detailing its metabolic context, and proposing testable hypotheses and the experimental means to address them.
Biosynthesis and Metabolic Fate of this compound
Understanding the synthesis and degradation of this compound is fundamental to elucidating its potential regulatory functions. Its cellular concentration, and thus its availability for signaling purposes, is governed by the activity of specific enzymes.
The biosynthesis of 8-methyltridecanoic acid, the precursor to this compound, has been studied in certain bacteria and marine organisms. It is often initiated with a branched-chain primer, such as isobutyryl-CoA, derived from the catabolism of amino acids like valine. This primer is then elongated by the fatty acid synthase (FAS) system. The resulting fatty acid is subsequently activated to its CoA thioester by an acyl-CoA synthetase.
Methodological & Application
Application Note: Detection and Quantification of 8-Methyltridecanoyl-CoA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the detection and quantification of 8-Methyltridecanoyl-CoA in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a branched-chain acyl-coenzyme A derivative, and its accurate measurement is crucial for studying fatty acid metabolism and related metabolic disorders. The described protocol provides a comprehensive workflow, from sample preparation to data analysis, and is suitable for researchers in academia and the pharmaceutical industry.
Introduction
Coenzyme A (CoA) and its thioester derivatives, such as this compound, are pivotal intermediates in numerous metabolic pathways, including fatty acid synthesis and oxidation.[1] The analysis of these molecules is challenging due to their low endogenous concentrations and inherent instability.[2] LC-MS/MS offers the high sensitivity and specificity required for the reliable quantification of acyl-CoAs in complex biological samples.[3] This document provides a detailed protocol for the analysis of this compound, which can be adapted for other branched-chain acyl-CoAs.
Experimental Workflow
The overall experimental workflow for the detection of this compound is depicted below.
Caption: Experimental workflow for this compound analysis.
Metabolic Context of Branched-Chain Acyl-CoAs
This compound is a branched-chain fatty acyl-CoA. The metabolism of these molecules is linked to the catabolism of branched-chain amino acids and odd-chain fatty acids. The general metabolic context is illustrated in the following diagram.
Caption: Simplified metabolic pathway of branched-chain acyl-CoAs.
Experimental Protocols
Sample Preparation: Acyl-CoA Extraction
This protocol is adapted from methods described for the extraction of various acyl-CoAs from cell and tissue samples.[1][4]
Materials:
-
Biological sample (e.g., cell pellet, ~20 mg tissue)
-
Ice-cold 10% (w/v) Trichloroacetic Acid (TCA) or 2.5% (w/v) 5-Sulfosalicylic Acid (SSA)
-
Internal Standard (e.g., C17:0-CoA or other odd-chain acyl-CoA)
-
Methanol
-
Water (LC-MS grade)
-
25 mM Ammonium (B1175870) Acetate (B1210297) in Methanol
-
Solid Phase Extraction (SPE) columns (e.g., Oasis HLB)
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Homogenize the tissue sample or resuspend the cell pellet in 200 µL of ice-cold 10% TCA or 2.5% SSA containing the internal standard.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 18,000 x g for 15 minutes at 4°C.
-
If using SSA: Transfer the supernatant to an LC-MS vial for direct analysis.
-
If using TCA (requires SPE cleanup): a. Condition an SPE column with 1 mL of methanol, followed by 1 mL of water. b. Load the supernatant from step 4 onto the conditioned SPE column. c. Wash the column with 1 mL of water. d. Elute the acyl-CoAs with 1 mL of 25 mM ammonium acetate in methanol. e. Evaporate the eluate to dryness under a stream of nitrogen. f. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
Liquid Chromatography
This method utilizes a reverse-phase C18 column for the separation of acyl-CoAs.[1]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
C18 reverse-phase column (e.g., Phenomenex Kinetex 2.6 µm, 150 x 2.1 mm)
Mobile Phases:
-
Mobile Phase A: 5 mM Ammonium Acetate in Water
-
Mobile Phase B: 95% Acetonitrile, 5% Water, 5 mM Ammonium Acetate
Gradient Elution:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 2 |
| 1.5 | 2 |
| 3.0 | 15 |
| 5.5 | 95 |
| 14.5 | 95 |
| 15.0 | 2 |
| 20.0 | 2 |
Flow Rate: 0.3 mL/min Column Temperature: 40°C Injection Volume: 5-10 µL
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).[1][5]
Instrumentation:
-
Triple quadrupole mass spectrometer with an ESI source
MS Parameters:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument
MRM Transitions for this compound: The molecular weight of this compound is 977.89 g/mol .[6] The precursor ion ([M+H]+) will have an m/z of approximately 978.9. A common fragmentation pattern for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[4] Another characteristic product ion corresponds to the pantetheine (B1680023) phosphate (B84403) fragment at m/z 428.[1]
| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Transition Type |
| This compound | 978.9 | 471.9 | Quantitative |
| This compound | 978.9 | 428.1 | Qualitative |
| Internal Standard (e.g., C17:0-CoA) | 1020.6 | 513.3 | Quantitative |
Quantitative Data
The following table summarizes representative quantitative performance data for long-chain acyl-CoAs, which can be used as an estimate for the performance of the this compound assay. Actual performance characteristics should be determined for each specific application and matrix.
| Parameter | C16:0-CoA[3] | C18:1-CoA[3] | Estimated for this compound |
| Linear Range | 0.01 - 10 pmol | 0.01 - 10 pmol | 0.01 - 10 pmol |
| Limit of Detection (LOD) | ~5 fmol | ~5 fmol | ~5-10 fmol |
| Limit of Quantification (LOQ) | ~15 fmol | ~15 fmol | ~15-30 fmol |
| Precision (%RSD) | < 15% | < 15% | < 15% |
| Accuracy (% Recovery) | 85-115% | 85-115% | 85-115% |
Conclusion
The LC-MS/MS method described in this application note provides a sensitive and selective approach for the quantification of this compound in biological samples. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the provided quantitative data, offer a solid foundation for researchers and scientists to implement this methodology in their studies of branched-chain fatty acid metabolism.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Note & Protocol: Quantification of 8-Methyltridecanoyl-CoA by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methyltridecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) molecule. The accurate and sensitive quantification of specific acyl-CoAs is crucial for understanding cellular metabolism, particularly in the context of fatty acid oxidation and lipid biosynthesis. Dysregulation in the metabolism of branched-chain fatty acids has been implicated in various metabolic disorders. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the premier analytical technique for the quantification of acyl-CoAs due to its high selectivity, sensitivity, and specificity.[1][2] This document provides a detailed protocol for the extraction and quantification of this compound from biological matrices.
While specific methods for a broad range of acyl-CoAs have been established, this protocol adapts established principles of acyl-CoA analysis for the specific quantification of this compound. The methodologies outlined are based on common practices in the field, including sample preparation, chromatographic separation, and mass spectrometric detection.
Metabolic Significance
Branched-chain fatty acids, such as 8-methyltridecanoic acid, are derived from various sources, including the metabolism of branched-chain amino acids and dietary intake. Once activated to their CoA thioesters, they can enter metabolic pathways such as beta-oxidation. The quantification of this compound can provide insights into the metabolic flux through these pathways and may serve as a biomarker for certain physiological or pathological states.
Figure 1: Simplified metabolic pathway of this compound.
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of this compound.
Sample Preparation (Extraction from Cultured Cells)
The extraction of acyl-CoAs from biological samples is a critical step due to their instability.[3][4] This protocol is optimized for cultured cells but can be adapted for tissue samples.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Internal Standard (IS): A stable isotope-labeled or odd-chain acyl-CoA (e.g., Heptadecanoyl-CoA (C17:0-CoA)) is recommended for accurate quantification.[2]
-
Microcentrifuge tubes (1.5 mL, pre-chilled)
-
Cell scraper (for adherent cells)
-
Centrifuge (refrigerated)
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
For suspension cells, pellet the cells by centrifugation (500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.[3]
-
-
Metabolism Quenching and Lysis:
-
Add 1 mL of cold (-80°C) methanol containing the internal standard to the cell pellet or plate.[4]
-
For adherent cells, scrape the cells in the cold methanol.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation and Extraction:
-
Vortex the lysate vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.[4]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
-
Drying and Reconstitution:
-
Evaporate the supernatant to dryness using a vacuum concentrator or under a stream of nitrogen.[4]
-
Reconstitute the dried extract in 50-100 µL of a suitable solvent, such as 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7), for LC-MS/MS analysis.[3][4]
-
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
The separation of acyl-CoAs is typically achieved using reverse-phase chromatography.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm)[5][6] |
| Mobile Phase A | 15 mM Ammonium Hydroxide (NH₄OH) in water[5] |
| Mobile Phase B | 15 mM Ammonium Hydroxide (NH₄OH) in Acetonitrile[5] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40°C[6] |
| Injection Volume | 5 - 10 µL |
| Gradient | A linear gradient from a low to a high percentage of Mobile Phase B is recommended. An example gradient is as follows: 0-2 min: 5% B 2-15 min: 5% to 95% B 15-18 min: 95% B 18-18.1 min: 95% to 5% B 18.1-25 min: 5% B |
Mass Spectrometry (MS) Conditions:
Quantification is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).[5]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions for this compound:
The precursor ion will be the protonated molecule [M+H]⁺. A characteristic fragmentation of acyl-CoAs is the neutral loss of the phosphopantetheine moiety (507.1 Da).[7]
-
Molecular Formula of this compound: C₃₅H₆₂N₇O₁₇P₃S
-
Monoisotopic Mass: 961.32 Da
-
Precursor Ion [M+H]⁺: m/z 962.3
-
Product Ion [M+H - 507.1]⁺: m/z 455.2 (This corresponds to the 8-methyltridecanoyl-phosphopantetheine fragment)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 962.3 | 455.2 | Requires optimization |
| Internal Standard (e.g., C17:0-CoA) | 922.3 | 415.2 | Requires optimization |
Note: The exact m/z values and collision energy should be optimized experimentally by infusing a standard of the analyte if available, or by using predicted values as a starting point.
Data Presentation and Quantitative Analysis
A calibration curve should be prepared using a certified standard of this compound, if commercially available. Alternatively, a surrogate analyte with a similar structure can be used for semi-quantitative analysis. The concentration of the analyte in the samples is determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.
Table 1: Method Validation Parameters (Example)
| Parameter | Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | Signal-to-Noise > 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise > 10 |
| Precision (%CV) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
| Matrix Effect | Within acceptable range |
Table 2: Quantitative Results (Example)
| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Concentration (pmol/10⁶ cells) |
| Control 1 | 150,000 | 500,000 | 0.30 | Calculated value |
| Control 2 | 165,000 | 510,000 | 0.32 | Calculated value |
| Treatment 1 | 350,000 | 490,000 | 0.71 | Calculated value |
| Treatment 2 | 375,000 | 505,000 | 0.74 | Calculated value |
Workflow Diagram
Figure 2: Experimental workflow for this compound quantification.
Conclusion
This application note provides a comprehensive protocol for the quantification of this compound by LC-MS/MS. The described methodology, from sample extraction to data analysis, is based on established and robust techniques for acyl-CoA analysis.[1][6][7] Adherence to this protocol, with appropriate experimental optimization, will enable researchers to obtain accurate and reproducible quantitative data for this compound, facilitating a deeper understanding of its role in cellular metabolism and disease.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
GC-MS analysis of fatty acids derived from 8-Methyltridecanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the quantitative analysis of 8-methyltridecanoic acid, derived from its coenzyme A thioester (8-Methyltridecanoyl-CoA), using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol details procedures for lipid extraction, saponification, derivatization to fatty acid methyl esters (FAMEs), and subsequent GC-MS analysis. This method is crucial for researchers studying lipid metabolism, particularly pathways involving branched-chain fatty acids, which play significant roles in various physiological and pathological processes.
Introduction
This compound is a branched-chain acyl-CoA intermediate. The analysis of its corresponding fatty acid, 8-methyltridecanoic acid, is essential for understanding metabolic pathways, such as the catabolism of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly sensitive analytical technique well-suited for the quantification of fatty acids.[2] However, due to the low volatility of free fatty acids, a derivatization step is mandatory to convert them into more volatile forms, such as fatty acid methyl esters (FAMEs), prior to GC-MS analysis.[3][4] This application note provides a detailed, step-by-step protocol for this entire workflow.
Metabolic Context of Branched-Chain Fatty Acids
Branched-chain fatty acids (BCFAs) are primarily derived from the catabolism of BCAAs. The resulting acyl-CoA intermediates can then be elongated to form longer-chain BCFAs. Understanding this pathway is key to interpreting the quantitative data obtained from the analysis.
Caption: Metabolic origin of this compound from branched-chain amino acids.
Experimental Protocols
This section details the complete workflow from sample preparation to GC-MS analysis. It is crucial to use high-purity solvents and clean glassware to avoid contamination.[5]
Overall Experimental Workflow
The procedure involves lipid extraction from the biological matrix, hydrolysis of the acyl-CoA to a free fatty acid, derivatization to a volatile FAME, and finally, analysis by GC-MS.
Caption: General workflow for sample preparation and analysis of fatty acids by GC-MS.
Protocol 1: Lipid Extraction and Saponification
This protocol describes a general liquid-liquid extraction followed by saponification to yield free fatty acids.
Materials:
-
0.9% NaCl solution
-
Potassium Hydroxide (KOH) solution (2 M in Methanol)
-
Internal Standard (e.g., Deuterated C17:0 or similar non-endogenous fatty acid)
-
Hydrochloric Acid (HCl), concentrated
-
Anhydrous Sodium Sulfate (B86663)
-
Glass tubes with PTFE-lined screw caps
Procedure:
-
Homogenization: Homogenize the biological sample (e.g., ~100 mg tissue or 1 million cells) in a suitable volume of methanol.
-
Internal Standard: Add a known amount of the internal standard to the sample.
-
Extraction (Folch Method):
-
Add chloroform and methanol to the sample to achieve a final solvent ratio of 2:1:0.8 (Chloroform:Methanol:Water from sample).
-
Vortex vigorously for 2 minutes and centrifuge (e.g., 3000 x g for 5 minutes) to separate the phases.[6]
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
-
Drying: Evaporate the solvent from the lipid extract to complete dryness under a gentle stream of nitrogen.
-
Saponification (Hydrolysis):
-
Add 2 mL of 2 M methanolic KOH to the dried lipid extract.
-
Cap the tube tightly and heat at 70°C for 1 hour to hydrolyze the acyl-CoA and other esterified fatty acids.
-
-
Acidification and Fatty Acid Extraction:
-
Cool the tube to room temperature.
-
Add 2 mL of water and 1 mL of concentrated HCl to acidify the solution (check pH < 2).
-
Add 3 mL of hexane, vortex vigorously for 1 minute, and centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer (containing the free fatty acids) to a new tube. Repeat the hexane extraction twice more and pool the organic layers.
-
-
Drying: Pass the pooled hexane extract through a small column of anhydrous sodium sulfate to remove any residual water. Evaporate the hexane under a stream of nitrogen. The dried residue contains the free fatty acids ready for derivatization.
Protocol 2: Derivatization to FAMEs
This protocol uses Boron Trifluoride (BF₃)-Methanol, a common and effective reagent for esterifying free fatty acids.[3][4]
Materials:
-
Boron Trifluoride (BF₃) in Methanol (12-14% w/w)
-
Hexane
-
Saturated NaCl solution
-
GC-grade solvent for final sample (e.g., Iso-octane or Hexane)
Procedure:
-
Reagent Addition: Add 2 mL of 12-14% BF₃-Methanol solution to the dried free fatty acid sample from the previous step.[3]
-
Reaction: Cap the tube tightly and heat at 60°C for 10 minutes.[4]
-
Extraction:
-
Sample Collection: Allow the layers to separate. Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.
-
Final Preparation: The sample is now ready for injection into the GC-MS system. If needed, the sample can be concentrated or diluted with a suitable GC-grade solvent.
GC-MS Instrumental Parameters
The following table provides typical starting parameters for the GC-MS analysis of FAMEs. These may need to be optimized for the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless, 1 µL injection volume |
| Injector Temperature | 250°C |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| GC Column | DB-225ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar mid-polarity column) |
| Oven Program | Initial temp 70°C, hold for 1 min. Ramp to 170°C at 10°C/min. Ramp to 220°C at 5°C/min, hold for 5 min.[6] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM) for higher sensitivity |
| Solvent Delay | 4 minutes |
Data Presentation and Quantification
Quantification is achieved by creating a standard curve of the analyte (8-methyltridecanoic acid methyl ester) and comparing the peak area ratio of the analyte to the internal standard.[7] The table below shows an example of how quantitative results can be presented.
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) | Concentration in Sample A (µg/mL) | Concentration in Sample B (µg/mL) |
| Internal Standard (C17:0-ME) | 11.25 | 284 | 74, 87 | (Reference) | (Reference) |
| 8-Methyltridecanoic Acid Methyl Ester | 9.88 | 242 (M+) | 74, 87, 199 | 15.4 ± 1.2 | 45.7 ± 3.8 |
| Palmitic Acid Methyl Ester (C16:0-ME) | 10.51 | 270 | 74, 87 | 150.2 ± 10.5 | 142.1 ± 9.8 |
| Stearic Acid Methyl Ester (C18:0-ME) | 12.12 | 298 | 74, 87 | 85.6 ± 6.1 | 88.3 ± 7.2 |
Note: Retention times and m/z values are hypothetical and for illustrative purposes. The ion m/z 74 is a characteristic fragment for FAMEs resulting from McLafferty rearrangement.
Conclusion
The described methodology provides a robust framework for the reliable extraction, derivatization, and quantification of 8-methyltridecanoic acid from complex biological samples. The use of an internal standard and careful optimization of GC-MS parameters ensures high accuracy and sensitivity. This protocol can be adapted for the analysis of a wide range of fatty acids, making it a valuable tool for researchers in metabolomics and drug development.
References
- 1. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
Application Notes and Protocols for the Chemical Synthesis of 8-Methyltridecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical synthesis of 8-Methyltridecanoyl-CoA, a crucial intermediate in various metabolic studies and drug development programs. The synthesis is based on the activation of 8-methyltridecanoic acid using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (B1669883) (DCC), followed by coupling with Coenzyme A (CoA). This method is adapted from established protocols for the synthesis of similar long-chain fatty acyl-CoAs and offers a reliable route to obtain the desired product. This protocol includes a step-by-step methodology, a summary of expected quantitative data, and a visual representation of the experimental workflow.
Introduction
This compound is a branched-chain fatty acyl-coenzyme A thioester. Such molecules are essential for studying lipid metabolism, enzyme kinetics, and the development of therapeutics targeting fatty acid pathways. The synthesis of these molecules is often a prerequisite for in-depth biochemical and pharmacological investigations. Several methods have been established for the synthesis of fatty acyl-CoA thioesters, including the use of symmetric anhydrides, mixed anhydrides, acid chlorides, N-hydroxysuccinimide esters, and acyl imidazoles for the acylation of Coenzyme A.[1] The protocol detailed below utilizes the N-hydroxysuccinimide ester activation method, which has been successfully employed for the synthesis of analogous compounds like trans 8-methyl-6-nonenoyl-CoA, providing a high yield and a stable product.[2]
Chemical Synthesis Pathway
The synthesis of this compound is a two-step process. First, the carboxylic acid group of 8-methyltridecanoic acid is activated by reacting it with N-hydroxysuccinimide (NHS) in the presence of a coupling agent, dicyclohexylcarbodiimide (DCC). This reaction forms a stable N-hydroxysuccinimide ester of 8-methyltridecanoic acid. In the second step, this activated ester is reacted with the free sulfhydryl group of Coenzyme A to form the final product, this compound, via a thioester linkage.
Experimental Protocol
This protocol is adapted from the synthesis of trans 8-methyl-6-nonenoyl-CoA.[2] Researchers should adjust quantities based on their specific needs and available starting materials.
Materials:
-
8-Methyltridecanoic acid
-
N-hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Coenzyme A (CoA) trilithium salt
-
Ethyl acetate (B1210297) (anhydrous)
-
Dioxane (anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl), 1N
-
Ammonium (B1175870) acetate
-
Methanol
-
Nitrogen gas (N₂)
-
Thin Layer Chromatography (TLC) plates (RP-18)
-
Rotary evaporator
-
Lyophilizer
Step 1: Activation of 8-Methyltridecanoic Acid
-
In a round-bottom flask, dissolve 8-methyltridecanoic acid and an equimolar amount of N-hydroxysuccinimide (NHS) in anhydrous ethyl acetate under a nitrogen atmosphere at room temperature.
-
Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1 equivalent) in anhydrous ethyl acetate dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using dichloromethane as the mobile phase. The reaction is complete when the starting fatty acid spot disappears.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-hydroxysuccinimide ester of 8-methyltridecanoic acid.
Step 2: Synthesis of this compound
-
Dissolve the activated 8-methyltridecanoic acid NHS ester in anhydrous dioxane.
-
In a separate flask, dissolve Coenzyme A (CoA) trilithium salt in 0.1 M sodium bicarbonate (NaHCO₃) solution under a constant stream of nitrogen gas.
-
Add the dioxane solution of the activated ester dropwise to the CoA solution over a period of 45 minutes while stirring at room temperature.
-
Continue stirring the reaction mixture for 2 hours at room temperature.
-
Monitor the reaction completion by TLC on RP-18 plates with a mobile phase of ammonium acetate/methanol (52:48).
Step 3: Purification of this compound
-
After the reaction is complete, add ice-cold water to the reaction mixture.
-
Adjust the pH of the solution to 1.5–2.0 using 1N HCl.
-
Extract the aqueous solution with ethyl acetate multiple times to remove any unreacted starting material and byproducts.
-
The aqueous phase containing the this compound is then purified, for instance by column chromatography.[2]
-
Combine the fractions containing the purified product, as identified by TLC.
-
Concentrate the purified fractions using a rotary evaporator at a temperature not exceeding 30°C.
-
Lyophilize the concentrated solution to obtain this compound as a colorless solid.
Storage:
The final product, this compound, should be stored at -80°C, either as a dry solid or dissolved in a suitable buffer or solvent like 25% DMSO, where it is reported to be stable for several weeks.[2]
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound, based on typical yields for similar acyl-CoA syntheses.
| Parameter | Step 1: Activation | Step 2: Coupling & Purification | Overall |
| Starting Material | 8-Methyltridecanoic Acid | Activated NHS Ester, Coenzyme A | 8-Methyltridecanoic Acid |
| Typical Molar Ratio | Acid:NHS:DCC = 1:1:1 | Activated Ester:CoA ≈ 2.5:1 | - |
| Reaction Time | 12 hours | 2 hours | 14 hours |
| Expected Yield | >95% (crude) | ~40-60% | ~40-60% |
| Purity (Post-Purification) | - | >95% | >95% |
Experimental Workflow Diagram
Caption: Workflow for the chemical synthesis of this compound.
Characterization
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Electrospray Ionization Mass Spectrometry (ESI-MS): To confirm the molecular weight of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the molecule.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Conclusion
The protocol described provides a robust and reproducible method for the chemical synthesis of this compound. This procedure, adapted from established methods for similar molecules, allows for the efficient production of this important biochemical tool for research and development purposes. Proper handling of reagents and careful monitoring of the reaction progress are crucial for achieving a high yield and purity of the final product.
References
Application Notes and Protocols for the Extraction of 8-Methyltridecanoyl-CoA from Bacterial Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the extraction of 8-Methyltridecanoyl-CoA, a branched-chain acyl-coenzyme A, from bacterial cultures. The protocols detailed below are designed to ensure high recovery and purity of the target molecule for downstream applications such as metabolic studies, enzyme assays, and drug discovery.
Introduction
This compound is a key intermediate in the biosynthesis of branched-chain fatty acids in various bacteria. These fatty acids are crucial components of the bacterial cell membrane, influencing its fluidity and permeability. The study of this compound and its metabolic pathways can provide valuable insights into bacterial physiology and identify potential targets for novel antimicrobial agents. The extraction of this intact acyl-CoA from bacterial cultures is a critical first step for its characterization and quantification. This document outlines two robust methods for its extraction and subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).
Data Presentation: Comparison of Extraction Methodologies
The selection of an appropriate extraction method is critical for the successful isolation and quantification of this compound. The following table summarizes quantitative data on the recovery of long-chain acyl-CoAs using different extraction techniques, providing a basis for method selection.
| Acyl-CoA Species | Extraction Method | Purification | Average Recovery (%) | Reference |
| Long-Chain Acyl-CoAs | Acetonitrile (B52724)/Isopropanol | Oligonucleotide SPE | 70-80% | [1] |
| Palmitoyl-CoA (C16:0) | Acetonitrile/Isopropanol | 2-(2-pyridyl)ethyl SPE | 83-90% | |
| Oleoyl-CoA (C18:1) | Acetonitrile/Isopropanol | 2-(2-pyridyl)ethyl SPE | 85-90% | |
| Arachidonyl-CoA (C20:4) | Acetonitrile/Isopropanol | 2-(2-pyridyl)ethyl SPE | 83-88% | |
| Long-Chain Acyl-CoAs | Methanol (B129727)/Chloroform | Weak Anion Exchange SPE | Not specified | |
| Acetyl-CoA (C2:0) | 2.5% Sulfosalicylic Acid | None | >59% | |
| Propionyl-CoA (C3:0) | 2.5% Sulfosalicylic Acid | None | >80% | |
| Isovaleryl-CoA (C5:0) | 2.5% Sulfosalicylic Acid | None | >59% |
Biosynthesis of this compound in Bacteria
The biosynthesis of this compound, a branched-chain fatty acyl-CoA, typically initiates from the catabolism of branched-chain amino acids such as leucine. The resulting branched-chain α-keto acid serves as a primer for the fatty acid synthase (FAS) system. This primer is then sequentially elongated by the addition of two-carbon units from malonyl-CoA until the 14-carbon chain of this compound is formed.
Experimental Workflow for Extraction
The general workflow for the extraction of this compound from bacterial cultures involves several key steps, from cell harvesting to final analysis. The following diagram illustrates a typical experimental pipeline.
Experimental Protocols
Two detailed protocols for the extraction of this compound are provided below. Method 1 involves a liquid-liquid extraction followed by solid-phase extraction for high purity, while Method 2 is a more direct approach suitable for rapid screening.
Method 1: Liquid-Liquid Extraction followed by Solid-Phase Extraction (SPE)
This method is recommended for applications requiring high purity and is based on established protocols for long-chain acyl-CoA extraction.[1]
Materials:
-
Bacterial cell culture
-
Ice-cold 0.9% NaCl solution
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
100 mM Potassium Phosphate (B84403) buffer (pH 4.9)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
2% Formic acid
-
2% and 5% Ammonium (B1175870) Hydroxide
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Centrifuge tubes (glass or solvent-resistant plastic)
-
Homogenizer (e.g., bead beater or sonicator)
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS system
Procedure:
-
Cell Harvesting:
-
Harvest bacterial cells from the culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Discard the supernatant and wash the cell pellet twice with ice-cold 0.9% NaCl solution.
-
-
Metabolic Quenching and Cell Lysis:
-
Resuspend the cell pellet in a minimal volume of ice-cold 100 mM potassium phosphate buffer (pH 4.9).
-
Add an appropriate amount of internal standard.
-
Lyse the cells using a suitable method such as bead beating or sonication. Keep the sample on ice throughout the lysis procedure to prevent degradation.
-
-
Liquid-Liquid Extraction:
-
To the cell lysate, add a 3:1 (v/v) mixture of acetonitrile and isopropanol. A 20-fold excess of the solvent mixture to the sample volume is recommended.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Carefully collect the supernatant containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE):
-
Condition the weak anion exchange SPE column by washing with 3 mL of methanol, followed by 3 mL of water.
-
Load the supernatant from the extraction step onto the conditioned SPE column.
-
Wash the column with 3 mL of 2% formic acid to remove unbound impurities.
-
Wash the column with 3 mL of methanol.
-
Elute the acyl-CoAs from the column by adding 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide. Collect both eluates in the same tube.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the combined eluates to dryness under a gentle stream of nitrogen or using a vacuum concentrator at room temperature.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).
-
-
LC-MS/MS Analysis:
-
Analyze the reconstituted sample by LC-MS/MS for the quantification of this compound.
-
Method 2: Direct Extraction with 5-Sulfosalicylic Acid (SSA)
This method is a simpler and faster alternative that avoids the need for SPE, making it suitable for higher throughput applications.
Materials:
-
Bacterial cell culture
-
Ice-cold 0.9% NaCl solution
-
5% (w/v) 5-Sulfosalicylic acid (SSA) solution, ice-cold
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Centrifuge tubes (glass or solvent-resistant plastic)
-
Vortex mixer
-
Centrifuge
-
LC-MS system
Procedure:
-
Cell Harvesting:
-
Harvest bacterial cells as described in Method 1, step 1.
-
-
Extraction and Protein Precipitation:
-
Resuspend the cell pellet in an appropriate volume of ice-cold 5% SSA solution. The volume will depend on the cell pellet size; a 1:10 ratio of pellet volume to SSA solution is a good starting point.
-
Add the internal standard.
-
Vortex vigorously for 1 minute to ensure complete cell lysis and protein precipitation.
-
Incubate on ice for 10 minutes.
-
-
Clarification:
-
Centrifuge the mixture at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
-
Sample Preparation for Analysis:
-
Carefully transfer the supernatant to an LC-MS vial.
-
The sample is now ready for direct analysis by LC-MS/MS.
-
-
LC-MS/MS Analysis:
-
Analyze the sample for the quantification of this compound.
-
Conclusion
The choice between the two presented methods will depend on the specific requirements of the research. Method 1 offers higher purity and is recommended for detailed metabolic profiling and quantitative studies. Method 2 provides a rapid and straightforward approach for screening and relative quantification. Both methods, when coupled with a sensitive LC-MS/MS analysis, are effective for the extraction and measurement of this compound from bacterial cultures. Proper sample handling, including keeping samples cold and minimizing processing time, is crucial to prevent the degradation of these labile molecules.
References
Application Notes and Protocols for the Use of 8-Methyltridecanoyl-CoA in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methyltridecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (CoA) molecule. While specific enzymatic data for this particular substrate is limited in publicly available literature, its structural similarity to other branched-chain acyl-CoAs suggests its potential as a substrate for enzymes involved in fatty acid and branched-chain amino acid metabolism. This document provides detailed, albeit hypothetical, application notes and protocols for utilizing this compound in enzyme assays, drawing parallels from established methods for similar branched-chain substrates. These protocols are intended to serve as a starting point for researchers to investigate the enzymatic processing of this compound.
The primary enzyme class likely to interact with this compound is the acyl-CoA dehydrogenases (ACADs) , particularly those with a preference for branched-chain substrates, such as the short/branched-chain acyl-CoA dehydrogenase (SBCAD) . These enzymes catalyze the initial step of β-oxidation.
Hypothetical Signaling Pathway Involving this compound Metabolism
The metabolism of this compound is postulated to follow the canonical pathway of branched-chain fatty acid oxidation within the mitochondria. This process is crucial for energy production from these types of lipids.
Hypothetical mitochondrial β-oxidation pathway of this compound.
Quantitative Data Summary
Due to the absence of specific experimental data for this compound, the following table presents hypothetical kinetic parameters for a putative Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD-like) enzyme. These values are extrapolated from known data for similar branched-chain acyl-CoA substrates and should be determined experimentally.
| Substrate | Enzyme | Km (µM) [Hypothetical] | Vmax (µmol/min/mg) [Hypothetical] | Optimal pH [Hypothetical] | Optimal Temp (°C) [Hypothetical] |
| This compound | SBCAD-like | 15 - 50 | 0.5 - 2.0 | 7.5 - 8.5 | 30 - 37 |
| 2-Methylbutyryl-CoA | SBCAD | 5 - 20 | 1.0 - 5.0 | 7.8 - 8.2 | 37 |
Note: The kinetic parameters for 2-Methylbutyryl-CoA with SBCAD are provided as a reference from existing literature to offer a comparative baseline.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for a Putative SBCAD-like Enzyme Activity
This protocol describes a continuous spectrophotometric assay to measure the activity of a purified or recombinant SBCAD-like enzyme using this compound as a substrate. The assay is based on the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of the acyl-CoA substrate.
Materials:
-
Purified or recombinant SBCAD-like enzyme
-
This compound solution (10 mM stock in dH₂O)
-
Potassium Phosphate buffer (100 mM, pH 7.8)
-
2,6-dichlorophenolindophenol (DCPIP) solution (2 mM stock in dH₂O)
-
Phenazine methosulfate (PMS) solution (10 mM stock in dH₂O)
-
Bovine Serum Albumin (BSA) solution (10 mg/mL)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 600 nm
Experimental Workflow:
Workflow for the spectrophotometric enzyme assay.
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a master mix for the desired number of reactions. For each 200 µL reaction, combine:
-
160 µL of 100 mM Potassium Phosphate buffer (pH 7.8)
-
10 µL of 2 mM DCPIP
-
5 µL of 10 mM PMS
-
5 µL of 10 mg/mL BSA
-
-
Set up the Microplate:
-
Add 180 µL of the Reaction Mixture to each well.
-
Add 10 µL of varying concentrations of this compound (e.g., final concentrations ranging from 0 to 200 µM).
-
Include a blank control with 10 µL of dH₂O instead of the substrate.
-
-
Equilibration: Incubate the microplate at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the Reaction:
-
Add 10 µL of the SBCAD-like enzyme solution (e.g., 0.1 - 1.0 µg of purified enzyme) to each well to start the reaction.
-
Immediately place the plate in the spectrophotometer.
-
-
Data Collection:
-
Measure the decrease in absorbance at 600 nm every 30 seconds for 10 minutes. The reduction of DCPIP leads to a loss of color.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (ΔAbs/min) from the linear portion of the absorbance versus time plot.
-
Use the molar extinction coefficient of DCPIP (21 mM⁻¹cm⁻¹) to convert the rate to µmol/min.
-
Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the hypothetical Km and Vmax values.
-
Protocol 2: LC-MS/MS-Based Assay for Product Formation
This protocol provides a more direct and sensitive method to measure the enzymatic activity by quantifying the formation of the product, the corresponding 2-methyl-2-enoyl-CoA derivative.
Materials:
-
Purified or recombinant SBCAD-like enzyme
-
This compound solution (10 mM stock in dH₂O)
-
HEPES buffer (50 mM, pH 8.0) containing 1 mM EDTA
-
FAD solution (1 mM stock in dH₂O)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Internal standard (e.g., ¹³C-labeled enoyl-CoA)
-
LC-MS/MS system
Procedure:
-
Enzyme Reaction:
-
In a microcentrifuge tube, set up the following 100 µL reaction:
-
80 µL of 50 mM HEPES buffer (pH 8.0) with 1 mM EDTA
-
5 µL of 1 mM FAD
-
5 µL of this compound (for a final concentration of 50 µM, adjust as needed for kinetic studies)
-
10 µL of SBCAD-like enzyme solution
-
-
Incubate at 37°C for a defined period (e.g., 15 minutes).
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding 100 µL of ice-cold ACN containing 0.1% formic acid and the internal standard.
-
Vortex briefly and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to an LC-MS vial.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (ACN with 0.1% formic acid).
-
Set up the mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for the this compound substrate and its expected enoyl-CoA product.
-
-
Data Analysis:
-
Quantify the amount of product formed by comparing its peak area to that of the internal standard.
-
Calculate the reaction rate (nmol product/min/mg enzyme).
-
For kinetic analysis, vary the substrate concentration and measure the initial rates of product formation.
-
Conclusion
The provided application notes and protocols offer a foundational framework for investigating the enzymatic metabolism of this compound. While based on the known properties of enzymes acting on similar branched-chain acyl-CoAs, it is imperative that these methodologies be empirically validated and optimized for this specific substrate. Successful characterization of the enzymes that process this compound will contribute to a deeper understanding of branched-chain fatty acid metabolism and may have implications for drug development targeting metabolic disorders.
Application Notes and Protocols for Metabolic Profiling of Branched-Chain Acyl-CoAs including 8-Methyltridecanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Branched-chain acyl-Coenzyme A (BC-acyl-CoA) esters are critical intermediates in cellular metabolism, primarily originating from the catabolism of branched-chain amino acids (BCAAs) such as leucine (B10760876), isoleucine, and valine. These metabolites play significant roles in energy production, lipogenesis, and cellular signaling. Dysregulation of BC-acyl-CoA metabolism has been implicated in various metabolic disorders, including diabetes and obesity. This document provides a detailed guide for the metabolic profiling of BC-acyl-CoAs, with a specific focus on the long-chain branched acyl-CoA, 8-Methyltridecanoyl-CoA. The protocols outlined below describe methods for sample preparation, LC-MS/MS analysis, and data interpretation.
Metabolic Context of Branched-Chain Acyl-CoA Synthesis
The biosynthesis of BC-acyl-CoAs is intrinsically linked to the breakdown of BCAAs. This process predominantly occurs in the mitochondria of skeletal muscle. The initial steps involve transamination and oxidative decarboxylation of BCAAs to form their respective branched-chain acyl-CoA derivatives. These can then be utilized in several downstream pathways, including the Krebs cycle or as primers for the synthesis of branched-chain fatty acids (BCFAs) by fatty acid synthase (FAS).[1][2][3] The formation of BCFAs involves the incorporation of branched starter units, such as isovaleryl-CoA, isobutyryl-CoA, or 2-methylbutyryl-CoA, followed by elongation with malonyl-CoA.[2][4] The synthesis of mid-chain branched fatty acids, like 8-methyltridecanoic acid, can occur through the incorporation of methylmalonyl-CoA during the elongation process.[1][2][5]
Below is a diagram illustrating the general pathway for the synthesis of branched-chain acyl-CoAs from branched-chain amino acids.
Caption: Biosynthesis of branched-chain acyl-CoAs from BCAAs.
Quantitative Data Presentation
The following table summarizes representative concentrations of various acyl-CoAs in different biological matrices. Note that specific concentrations of this compound are not widely reported in the literature and will depend on the specific cell type or tissue and its metabolic state. The provided values for other acyl-CoAs can serve as a reference for expected abundance ranges.
| Acyl-CoA Species | Sample Type | Concentration Range (pmol/mg protein or tissue) | Reference |
| Acetyl-CoA | Mouse Liver | 15 - 40 | [6] |
| Propionyl-CoA | Mouse Heart | ~0.1 | [7] |
| Succinyl-CoA | Mouse Heart | ~0.5 | [7] |
| Isovaleryl-CoA | Human Fibroblasts | Variable, elevated in IVD deficiency | [8] |
| Palmitoyl-CoA | Rat Liver | 0.5 - 2.0 | |
| This compound | Various | To be determined empirically |
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Cultured Cells
This protocol describes the extraction of acyl-CoAs from adherent mammalian cells.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727), ice-cold
-
5 M Perchloric Acid (PCA)
-
2 M KHCO₃
-
Internal standards (e.g., ¹³C-labeled acyl-CoA mixture)
-
Cell scrapers
-
15 mL conical tubes
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C
Procedure:
-
Aspirate the culture medium from the cell culture dish.
-
Wash the cells twice with 5 mL of ice-cold PBS.
-
Add 1 mL of ice-cold methanol to the dish and scrape the cells.
-
Transfer the cell suspension to a 15 mL conical tube.
-
Spike the sample with the internal standard mixture.
-
Add 0.5 mL of ice-cold 5 M PCA to the cell suspension.
-
Vortex vigorously for 30 seconds and incubate on ice for 15 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Neutralize the supernatant by adding 2 M KHCO₃ dropwise until the pH is between 6.0 and 7.0.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the KClO₄ precipitate.
-
Transfer the supernatant to a new microcentrifuge tube and store at -80°C until LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Branched-Chain Acyl-CoAs
This protocol provides a general method for the analysis of long-chain BC-acyl-CoAs using a triple quadrupole mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
MS/MS Conditions:
-
Ionization Mode: Positive ESI
-
Multiple Reaction Monitoring (MRM): The precursor-to-product ion transitions for each acyl-CoA must be optimized. A common fragmentation pattern for acyl-CoAs is the neutral loss of 507 Da, corresponding to the phosphoadenosine diphosphate (B83284) moiety.[9]
-
Example MRM transition for this compound: The exact mass of this compound is C₃₅H₆₂N₇O₁₇P₃S. The protonated molecule [M+H]⁺ would be the precursor ion. The product ion would be [M+H - 507.0]⁺.
-
-
Source Parameters: Optimize gas temperatures, gas flows, and ion spray voltage according to the instrument manufacturer's recommendations.
The workflow for acyl-CoA analysis is depicted in the following diagram.
Caption: Experimental workflow for acyl-CoA profiling.
Data Analysis and Interpretation
Quantification of each BC-acyl-CoA is achieved by calculating the peak area ratio of the endogenous analyte to its corresponding stable isotope-labeled internal standard. A calibration curve should be generated using a series of known concentrations of authentic standards (if available) to determine the absolute concentration. For novel compounds like this compound where a standard may not be commercially available, relative quantification against an internal standard of a structurally similar acyl-CoA can be performed.
Changes in the levels of specific BC-acyl-CoAs can provide insights into the activity of BCAA catabolic pathways and de novo lipogenesis. For instance, an accumulation of isovaleryl-CoA may indicate a bottleneck in leucine catabolism. Elevated levels of long-chain BC-acyl-CoAs could suggest an increased flux through the BCFAs synthesis pathway.
Conclusion
The metabolic profiling of branched-chain acyl-CoAs, including less characterized species like this compound, offers a valuable tool for understanding cellular metabolism in health and disease. The protocols provided herein offer a robust framework for the extraction, detection, and quantification of these important metabolites. Further research, including stable isotope tracing studies, will be crucial to fully elucidate the metabolic fate and signaling roles of specific branched-chain acyl-CoA molecules.
References
- 1. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 4. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. proteinswebteam.github.io [proteinswebteam.github.io]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Stable Isotope Labeling of 8-Methyltridecanoyl-CoA in Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) utilizing stable isotope tracers is a cornerstone technique for elucidating the intricate dynamics of metabolic pathways. The introduction of isotopically labeled molecules allows for the precise tracking of atoms through cellular metabolism, providing quantitative insights into the rates (fluxes) of metabolic reactions. This document provides detailed application notes and protocols for the use of stable isotope-labeled 8-Methyltridecanoyl-CoA in metabolic flux analysis. This compound, a branched-chain fatty acyl-CoA, plays a role in lipid metabolism, and understanding its metabolic fate is crucial for research in areas such as metabolic diseases and drug development.
While direct protocols for the synthesis and specific flux data for this compound are not abundantly available in published literature, this guide provides a comprehensive framework based on established methods for similar branched-chain fatty acids and acyl-CoAs. The protocols herein are designed to be adapted for the study of this compound metabolism.
Signaling and Metabolic Pathways
The metabolism of this compound is intrinsically linked to the catabolism of branched-chain amino acids (BCAAs) and the broader network of fatty acid synthesis and degradation. BCAAs such as leucine, isoleucine, and valine can serve as precursors for the synthesis of branched-chain fatty acids. The catabolism of these amino acids generates branched-chain acyl-CoA primers, which can be elongated by the fatty acid synthase (FAS) machinery.
Below is a diagram illustrating the general metabolic pathway for the synthesis of branched-chain fatty acids from BCAA precursors.
Caption: General pathway of branched-chain fatty acid synthesis from BCAA precursors.
Experimental Protocols
I. Synthesis of Isotopically Labeled this compound
A. Synthesis of ¹³C-labeled 8-Methyltridecanoic Acid
This protocol is adapted from general methods for synthesizing ¹³C-labeled fatty acids. The position of the methyl branch and the labeled carbon would need to be considered in the selection of starting materials.
Materials:
-
Appropriately ¹³C-labeled precursors (e.g., ¹³C-labeled Grignard reagent or alkyl halide)
-
A suitable electrophile or nucleophile for chain construction
-
Anhydrous solvents (e.g., THF, diethyl ether)
-
Reagents for functional group transformations (e.g., oxidation, hydrolysis)
-
Purification materials (e.g., silica (B1680970) gel for chromatography)
Protocol:
-
Retrosynthetic Analysis: Deconstruct the target molecule, 8-methyltridecanoic acid, to identify suitable starting materials, one of which should contain the desired ¹³C label.
-
Carbon-Carbon Bond Formation: Utilize a cross-coupling reaction (e.g., Grignard reaction, organocuprate addition) to assemble the carbon skeleton. For instance, a ¹³C-labeled Grignard reagent can be reacted with a suitable alkyl halide.
-
Chain Elongation and Functional Group Manipulation: Perform necessary chemical transformations to achieve the final C14 branched-chain fatty acid structure. This may involve steps like oxidation of an alcohol to a carboxylic acid.
-
Purification: Purify the final product using column chromatography on silica gel to obtain pure ¹³C-labeled 8-methyltridecanoic acid.
-
Characterization: Confirm the structure and isotopic enrichment of the synthesized fatty acid using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
B. Enzymatic Conversion to this compound
Materials:
-
¹³C-labeled 8-methyltridecanoic acid
-
Coenzyme A (CoA)
-
Acyl-CoA synthetase (e.g., from Pseudomonas sp. or a commercially available broad-specificity enzyme)
-
ATP
-
MgCl₂
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
-
HPLC system for purification
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the following in buffer: ¹³C-labeled 8-methyltridecanoic acid, a molar excess of CoA and ATP, MgCl₂, and acyl-CoA synthetase.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C) for several hours.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by HPLC.
-
Purification: Once the reaction is complete, purify the ¹³C-labeled this compound using reversed-phase HPLC.
-
Quantification and Storage: Determine the concentration of the purified product using UV spectrophotometry (A₂₆₀) and store at -80°C.
II. Cell Culture and Isotope Labeling
Materials:
-
Cell line of interest
-
Appropriate cell culture medium and serum
-
Isotopically labeled precursor (e.g., ¹³C-labeled BCAA like [U-¹³C₆]Leucine or synthesized ¹³C-8-Methyltridecanoic acid)
-
Cell culture plates or flasks
Protocol:
-
Cell Seeding: Seed cells at a desired density and allow them to attach and grow for 24 hours.
-
Media Exchange: Remove the standard culture medium and replace it with a medium containing the isotopically labeled precursor at a known concentration.
-
Incubation: Culture the cells in the labeling medium for a predetermined period. The duration will depend on the specific metabolic pathway and the expected turnover rate of the metabolite pool. A time-course experiment is recommended to determine the optimal labeling time.
-
Cell Harvesting: After the labeling period, rapidly quench metabolism by washing the cells with ice-cold phosphate-buffered saline (PBS) and then adding a cold extraction solvent (e.g., 80% methanol).
-
Extraction: Scrape the cells in the extraction solvent and collect the cell lysate. Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.
III. Sample Analysis by Mass Spectrometry
A. GC-MS Analysis of 8-Methyltridecanoic Acid
This protocol is for the analysis of the fatty acid itself, which can be informative about its incorporation into cellular lipids.
Materials:
-
Metabolite extract
-
Internal standard (e.g., a deuterated analog of a different fatty acid)
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS, or methanolic HCl for FAMEs)
-
GC-MS system with a suitable column (e.g., DB-5ms)
Protocol:
-
Hydrolysis (optional): To analyze the total cellular pool of 8-methyltridecanoic acid (free and esterified), the lipid extract can be saponified (e.g., with methanolic KOH) to release the fatty acids.
-
Derivatization: Evaporate the solvent from the extract and derivatize the fatty acids to make them volatile for GC analysis. For example, add the silylating reagent and heat at 70°C for 30 minutes.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS. The mass spectrometer will be operated in scan mode or selected ion monitoring (SIM) mode to detect the different mass isotopologues of the derivatized 8-methyltridecanoic acid.
B. LC-MS/MS Analysis of this compound
This protocol is for the direct analysis of the acyl-CoA.
Materials:
-
Metabolite extract
-
LC-MS/MS system with a C18 reversed-phase column
-
Mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid)
Protocol:
-
Sample Preparation: The metabolite extract can often be directly injected after centrifugation to remove any remaining debris.
-
LC Separation: Separate the acyl-CoAs using a gradient elution on the C18 column.
-
MS/MS Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The precursor ion will be the molecular ion of this compound, and the product ion will be a specific fragment (e.g., the CoA moiety). Monitor the transitions for the unlabeled (M+0) and labeled (e.g., M+n, where n is the number of ¹³C atoms) forms of the molecule.
Data Presentation
Table 1: Isotopic Enrichment of this compound from Labeled Precursors
| Labeled Precursor | Isotopic Enrichment (%) of this compound (Mean ± SD) |
| [U-¹³C₆]Leucine | Data to be filled |
| [U-¹³C₅]Valine | Data to be filled |
| [U-¹³C₆]Isoleucine | Data to be filled |
Table 2: Relative Metabolic Fluxes Contributing to the this compound Pool
| Metabolic Pathway | Relative Flux (%) (Mean ± SD) |
| De novo synthesis from BCAAs | Data to be filled |
| Chain elongation of shorter branched-chain acyl-CoAs | Data to be filled |
| Other sources | Data to be filled |
Visualization of Workflows and Pathways
Application Notes & Protocols for the Purification of 8-Methyltridecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 8-Methyltridecanoyl-CoA, a branched-chain long-chain fatty acyl-coenzyme A. The methodologies described herein are based on established techniques for the purification of similar acyl-CoA molecules and are intended to provide a robust framework for obtaining high-purity material for research and development purposes.
Introduction
This compound is a branched-chain fatty acyl-CoA that plays a role in lipid metabolism. Like other long-chain acyl-CoAs, it is an important intermediate in various biochemical pathways and can serve as a substrate for enzymes involved in fatty acid oxidation and lipid biosynthesis. The purification of this compound is essential for in vitro assays, structural studies, and the development of therapeutic agents targeting lipid metabolic pathways. Due to their amphipathic nature and susceptibility to degradation, the purification of long-chain acyl-CoAs requires specific handling and optimized protocols to ensure high recovery and purity.
The following sections detail a widely applicable two-step purification strategy involving solvent extraction followed by solid-phase extraction (SPE).
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Samples
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissues.
Materials:
-
Frozen tissue sample (~100 mg)
-
Homogenizer (e.g., glass homogenizer)
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (B52724) (ACN)
-
2-Propanol
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Centrifuge
Procedure:
-
Homogenization: In a pre-chilled glass homogenizer, add approximately 100 mg of frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing an appropriate amount of internal standard. Homogenize thoroughly on ice.
-
Solvent Extraction: Add 2-propanol to the homogenate, followed by acetonitrile. A common ratio involves a mixture of acetonitrile and isopropanol.[1] A 20-fold excess of solvent to tissue weight is often recommended to ensure complete extraction.
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.
Note on Sample Handling: For optimal results, it is crucial to process fresh tissue immediately. If storage is necessary, flash-freeze samples in liquid nitrogen and store them at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Protocol 2: Solid-Phase Extraction (SPE) Purification of this compound
This protocol utilizes a weak anion-exchange SPE column for the selective purification of acyl-CoAs from the tissue extract.[1]
Materials:
-
Weak anion-exchange SPE columns (e.g., 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel)[1]
-
Acetonitrile
-
2-Propanol
-
Water
-
Acetic Acid
-
Methanol
-
Ammonium (B1175870) Formate (B1220265) (250 mM)
-
Nitrogen gas stream
Procedure:
-
Column Conditioning: Condition the SPE column by washing it with an appropriate solvent. This step is crucial for the proper binding of the acyl-CoAs.
-
Sample Loading: Acidify the collected supernatant from Protocol 1 with acetic acid. This ensures the protonation of the pyridyl functional group on the SPE column, allowing it to function as an anion-exchanger.[1] Load the acidified supernatant onto the conditioned SPE column.
-
Washing: Wash the column with a solution of acetonitrile/isopropanol/water/acetic acid (e.g., 9:3:4:4 v/v/v/v) to remove unretained species.[1]
-
Elution: Elute the acyl-CoAs from the column using a solution of methanol/250 mM ammonium formate (e.g., 4:1 v/v).[1] This eluent has a neutral pH, which neutralizes the pyridyl functional group and releases the bound acyl-CoAs.[1]
-
Sample Concentration: Combine the eluted fractions and dry the sample under a gentle stream of nitrogen gas at room temperature.
-
Storage: Reconstitute the purified this compound in a suitable buffer and store at -80°C for long-term stability.
Data Presentation
Table 1: Reported Recovery Rates for Long-Chain Acyl-CoA Purification
The recovery of long-chain acyl-CoAs can vary depending on the tissue type and the specific extraction and purification methods employed. The following table summarizes reported recovery rates from methodologies similar to those described above.
| Acyl-CoA Chain Length | Tissue Type | Extraction Method | Purification Method | Average Recovery (%) | Reference |
| Short, Medium, and Long | Rat Liver | Acetonitrile/2-Propanol | 2-(2-pyridyl)ethyl silica gel SPE | 83 - 90 | [1] |
| Long-Chain | Various | Acetonitrile/2-Propanol | Oligonucleotide Purification Column | Not Specified | [2] |
Visualizations
Biochemical Context: Branched-Chain Fatty Acyl-CoA Metabolism
Branched-chain fatty acids, such as the parent acid of this compound, undergo degradation via peroxisomal β-oxidation.[3] The resulting acyl-CoAs can also act as signaling molecules by activating nuclear receptors like the peroxisome proliferator-activated receptor α (PPARα).[4]
Caption: Metabolic fate and signaling role of this compound.
Experimental Workflow
The following diagram illustrates the sequential steps for the purification of this compound from biological samples.
Caption: Workflow for the purification of this compound.
References
- 1. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis [agris.fao.org]
- 3. Identification and purification of a peroxisomal branched chain fatty acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Detection of 8-Methyltridecanoyl-CoA: A Conceptual Framework
Disclaimer: As of the latest literature review, a specific biosensor for the direct detection of 8-Methyltridecanoyl-CoA has not been reported. The following application notes and protocols describe a conceptual framework for the development and application of a hypothetical genetically encoded biosensor for this compound, drawing upon established principles from the successful development of biosensors for other long-chain and branched-chain acyl-CoAs.[1][2] These protocols are intended to serve as a guide for researchers and drug development professionals interested in pioneering new tools for lipid metabolism research.
Introduction
This compound is a branched-chain fatty acyl-CoA that plays a role in specific metabolic pathways. Understanding its spatial and temporal dynamics within the cell is crucial for elucidating its function in health and disease. Genetically encoded fluorescent biosensors offer a powerful approach for the real-time, in vivo monitoring of metabolite levels with high spatiotemporal resolution.[1] This document outlines the proposed design and application of a hypothetical biosensor, termed "BCFA-Sensor1" (Branched-Chain Fatty Acyl-CoA Sensor 1), for the detection of this compound.
The proposed BCFA-Sensor1 is a FRET (Förster Resonance Energy Transfer)-based sensor. It is conceptualized as a fusion protein comprising a sensory domain, responsive to this compound, flanked by a FRET pair of fluorescent proteins (e.g., mCerulean3 as the donor and mVenus as the acceptor). The binding of this compound to the sensory domain is hypothesized to induce a conformational change in the biosensor, altering the distance or orientation between the FRET pair and thus changing the FRET efficiency. This change in FRET ratio can be quantified to determine the relative concentration of this compound.
Principle of Detection
The detection principle of the hypothetical BCFA-Sensor1 is based on ligand-induced conformational changes affecting FRET.
Caption: Proposed FRET-based detection mechanism for this compound.
Hypothetical Performance Characteristics
The following table summarizes the anticipated performance characteristics of the conceptual BCFA-Sensor1, based on data from existing long-chain fatty acyl-CoA biosensors.[1]
| Parameter | Hypothetical Value |
| Analyte | This compound |
| Sensing Type | Binding |
| Physics Type | FRET |
| Dynamic Range | 1 µM - 100 µM |
| In Vitro Kd | ~10 µM |
| Response Time | < 1 minute |
| Specificity | High for branched-chain fatty acyl-CoAs |
| Format | Genetically encoded, single polypeptide |
Experimental Protocols
Protocol 1: Cloning and Expression of BCFA-Sensor1 in Mammalian Cells
This protocol describes the transient transfection of a mammalian expression vector encoding the hypothetical BCFA-Sensor1 into a cell line of interest (e.g., HEK293T).
Materials:
-
Mammalian expression vector containing the BCFA-Sensor1 coding sequence (e.g., pcDNA3.1 backbone)
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: One day prior to transfection, seed HEK293T cells in a 6-well plate at a density of 2 x 10^5 cells per well in 2 mL of complete DMEM.
-
Transfection Complex Preparation:
-
In tube A, dilute 2.5 µg of the BCFA-Sensor1 plasmid DNA in 125 µL of Opti-MEM.
-
In tube B, dilute 5 µL of Lipofectamine 3000 reagent in 125 µL of Opti-MEM.
-
Combine the contents of tubes A and B, mix gently, and incubate for 15 minutes at room temperature.
-
-
Transfection: Add the 250 µL transfection complex dropwise to each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before imaging.
Caption: Workflow for transfection of BCFA-Sensor1 into mammalian cells.
Protocol 2: Live-Cell Imaging and FRET Analysis
This protocol outlines the procedure for acquiring fluorescence images and calculating the FRET ratio to determine relative this compound levels.
Materials:
-
Transfected cells from Protocol 1
-
Widefield or confocal fluorescence microscope equipped with:
-
Excitation source for mCerulean3 (e.g., 433 nm laser or filter)
-
Emission filters for mCerulean3 (e.g., 475/40 nm) and mVenus (e.g., 528/38 nm)
-
A dichroic mirror suitable for CFP/YFP imaging
-
-
Imaging medium (e.g., Hank's Balanced Salt Solution - HBSS)
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Preparation for Imaging:
-
Replace the culture medium with HBSS.
-
Mount the plate or dish on the microscope stage.
-
-
Image Acquisition:
-
Locate a field of view with healthy, fluorescent cells.
-
Acquire two images sequentially:
-
Donor Channel: Excite at 433 nm and collect emission at 475 nm (mCerulean3).
-
FRET Channel: Excite at 433 nm and collect emission at 528 nm (mVenus).
-
-
-
Image Processing and Analysis:
-
For each cell of interest, measure the mean fluorescence intensity in both the Donor and FRET channels after background subtraction.
-
Calculate the FRET ratio: FRET Ratio = Intensity (FRET Channel) / Intensity (Donor Channel) .
-
An increase in the FRET ratio corresponds to an increase in intracellular this compound concentration.
-
Data Presentation
The following table presents hypothetical data from an experiment where cells expressing BCFA-Sensor1 are treated with a precursor known to increase intracellular this compound levels.
| Treatment | Mean FRET Ratio (± SD) | Fold Change |
| Control (Vehicle) | 0.85 (± 0.05) | 1.0 |
| Precursor (10 µM) | 1.28 (± 0.08) | 1.5 |
| Precursor (50 µM) | 1.70 (± 0.12) | 2.0 |
Concluding Remarks
The development of a genetically encoded biosensor for this compound would be a significant advancement for the study of lipid metabolism. The conceptual framework and protocols presented here provide a roadmap for the design, validation, and application of such a biosensor. Future research will need to focus on identifying a suitable sensory domain with high affinity and specificity for this compound and optimizing the linker sequences between the sensory and fluorescent domains to maximize the dynamic range of the biosensor. Successful development of such a tool will undoubtedly accelerate discoveries in the roles of branched-chain fatty acids in cellular physiology and disease.
References
Application Notes: 8-Methyltridecanoyl-CoA in Synthetic Biology
Introduction
8-Methyltridecanoyl-CoA is a saturated fatty acyl-CoA with a methyl branch at the eighth carbon position. While specific applications of this compound are not extensively documented, its structure as a mid-chain branched-chain fatty acid (BCFA) positions it as a valuable molecule in synthetic biology. BCFAs are known for their unique physicochemical properties, such as lower melting points and enhanced fluidity compared to their straight-chain counterparts. These properties make them and their derivatives attractive for a variety of applications, including the production of advanced biofuels, specialty chemicals, and pharmaceuticals.
This document provides an overview of the potential applications of this compound in synthetic biology, focusing on its biosynthesis, strategies for microbial production, and protocols for its analysis. Given the limited specific data on this compound, this report also draws on data from other structurally related BCFAs to illustrate key concepts and potential outcomes.
Potential Applications in Synthetic Biology
-
Biofuel Production: Branched-chain fatty acid esters exhibit improved cold-flow properties, making them superior biodiesel candidates for use in colder climates. The engineered production of 8-methyltridecanoic acid and its subsequent esterification could yield biofuels with enhanced performance characteristics.
-
Specialty Oleochemicals: The unique physical properties of BCFAs make them suitable for producing lubricants, surfactants, and emollients with specific performance advantages.
-
Membrane Engineering: The incorporation of BCFAs into the cell membrane can alter its fluidity and permeability. This can be exploited in synthetic biology to enhance cellular robustness under various stress conditions or to improve the efficiency of membrane-associated processes.
-
Precursor for Natural Products: Branched-chain fatty acyl-CoAs can serve as starter or extender units in the biosynthesis of complex polyketides and other natural products with therapeutic potential.
Biosynthesis of this compound
The biosynthesis of a mid-chain branched fatty acid like 8-methyltridecanoic acid is not a common pathway in most model organisms used in synthetic biology, such as Escherichia coli or Saccharomyces cerevisiae. However, a plausible pathway can be engineered by leveraging and combining enzymes from various organisms. The key to introducing a mid-chain methyl branch is the utilization of methylmalonyl-CoA as an extender unit during fatty acid synthesis.
A proposed biosynthetic pathway for 8-methyltridecanoic acid is as follows:
-
Initiation: Fatty acid synthesis is initiated with a standard primer, such as acetyl-CoA.
-
Elongation (Pre-branching): The initial primer undergoes several cycles of elongation with malonyl-CoA as the extender unit, catalyzed by the fatty acid synthase (FAS) complex.
-
Methyl Branch Incorporation: At a specific chain length, a methylmalonyl-CoA extender unit is incorporated instead of malonyl-CoA. This reaction is catalyzed by a β-ketoacyl-ACP synthase (KAS) that can accept methylmalonyl-ACP.
-
Elongation (Post-branching): Subsequent elongation cycles continue with malonyl-CoA to achieve the final chain length of 14 carbons (tridecanoic acid is a C13 acid, but the addition of a methyl group makes it a C14 backbone).
-
Termination: The completed 8-methyltridecanoyl-ACP is released as a free fatty acid by a thioesterase and subsequently activated to this compound by an acyl-CoA synthetase.
Caption: Proposed biosynthetic pathway for this compound.
Quantitative Data on Branched-Chain Fatty Acid Production
While specific production data for this compound is not available, the following tables summarize reported titers for other branched-chain fatty acids and their derivatives in engineered microorganisms. This data provides a benchmark for what may be achievable through metabolic engineering.
Table 1: Production of Branched-Chain Fatty Acids and Derivatives in Engineered E. coli
| Product | Host Strain | Genetic Modifications | Titer (mg/L) | Reference |
| Branched-Chain Fatty Acids | E. coli BL21 | Overexpression of B. subtilis FabH and BCKD | 33 | [1] |
| Fatty Acid Branched-Chain Esters (FABCEs) | E. coli | Overexpression of WS/DGAT and BFA pathway | 273 | [2] |
| Iso-C15:0 and anteiso-C15:0 | E. coli | Overexpression of B. subtilisfabH and deletion of fadE | ~50 | Fictional Data for Illustration |
| 7-methyloctanoic acid | E. coli | Engineered fatty acid synthase | Not Quantified | [3] |
Table 2: Production of Branched-Chain Fatty Acid Esters in Engineered Yeast
| Product | Host Strain | Genetic Modifications | Titer (mg/L) | Reference |
| Fatty Acid Short- and Branched-Chain Alkyl Esters | S. cerevisiae | Overexpression of wax ester synthase and isobutanol pathway | >230 | [4][5] |
| Fatty Acid Branched-Chain Esters (FABCEs) | P. pastoris | Expression of WS/DGAT and branched-chain amino acid pathway | 169 | [1] |
| Fatty Acid Isobutyl Esters | S. cerevisiae | Deletion of OPI1 and RPD3, overexpression of isobutanol pathway | ~100 | [4] |
Experimental Protocols
Protocol 1: Engineering E. coli for this compound Production
This protocol outlines the general steps for metabolically engineering E. coli to produce 8-methyltridecanoic acid, which can then be converted to its CoA derivative.
1. Host Strain Selection:
-
Start with a strain optimized for fatty acid production, such as E. coli BL21(DE3) with deletions in genes related to fatty acid degradation (e.g., fadD, fadE).
2. Plasmid Construction:
-
Methylmalonyl-CoA Supply Module: Construct a plasmid expressing genes for the conversion of succinyl-CoA to methylmalonyl-CoA. This typically includes a methylmalonyl-CoA mutase and a methylmalonyl-CoA epimerase.
-
BCFA Synthesis Module: Construct a second compatible plasmid expressing:
-
A β-ketoacyl-ACP synthase (KAS) capable of utilizing methylmalonyl-ACP (e.g., from Actinobacteria).
-
A thioesterase with activity towards mid-chain branched fatty acyl-ACPs to release the free fatty acid.
-
An acyl-CoA synthetase to convert the free fatty acid to this compound.
-
3. Transformation and Expression:
-
Co-transform the engineered E. coli host with both plasmids.
-
Grow the cells in a suitable medium (e.g., TB or M9 minimal medium) at 37°C to the mid-log phase.
-
Induce protein expression with an appropriate inducer (e.g., IPTG) and continue cultivation at a lower temperature (e.g., 25-30°C) for 24-72 hours. Supplement the medium with precursors like succinate (B1194679) or propionate (B1217596) if necessary.
Caption: Workflow for engineering E. coli to produce BCFAs.
Protocol 2: Analysis of Branched-Chain Fatty Acids by GC-MS
This protocol describes the extraction and analysis of BCFAs from microbial cultures.
1. Sample Preparation:
-
Harvest 10-50 mL of cell culture by centrifugation.
-
Wash the cell pellet with sterile water and lyophilize.
2. Fatty Acid Methyl Ester (FAME) Derivatization:
-
To the dried cell pellet, add 1 mL of 2% H₂SO₄ in methanol.
-
Add an internal standard (e.g., pentadecanoic acid).
-
Heat the mixture at 80°C for 2 hours for transesterification.
-
After cooling, add 1 mL of hexane (B92381) and 0.5 mL of saturated NaCl solution.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
3. GC-MS Analysis:
-
Inject 1 µL of the hexane extract into a gas chromatograph coupled with a mass spectrometer (GC-MS).
-
GC Conditions:
-
Column: DB-225ms or equivalent polar capillary column.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 220°C at 5°C/min, hold for 10 min.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 50-500.
-
-
Identify the 8-methyltridecanoic acid methyl ester peak based on its retention time and mass spectrum, and quantify using the internal standard.
Conclusion
While this compound is not a widely studied molecule, its potential as a precursor for advanced biofuels and specialty chemicals makes it an interesting target for synthetic biology. The strategies and protocols outlined in this document, based on the broader knowledge of BCFA biosynthesis, provide a roadmap for the production and analysis of this compound and other valuable mid-chain branched-chain fatty acids. Further research into the discovery and engineering of enzymes with specificities for mid-chain branched substrates will be crucial for optimizing production titers and realizing the full potential of these molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Modular pathway engineering of microbial fatty acid metabolism for the synthesis of branched acids, alcohols, and alkanes [dspace.mit.edu]
- 4. Metabolic engineering of Saccharomyces cerevisiae for production of fatty acid short- and branched-chain alkyl esters biodiesel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Studies in Constructing Yeast Cell Factories for the Production of Fatty Acid Alkyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
8-Methyltridecanoyl-CoA: A Potential Biomarker in Specific Metabolic States
Application Notes & Protocols for Researchers and Drug Development Professionals
Introduction
8-Methyltridecanoyl-CoA is a branched-chain acyl-coenzyme A (CoA) derivative. While direct research on this specific molecule is limited, its structural class, the branched-chain fatty acids (BCFAs), has garnered increasing attention for its role in various metabolic processes and its potential as a biomarker for metabolic diseases. This document provides an overview of the current understanding of BCFAs in metabolic states, inferred relevance of this compound, and detailed protocols for its quantification.
This compound and Metabolic States: An Overview
Branched-chain fatty acids are saturated fatty acids with one or more methyl branches on the carbon chain. They are primarily derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. Emerging evidence suggests that circulating levels of BCFAs are associated with various metabolic conditions, including metabolic syndrome, obesity, and insulin (B600854) resistance.
Lower levels of circulating BCFAs have been observed in individuals with metabolic syndrome, suggesting a potential protective role for these fatty acids. The inverse relationship between BCFA levels and insulin resistance, as well as triglyceride levels, further supports their involvement in metabolic health. Given that this compound is a member of this class, it is hypothesized to be a potential biomarker for these metabolic states. Further research is needed to elucidate its specific roles and validate its utility as a standalone biomarker.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table summarizes the observed associations of the broader class of branched-chain fatty acids (BCFAs) with various metabolic parameters. This provides a basis for hypothesizing the potential role of this compound.
| Metabolic Parameter | Observation | Associated Condition |
| Circulating BCFA Levels | Decreased | Metabolic Syndrome |
| BCFAs and Insulin Resistance | Inversely Correlated | Insulin Resistance |
| BCFAs and Triglycerides | Inversely Correlated | Hypertriglyceridemia |
| BCFAs in Adipose Tissue | Decreased | Obesity |
Signaling Pathways and Experimental Workflows
To visualize the metabolic context and experimental approach for studying this compound, the following diagrams are provided.
Experimental Protocols
Protocol 1: Quantification of this compound in Biological Samples using LC-MS/MS
This protocol provides a general method for the quantification of this compound in biological matrices such as plasma, serum, or tissue homogenates. This method is adapted from established protocols for the analysis of long-chain acyl-CoAs.
1. Materials and Reagents
-
This compound standard (if commercially available, otherwise requires custom synthesis)
-
Internal Standard (IS): A stable isotope-labeled analog (e.g., ¹³C-labeled this compound) or a structurally similar odd-chain acyl-CoA (e.g., Heptadecanoyl-CoA).
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Biological samples (plasma, serum, tissue)
2. Sample Preparation
-
Tissue Homogenization: If using tissue, homogenize ~50 mg of tissue in 1 mL of ice-cold extraction solvent (e.g., ACN:MeOH:H₂O, 40:40:20, v/v/v) containing the internal standard.
-
Plasma/Serum Extraction: For plasma or serum, precipitate proteins by adding 3 volumes of ice-cold ACN containing the internal standard to 1 volume of sample.
-
Incubation and Centrifugation: Vortex the mixture vigorously for 1 minute and incubate at -20°C for 20 minutes to facilitate protein precipitation. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Solid Phase Extraction (Optional but Recommended):
-
Condition a C18 SPE cartridge with 1 mL of MeOH followed by 1 mL of water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 1 mL of 30% MeOH in water.
-
Elute the acyl-CoAs with 1 mL of 80% ACN in water containing 0.1% FA.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium acetate in water with 0.1% FA.
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 ACN:water with 0.1% FA.
-
Gradient: A linear gradient from 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, and then re-equilibrate at 5% B for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing the pure standards. For a generic long-chain acyl-CoA, the precursor ion is the [M+H]⁺ adduct, and a common product ion results from the neutral loss of the phosphopantetheine moiety.
-
MS Parameters: Optimize source parameters such as capillary voltage, source temperature, gas flows, and collision energy for maximum signal intensity of the analyte and internal standard.
-
4. Data Analysis and Quantification
-
Integrate the peak areas of the MRM transitions for this compound and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by analyzing a series of standards of known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Disclaimer: This document is intended for research purposes only. The information provided is based on the current scientific literature regarding branched-chain fatty acids and general acyl-CoA analysis. The role of this compound as a specific biomarker requires further dedicated research and validation. The experimental protocol is a general guideline and may require optimization for specific applications and instrumentation.
Application Notes and Protocols for the Quantification of 8-Methyltridecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of 8-Methyltridecanoyl-CoA in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below cover sample preparation, instrument configuration, and data analysis, ensuring reliable and reproducible results.
Introduction
This compound is a branched-chain acyl-coenzyme A (acyl-CoA) derivative. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of complex lipids. Accurate quantification of specific acyl-CoAs like this compound is essential for understanding its physiological roles and its potential as a biomarker or therapeutic target in various diseases. This document details a robust LC-MS/MS method for the precise measurement of this compound.
Principle of the Method
This method utilizes the high selectivity and sensitivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of this compound. The workflow involves the extraction of acyl-CoAs from a biological sample, separation from other cellular components using reversed-phase high-performance liquid chromatography (HPLC), and detection by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the signal of the analyte to that of a known concentration of an analytical standard.
Materials and Reagents
-
Analytical Standard: this compound (e.g., MedChemExpress, Cat. No. HY-CE01381)
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0) or other appropriate odd-chain acyl-CoA
-
Solvents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
-
Sample Preparation:
-
Trichloroacetic acid (TCA) or perchloric acid (PCA) for protein precipitation
-
Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)
-
BCA Protein Assay Kit (for normalization)
-
Experimental Protocols
Standard and Internal Standard Preparation
-
Primary Stock Solution (1 mg/mL): Dissolve 1 mg of this compound analytical standard in 1 mL of purified water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with water to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Internal Standard (IS) Working Solution: Prepare a working solution of Heptadecanoyl-CoA at a concentration of 100 ng/mL in water.
Sample Preparation (from Cell Culture or Tissue)
-
Homogenization: Homogenize cell pellets or tissue samples in a cold buffer (e.g., PBS).
-
Protein Precipitation and Extraction:
-
To 100 µL of homogenate, add 10 µL of the IS working solution.
-
Add 200 µL of cold 10% (w/v) TCA or 2:1 acetonitrile:methanol.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Optional SPE Cleanup: For complex matrices, a solid-phase extraction step can be employed to remove interfering substances.
-
Solvent Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., Phenomenex Kinetex 2.6 µm, 150 x 2.1 mm)
-
Mobile Phase A: 5 mM Ammonium Acetate in Water
-
Mobile Phase B: 95% Acetonitrile with 5% Water and 5 mM Ammonium Acetate
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Key MRM Transitions: Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da (3'-phosphoadenosine diphosphate) in positive ion mode.[1]
-
This compound:
-
Precursor Ion (Q1): m/z 978.9
-
Product Ion (Q3): m/z 471.9 (or monitor the common fragment at m/z 428)
-
-
Internal Standard (Heptadecanoyl-CoA):
-
Precursor Ion (Q1): m/z 1022.0
-
Product Ion (Q3): m/z 515.0
-
-
-
Collision Energy (CE) and other MS parameters: Optimize for the specific instrument used.
Data Presentation
The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of this compound.
| Analyte | Molecular Formula | Molecular Weight | Precursor Ion (Q1, m/z) | Product Ion (Q3, m/z) | Expected Retention Time (min) |
| This compound | C35H62N7O17P3S | 977.89 | 978.9 | 471.9 | ~12-14 |
| Heptadecanoyl-CoA (IS) | C38H68N7O17P3S | 1021.98 | 1022.0 | 515.0 | ~15-17 |
Visualization
Experimental Workflow Diagram
References
Application Notes and Protocols for the In Vitro Reconstitution of 8-Methyltridecanoyl-CoA Biosynthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain fatty acids (BCFAs) are crucial components of the cell membrane in many bacteria, influencing membrane fluidity and adaptation to various environmental stresses. The anteiso series of BCFAs are characterized by a methyl branch on the antepenultimate carbon atom. 8-methyltridecanoyl-CoA is an activated form of 12-methyltetradecanoic acid, an anteiso-C15 fatty acid. Its biosynthesis is of significant interest for understanding bacterial physiology and for the development of novel antimicrobial agents targeting fatty acid synthesis (FAS). This document provides a detailed guide for the in vitro reconstitution of the this compound biosynthetic pathway, primarily based on the well-characterized system from Bacillus subtilis.
I. Biosynthetic Pathway Overview
The synthesis of this compound, an anteiso-C15 fatty acyl-CoA, starts from the amino acid L-isoleucine. The pathway involves two main stages: the formation of the starter unit, 2-methylbutyryl-CoA, and the subsequent elongation by the type II fatty acid synthase (FASII) system.
Pathway Stages:
-
Primer Synthesis: L-isoleucine is converted to 2-methylbutyryl-CoA. This process is initiated by a branched-chain amino acid transaminase (BCAT) and followed by the oxidative decarboxylation of the resulting α-keto acid by the branched-chain α-keto acid dehydrogenase complex (BCKAD).[1]
-
Fatty Acid Elongation: The 2-methylbutyryl-CoA primer is handed off to the FASII system. The initial condensation with malonyl-ACP is catalyzed by a specialized β-ketoacyl-ACP synthase III (FabH). Subsequent elongation cycles, each adding two carbons from malonyl-CoA, are carried out by the core FASII enzymes. For the synthesis of a C15 fatty acid, five elongation cycles are required.
Key Enzymes in Bacillus subtilis
The following table summarizes the key enzymes from Bacillus subtilis required for the reconstitution of the this compound pathway.
| Enzyme/Complex | Gene(s) | Function |
| Branched-chain amino acid transaminase | ybgE | Transamination of L-isoleucine |
| Branched-chain α-keto acid dehydrogenase complex | ptb, bcd, buk, lpdV, bkdAA, bkdAB, bkdB | Oxidative decarboxylation to form 2-methylbutyryl-CoA |
| β-ketoacyl-ACP synthase III | fabHA, fabHB | Condensation of the branched-chain primer with malonyl-ACP |
| Malonyl-CoA:ACP transacylase | fabD | Transfer of malonyl group to ACP |
| β-ketoacyl-ACP reductase | fabG | Reduction of the β-ketoacyl group |
| β-hydroxyacyl-ACP dehydratase | fabZ | Dehydration to form an enoyl-ACP |
| Enoyl-ACP reductase | fabI, fabL | Reduction of the enoyl-ACP to a saturated acyl-ACP |
| Acyl carrier protein | acpA | Carries the growing acyl chain |
II. Experimental Protocols
This section provides detailed protocols for the expression and purification of the necessary enzymes and the subsequent in vitro reconstitution of the biosynthetic pathway.
Protocol 1: Recombinant Protein Expression and Purification
This protocol is adapted for the expression of B. subtilis FAS enzymes in E. coli.
1. Gene Cloning and Expression Vector Preparation:
- Synthesize codon-optimized genes for the enzymes listed above and clone them into a pET-based expression vector (e.g., pET28a) with an N-terminal His6-tag for affinity purification.
- Transform the expression plasmids into an appropriate E. coli expression strain, such as BL21(DE3).
2. Protein Expression:
- Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
- Use the overnight culture to inoculate 1 L of fresh LB medium. Grow at 37°C until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding 0.5 mM IPTG and incubate for 16-18 hours at 18°C.
- Harvest the cells by centrifugation at 5,000 x g for 20 min at 4°C.
3. Cell Lysis and Protein Purification: [2]
- Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 20,000 x g for 30 min at 4°C.
- Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
- Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
- Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
- Dialyze the purified protein against a storage buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol) and store at -80°C.
- Verify protein purity and concentration using SDS-PAGE and a Bradford assay.
Protocol 2: In Vitro Reconstitution of this compound Synthesis
This protocol outlines the setup of the in vitro reaction to synthesize this compound.
1. Reaction Components:
- Buffer: 100 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT.
- Substrates:
- L-isoleucine: 1 mM
- α-ketoglutarate: 1 mM
- Malonyl-CoA: 500 µM
- CoA: 100 µM
- Cofactors:
- NADPH: 1 mM
- NADH: 1 mM
- ATP: 2 mM
- Thiamine pyrophosphate (TPP): 0.1 mM
- Enzymes (Purified):
- BCAT: 1 µM
- BCKAD complex: 1 µM
- BsFabH (A or B): 1 µM
- FabD: 1 µM
- FabG: 1 µM
- FabZ: 1 µM
- FabI/L: 1 µM
- Holo-ACP: 10 µM
2. Reaction Setup:
- Prepare a master mix of the buffer, substrates, and cofactors.
- Add the purified enzymes to the master mix. It is recommended to add the enzymes in the order of the pathway.
- Initiate the reaction by adding malonyl-CoA.
- Incubate the reaction at 30°C for 2-4 hours.
3. Product Analysis:
- Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA).
- Pellet the precipitated protein by centrifugation.
- The supernatant containing the acyl-CoA products can be analyzed by HPLC or LC-MS.
- For GC-MS analysis, the acyl-CoAs can be hydrolyzed to free fatty acids and then derivatized (e.g., to fatty acid methyl esters).
III. Quantitative Data
The following table provides representative kinetic parameters for key enzymes in fatty acid synthesis. Note that specific values for the B. subtilis enzymes with branched-chain substrates may vary.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Reference |
| E. coli FabH | Acetyl-CoA | 5.3 | 1.3 | Choi et al., 2000 |
| B. subtilis FabH1 | Isobutyryl-CoA | 10 | 0.04 | Choi et al., 2000 |
| B. subtilis FabH2 | Isobutyryl-CoA | 15 | 0.25 | Choi et al., 2000 |
| E. coli FAS (reconstituted) | Acetyl-CoA | ~100 | >1.67 (µM/min) | Yu et al., 2011[3] |
| E. coli FAS (reconstituted) | Malonyl-CoA | <300 | >1.67 (µM/min) | Yu et al., 2011[3] |
IV. Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthesis of this compound from L-isoleucine.
Experimental Workflow for In Vitro Reconstitution
Caption: Workflow for in vitro reconstitution and analysis.
V. Concluding Remarks
The successful in vitro reconstitution of the this compound biosynthetic pathway provides a powerful tool for detailed enzymatic studies, inhibitor screening, and metabolic engineering applications. The protocols and data presented here serve as a comprehensive guide for researchers in this field. It is important to note that reaction conditions may require optimization for maximal yield, and the use of highly purified components is critical for obtaining reproducible results.
References
protocols for handling and storage of 8-Methyltridecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and handling instructions for 8-Methyltridecanoyl-CoA, a coenzyme A derivative. The following guidelines are based on best practices for handling and storage of long-chain fatty acyl-CoAs and are intended to ensure the stability and integrity of the compound for research applications.
Product Information
| Property | Value |
| Molecular Formula | C35H62N7O17P3S |
| Molecular Weight | 977.89 g/mol |
| Appearance | Solid (typically a lyophilized powder) |
| Storage Temperature | -20°C or below for long-term storage |
General Handling and Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the solid powder in a well-ventilated area or under a fume hood to avoid inhalation of dust.
-
In case of contact with eyes or skin, rinse immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for general guidance on handling combustible solids.[1]
Storage Protocols
Proper storage is critical to prevent the degradation of this compound. Acyl-CoAs are susceptible to hydrolysis, particularly in aqueous solutions.[2]
Long-Term Storage (Solid Form)
For long-term stability, this compound should be stored as a solid under the following conditions:
| Parameter | Recommendation |
| Temperature | -20°C or -80°C |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen) if possible. |
| Container | Tightly sealed vial to prevent moisture absorption. |
Short-Term and Long-Term Storage (In Solution)
It is generally recommended to prepare fresh solutions for immediate use. If storage of a stock solution is necessary, the following protocols should be followed to minimize degradation.
| Storage Type | Temperature | Solvent/Buffer | Duration | Notes |
| Short-Term | 4°C | Methanol or a solution of 50% Methanol / 50% 50 mM Ammonium Acetate (pH 7)[2] | Up to 24 hours | Keep tightly sealed to prevent evaporation. |
| Long-Term | -20°C or -80°C | Methanol or an appropriate organic solvent. | Up to 1 month (at -20°C) or longer (at -80°C) | Aliquot to avoid repeated freeze-thaw cycles. |
Note on Aqueous Solutions: Acyl-CoAs are unstable in aqueous solutions, especially at alkaline or strongly acidic pH.[2] If an aqueous buffer is required for your experiment, prepare the solution immediately before use.
Experimental Protocols
Reconstitution of Solid this compound
To prepare a stock solution, follow these steps:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Add the desired volume of an appropriate solvent. Methanol is recommended for improved stability.[2] For a 10 mM stock solution, for example, add the appropriate volume of solvent to your weighed amount of the compound.
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution.
-
Aliquoting: For long-term storage, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. This will prevent degradation caused by repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C.
Workflow for Handling and Storage
The following diagram illustrates the recommended workflow for handling and storing this compound.
Caption: Workflow for handling this compound.
Considerations for Experimental Use
-
Critical Micellar Concentration (CMC): Long-chain acyl-CoAs can form micelles in aqueous solutions.[3] While the specific CMC for this compound is not published, for similar molecules like palmitoyl-CoA (16:0) and oleoyl-CoA (18:1), the CMC is in the range of 32-42 µM.[3] Be mindful of this when preparing aqueous solutions for assays, as micelle formation can affect the availability of the monomeric form and influence experimental outcomes.
-
Solvent Compatibility: When using a stock solution in an organic solvent, ensure that the final concentration of the solvent in your experimental system is compatible with the assay and does not affect the activity of enzymes or cells. A solvent-only control is recommended.
-
Purity Assessment: The purity of this compound can be assessed by techniques such as HPLC-MS. Degradation can lead to the appearance of free coenzyme A and the corresponding fatty acid.
References
Troubleshooting & Optimization
challenges in the quantification of 8-Methyltridecanoyl-CoA in complex samples
Welcome to the technical support center for the quantification of 8-Methyltridecanoyl-CoA in complex biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the analytical challenges of this branched-chain fatty acyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound compared to straight-chain acyl-CoAs?
A1: The primary challenges include:
-
Chromatographic Separation: Separating this compound from its straight-chain isomer, myristoyl-CoA (C14:0-CoA), and other structurally similar lipids is difficult with standard C18 reversed-phase columns.[1][2] Co-elution can lead to inaccurate quantification due to overlapping signals and ion suppression.
-
Low Abundance: Branched-chain fatty acyl-CoAs are often present at lower concentrations than their straight-chain counterparts, requiring highly sensitive analytical methods.
-
Sample Stability: Like all long-chain acyl-CoAs, this compound is susceptible to chemical and enzymatic degradation during sample collection, extraction, and storage.
Q2: Which analytical technique is most suitable for the quantification of this compound?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying acyl-CoAs due to its high sensitivity and selectivity.[3] This technique allows for the specific detection of the target analyte even in complex biological matrices.
Q3: How can I improve the chromatographic separation of this compound from its isomers?
A3: To improve separation, consider the following:
-
Column Chemistry: While C18 columns are common, exploring different stationary phases, such as those with alternative selectivities (e.g., phenyl-hexyl or embedded polar groups), may enhance resolution. For challenging separations of branched-chain fatty acid isomers, specialized columns may be necessary.[1]
-
Mobile Phase Optimization: Adjusting the organic solvent composition (e.g., acetonitrile (B52724) vs. methanol), gradient slope, and the use of ion-pairing agents can improve peak shape and separation.
-
Temperature: Optimizing the column temperature can influence the retention behavior of isomers.[1]
Q4: What are the characteristic MS/MS fragmentation patterns for this compound?
A4: In positive ion mode, all acyl-CoAs, including branched-chain variants, exhibit a characteristic fragmentation pattern. This includes a neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da from the precursor ion.[3][4] Another common fragment ion is observed at m/z 428. Because these fragments are common to all acyl-CoAs, chromatographic separation is critical to distinguish isomers.[5]
Q5: How can I quantify this compound without a specific analytical standard?
A5: In the absence of a dedicated standard, several strategies can be employed for semi-quantitative or relative quantification:
-
Surrogate Standard: Use a structurally similar, stable isotope-labeled or odd-chain acyl-CoA standard (e.g., C15:0-CoA or C17:0-CoA) for internal standardization. This can correct for variations in extraction efficiency and matrix effects.
-
Relative Quantification: Compare the peak area of this compound across different sample groups to determine relative changes in its abundance.
-
Standard Addition: If a purified, uncertified standard of 8-methyltridecanoic acid is available, it can be used to synthesize the CoA ester in-house for creating a calibration curve in a representative matrix.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH.- Column degradation.- Analyte interaction with active sites in the LC system. | - Use a buffered mobile phase (e.g., with ammonium (B1175870) acetate (B1210297) or ammonium hydroxide) to maintain a consistent pH.- Flush the column or replace it if it's at the end of its lifetime.- Use a column with a different stationary phase or consider using an ion-pairing agent. |
| Co-elution with Myristoyl-CoA | - Insufficient chromatographic resolution. | - Optimize the gradient to be shallower over the elution window of the isomers.- Experiment with different reversed-phase columns (e.g., C30) or chiral columns for isomer separation.[1]- Adjust the column temperature to alter selectivity.[1] |
| Low Signal Intensity / Poor Sensitivity | - Inefficient extraction.- Ion suppression from the sample matrix.- Analyte degradation. | - Optimize the sample preparation protocol; consider solid-phase extraction (SPE) for cleanup.- Improve chromatographic separation to move the analyte away from interfering matrix components.- Ensure samples are processed quickly on ice and stored at -80°C. Use appropriate solvents for reconstitution. |
| High Variability in Results | - Inconsistent sample handling and extraction.- Lack of an appropriate internal standard.- Instability of the analyte in prepared samples. | - Standardize the entire workflow from sample collection to analysis.- Incorporate a stable isotope-labeled or odd-chain acyl-CoA internal standard early in the sample preparation process.- Analyze samples as quickly as possible after preparation and keep them in a cooled autosampler. |
Quantitative Data Summary
The following table presents a summary of reported concentrations of various long-chain acyl-CoAs in different biological matrices to provide a general reference range. Note that concentrations of specific branched-chain acyl-CoAs like this compound are not widely reported and will be highly dependent on the biological system under investigation.
| Acyl-CoA Species | Matrix | Concentration Range (pmol/mg protein or pmol/10^6 cells) | Reference |
| Myristoyl-CoA (C14:0) | RAW264.7 Cells | ~2.4 | [6] |
| Palmitoyl-CoA (C16:0) | HepG2 Cells | ~15-20 | [3] |
| Oleoyl-CoA (C18:1) | MCF7 Cells | ~10-15 | [6] |
| Stearoyl-CoA (C18:0) | DU145 Cells | ~5-10 | [3] |
Experimental Protocols
Protocol: Extraction of Long-Chain Acyl-CoAs from Cultured Cells
-
Cell Lysis and Protein Precipitation: a. Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). b. Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard (e.g., C17:0-CoA). c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Vortex vigorously and incubate on ice for 10 minutes.
-
Lysate Clarification: a. Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C. b. Carefully transfer the supernatant to a new, clean tube, avoiding the protein pellet.
-
LC-MS/MS Analysis: a. Inject the supernatant directly into the LC-MS/MS system.
Protocol: LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm). For improved isomer separation, a C30 or other specialized column may be required.[1]
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 70:30 v/v) with 10 mM ammonium acetate.
-
Gradient: A shallow gradient optimized to separate C14 acyl-CoA isomers.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound (and Myristoyl-CoA): Precursor ion (Q1) -> Product ion (Q3) based on the neutral loss of 507 Da. The exact m/z will depend on the adduct form.
-
Internal Standard (e.g., C17:0-CoA): Precursor ion (Q1) -> Product ion (Q3) based on the neutral loss of 507 Da.
-
-
Visualizations
Caption: Workflow for the quantification of this compound, highlighting key challenges.
References
- 1. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aocs.org [aocs.org]
improving the stability of 8-Methyltridecanoyl-CoA during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 8-Methyltridecanoyl-CoA during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound during extraction?
A1: this compound, like other long-chain acyl-CoAs, is susceptible to degradation from three main factors:
-
pH: The thioester bond of acyl-CoAs is prone to hydrolysis, especially in alkaline conditions (pH above 8). Optimal stability for aqueous solutions of acyl-CoAs is in a slightly acidic pH range, typically between 2 and 6.[1]
-
Temperature: Elevated temperatures accelerate both chemical and enzymatic degradation.[1] It is crucial to maintain low temperatures (0-4°C) throughout the entire extraction process.
-
Enzymatic Degradation: Acyl-CoA thioesterases (ACOTs) are enzymes present in cells that can rapidly hydrolyze the thioester bond, converting this compound into its corresponding free fatty acid and coenzyme A.[1][2]
Q2: What is the recommended storage method for biological samples to ensure the stability of this compound before extraction?
A2: To minimize degradation, immediate processing of fresh tissue is ideal. If storage is necessary, samples should be flash-frozen in liquid nitrogen and then stored at -80°C.[3] Repeated freeze-thaw cycles should be strictly avoided as they can significantly compromise the integrity of acyl-CoAs.[3]
Q3: Which type of extraction method is most suitable for this compound?
A3: A common and effective approach involves homogenization of the sample in an acidic buffer, followed by organic solvent extraction and subsequent purification using solid-phase extraction (SPE).[3][4] This combination helps to inactivate enzymes, precipitate proteins, and separate the acyl-CoA from other cellular components.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound.
Problem: Low or No Recovery of this compound
| Potential Cause | Troubleshooting Steps |
| Enzymatic Degradation | Immediately quench enzymatic activity upon sample collection. For tissues, flash-freeze in liquid nitrogen. For cell cultures, use a pre-chilled organic solvent like methanol (B129727) at -80°C.[1] |
| Chemical Hydrolysis (Incorrect pH) | Use an acidic extraction buffer, such as 100 mM potassium phosphate (B84403) (KH2PO4) at pH 4.9.[1][3][4] Avoid neutral or alkaline buffers. |
| Thermal Degradation | Maintain all samples and reagents on ice (0-4°C) throughout the extraction process, including homogenization and centrifugation.[1][3] If using a nitrogen stream for drying, ensure it is done at room temperature.[3] |
| Incomplete Cell Lysis and Extraction | Ensure thorough homogenization of the tissue. A glass homogenizer is recommended for better disruption.[3] Optimize the solvent-to-tissue ratio; a 20-fold excess of solvent is often suggested.[3] |
| Inefficient Solid-Phase Extraction (SPE) | Properly condition and equilibrate the SPE column before loading the sample. Optimize the wash and elution steps to ensure efficient binding and recovery of the target molecule.[3] |
| Analyte Loss During Solvent Evaporation | Avoid excessive heating during the drying step. A gentle stream of nitrogen at room temperature is recommended.[3] |
Experimental Protocols
Protocol 1: Extraction of this compound from Tissue Samples
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[3][4]
Materials:
-
Frozen tissue sample (~100 mg)
-
Pre-chilled glass homogenizer
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (B52724) (ACN)
-
Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer on ice, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly.
-
-
Solvent Extraction:
-
Add 5 mL of a 2:1 (v/v) solution of acetonitrile and isopropanol to the homogenate.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 2000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Purification by Solid-Phase Extraction (SPE):
-
Conditioning: Condition a weak anion exchange SPE column with 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the column with 1 mL of 100 mM KH2PO4 buffer (pH 4.9).
-
Loading: Load the supernatant from the solvent extraction step onto the SPE column.
-
Washing: Wash the column with 1 mL of 100 mM KH2PO4 buffer (pH 4.9), followed by 1 mL of deionized water, and finally 1 mL of methanol.
-
Elution: Elute the this compound with 1 mL of methanol containing 2% ammonium hydroxide, followed by 1 mL of methanol containing 5% ammonium hydroxide.
-
-
Sample Concentration:
Data Presentation
Table 1: Factors Affecting this compound Stability and Recommended Conditions
| Parameter | Condition | Rationale | Reference |
| pH | 4.0 - 6.0 | Minimizes chemical hydrolysis of the thioester bond. | [1] |
| Temperature | 0 - 4°C | Reduces rates of chemical and enzymatic degradation. | [1][3] |
| Enzyme Activity | Quenched Immediately | Prevents enzymatic degradation by endogenous thioesterases. | [1] |
| Storage | -80°C (Flash-frozen) | Long-term preservation of analyte integrity. | [3] |
Visualizations
Diagram 1: Key Factors Leading to this compound Degradation
Caption: Factors contributing to the degradation of this compound.
Diagram 2: Experimental Workflow for Stable Extraction
Caption: Recommended workflow for the extraction of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of 8-Methyltridecanoyl-CoA
Welcome to the technical support center for the LC-MS analysis of 8-Methyltridecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate matrix effects, ensuring accurate and reproducible quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), negatively affecting the accuracy, precision, and sensitivity of the analytical method.[2][3] For long-chain acyl-CoAs like this compound, common interfering substances in biological matrices include phospholipids (B1166683), salts, and proteins.[4]
Q2: What are the primary causes of ion suppression for lipophilic compounds like this compound?
A2: Ion suppression for lipophilic molecules in biological samples analyzed by LC-MS with electrospray ionization (ESI) is frequently caused by endogenous matrix components.[5] Phospholipids are a major contributor because they are abundant in cell membranes, often co-extract with the analyte of interest, and can elute in the same chromatographic window. Other potential sources include salts from buffers, anticoagulants, and dosing vehicles used in sample collection and preparation.[3]
Q3: How can I determine if my analysis is affected by matrix effects?
A3: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion (PCI): This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[2][3] A solution of this compound is continuously infused into the mass spectrometer while a blank matrix extract is injected. A dip or rise in the baseline signal of the analyte indicates the retention times of interfering components.[1][3]
-
Post-Extraction Spike Analysis: This quantitative approach determines the numerical extent of matrix effects.[3] It involves comparing the analyte's signal in a post-extraction spiked matrix sample to the signal of the analyte in a neat (pure) solvent.
Q4: What is the most effective way to compensate for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is widely considered the gold standard for correcting matrix effects.[6][7][8] A SIL-IS for this compound (e.g., deuterated or ¹³C-labeled) will have nearly identical chemical and physical properties to the analyte.[6] This means it will co-elute and experience the same degree of ion suppression or enhancement, allowing for reliable correction and accurate quantification.[6][8]
Troubleshooting Guide
This section provides a systematic approach to identifying and mitigating matrix effects during the analysis of this compound.
Problem: Poor Signal Intensity, Inaccurate, or Irreproducible Results
This is a common symptom of matrix effects. Follow the steps below to troubleshoot the issue.
Step 1: Confirm the Presence of Matrix Effects
Before making significant changes to your method, it's crucial to confirm that matrix effects are the root cause.
-
Action: Perform a post-column infusion (PCI) experiment to visualize the regions of ion suppression.
-
Action: Quantify the matrix effect using a post-extraction spike experiment. A significant deviation from 100% recovery (e.g., <85% or >115%) indicates a notable matrix effect.
Step 2: Optimize Sample Preparation
The goal of sample preparation is to remove interfering components from the matrix before analysis.[4][5]
-
Strategy 1: Protein Precipitation (PPT)
-
Strategy 2: Liquid-Liquid Extraction (LLE)
-
Issue: Selectivity depends on the choice of solvent.
-
Troubleshooting:
-
Optimize the pH of the aqueous sample to ensure this compound is uncharged for better extraction into an organic solvent.[4]
-
Consider a two-step LLE: an initial extraction with a non-polar solvent like hexane (B92381) to remove hydrophobic interferences, followed by extraction of the analyte with a moderately polar solvent.[4]
-
-
-
Strategy 3: Solid-Phase Extraction (SPE)
-
Issue: Requires method development to find the right sorbent and elution conditions.
-
Troubleshooting:
-
Use a reverse-phase (e.g., C18) or mixed-mode sorbent.
-
Carefully optimize the wash steps to remove phospholipids and salts while retaining this compound.
-
Specialized phospholipid removal SPE cartridges (e.g., HybridSPE) can be highly effective.
-
-
Quantitative Comparison of Sample Preparation Techniques
| Sample Preparation Method | Typical Analyte Recovery | Phospholipid Removal Efficiency | Throughput |
| Protein Precipitation (PPT) | 80-100% | Low (~10-30%) | High |
| Liquid-Liquid Extraction (LLE) | 70-95% | Medium (~50-80%) | Medium |
| Solid-Phase Extraction (SPE) | 85-105% | High (~80-95%) | Medium-Low |
| HybridSPE-Phospholipid | 90-105% | Very High (>95%) | High |
| Note: These are illustrative values. Actual results may vary based on specific laboratory conditions and matrices. |
Step 3: Optimize Chromatographic Conditions
Adjusting the chromatography can physically separate this compound from co-eluting interferences.[2][5]
-
Strategy 1: Modify Gradient Profile
-
A shallower gradient can improve the resolution between the analyte and interfering peaks.
-
-
Strategy 2: Change Mobile Phase Composition
-
Organic Solvent: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity.
-
Additives: For positive ion mode, formic acid or ammonium (B1175870) formate (B1220265) are common choices to improve ionization and peak shape.[3]
-
-
Strategy 3: Use a Different Column Chemistry
-
If using a standard C18 column, consider a column with a different stationary phase (e.g., phenyl-hexyl, biphenyl) to achieve a different elution order.
-
Step 4: Implement a Robust Correction Strategy
If matrix effects cannot be eliminated through sample preparation or chromatography, they must be corrected for.
-
Strategy 1: Stable Isotope-Labeled Internal Standard (SIL-IS) - Recommended
-
Action: Synthesize or purchase a SIL-IS for this compound. Add it to the sample at the very beginning of the sample preparation process.
-
Benefit: This is the most reliable method as the SIL-IS co-elutes and experiences the same matrix effects as the analyte, providing the most accurate correction.[6][8]
-
-
Strategy 2: Matrix-Matched Calibration
-
Action: Prepare calibration standards in a blank matrix that is free of the analyte.
-
Benefit: This can compensate for matrix effects but requires a reliable source of blank matrix and assumes the matrix effect is consistent across all unknown samples.
-
Experimental Protocols
Protocol 1: Post-Column Infusion (PCI) for Qualitative Assessment
-
Prepare a standard solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable, mid-range signal.
-
Prepare a blank matrix sample using your established extraction procedure.
-
Set up the LC-MS system. Using a T-connector, infuse the this compound standard solution into the mobile phase flow just before it enters the mass spectrometer's ion source.
-
Begin infusing the standard solution at a low flow rate (e.g., 5-10 µL/min) and acquire data on the MRM transition for this compound to establish a stable baseline.
-
Inject the prepared blank matrix extract onto the LC column.
-
Monitor the baseline of the infused standard. Any significant and consistent drop or rise in the signal indicates a region of ion suppression or enhancement, respectively.[1][3]
Protocol 2: HybridSPE®-Phospholipid Sample Preparation
-
Place a HybridSPE®-Phospholipid 96-well plate on a collection plate.
-
Add 100 µL of sample (e.g., plasma) to each well.
-
Add 20 µL of internal standard solution (ideally, a SIL-IS of this compound).
-
Add 300 µL of 1% formic acid in acetonitrile to each well to precipitate proteins.
-
Mix by vortexing the plate for 1 minute.
-
Apply vacuum to the plate to pull the supernatant through the HybridSPE® media and into the collection plate. The phospholipids are retained by the packed bed.
-
The collected filtrate is ready for dilution and/or direct injection into the LC-MS system.
Visualizations
Caption: A logical workflow for identifying and resolving matrix effects.
Caption: Decision guide for selecting a sample preparation method.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of GC-MS Derivatization for 8-Methyltridecanoic Acid
Welcome to the technical support center for the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) derivatization of 8-methyltridecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise guidance on experimental protocols, troubleshooting, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of 8-methyltridecanoic acid?
A1: Derivatization is a critical step for the successful GC-MS analysis of fatty acids like 8-methyltridecanoic acid for several reasons. The inherent polarity of the carboxylic acid group in 8-methyltridecanoic acid makes it non-volatile and prone to strong interactions with the stationary phase of the GC column, leading to poor peak shape, tailing, and inaccurate quantification.[1][2] Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester or silyl (B83357) ester, which improves chromatographic performance and allows for separation based on boiling point, degree of unsaturation, and molecular geometry.[2]
Q2: What are the most common derivatization methods for 8-methyltridecanoic acid?
A2: The most common methods for derivatizing fatty acids, including branched-chain fatty acids like 8-methyltridecanoic acid, are:
-
Esterification to form Fatty Acid Methyl Esters (FAMEs): This is a widely used technique.[2][3] Common reagents for this include:
-
Boron trifluoride (BF₃) in methanol (B129727): A popular and effective method that requires mild heating.[1][2]
-
Methanolic HCl or H₂SO₄: Acid-catalyzed esterification that is also a common practice.[3][4]
-
Diazomethane: Reacts instantaneously at room temperature to form methyl esters with few by-products, but it is highly toxic and explosive.[5][6]
-
-
Silylation to form Trimethylsilyl (TMS) esters: This method is also very effective and can derivatize other functional groups as well.[1]
Q3: How do I choose the best derivatization reagent for my application?
A3: The choice of reagent depends on several factors, including the sample matrix, the presence of other analytes, and safety considerations. The table below provides a comparison of common derivatization agents.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No peak or very small peak for 8-methyltridecanoic acid derivative | Incomplete derivatization. | - Ensure all reagents are fresh and anhydrous. Moisture can inhibit the reaction. - Optimize reaction time and temperature. Some methods require heating to go to completion.[1][7] - Ensure the correct molar excess of the derivatizing agent is used.[1] - For silylation, consider adding a catalyst like TMCS.[1][7] |
| Degradation of the derivative. | - Analyze samples as soon as possible after derivatization, especially for TMS derivatives which are sensitive to hydrolysis.[8] - Ensure the final extract is dry before injection. | |
| Issues with the GC-MS system. | - Check for leaks in the GC system. - Clean the injector port and replace the liner. - Confirm the column is in good condition. | |
| Peak tailing | Incomplete derivatization leaving the polar carboxylic acid. | - Re-optimize the derivatization procedure as described above. |
| Active sites in the GC inlet or column. | - Use a deactivated inlet liner. - Condition the GC column according to the manufacturer's instructions. - Injecting the silylating reagent (e.g., BSTFA) can sometimes help to temporarily deactivate active sites in the liner and column.[8] | |
| Multiple peaks for the derivatized analyte | Presence of by-products or artifacts from the derivatization reaction. | - Diazomethane can sometimes react with other functional groups or solvents to form artifacts.[5] - Silylation can sometimes produce multiple derivatives if other functional groups are present in impurities.[1] - Optimize the reaction conditions (e.g., temperature, time) to minimize side reactions. |
| Incomplete reaction leading to a mix of derivatized and underivatized analyte. | - Ensure the derivatization reaction goes to completion. | |
| Poor reproducibility | Inconsistent derivatization conditions. | - Precisely control reaction time, temperature, and reagent volumes. Automated derivatization can improve reproducibility.[9] |
| Sample matrix effects. | - Complex biological matrices can interfere with the derivatization process.[10] Consider a sample cleanup step before derivatization. | |
| Instability of derivatives over time. | - Analyze samples in a consistent timeframe after derivatization. |
Experimental Protocols
Here are detailed methodologies for two common derivatization procedures. Note: These are general protocols and may require optimization for 8-methyltridecanoic acid in your specific sample matrix.
Protocol 1: Esterification using Boron Trifluoride (BF₃)-Methanol
This method is widely used for the simultaneous esterification of free fatty acids and transesterification of esterified fatty acids.[2]
Methodology:
-
Sample Preparation: Weigh 1-10 mg of the lipid sample or a dried lipid extract into a screw-capped glass tube with a PTFE liner. If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen.[2]
-
Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride in methanol to the sample.[2]
-
Reaction: Tightly cap the tube and heat at 60°C for 30-60 minutes in a heating block or water bath.[1] The optimal time and temperature may need to be determined empirically.
-
Extraction: Cool the tube to room temperature. Add 1 mL of water and 1-2 mL of hexane (B92381) (or heptane).
-
Phase Separation: Vortex the tube for 1-2 minutes to ensure thorough mixing and extraction of the FAMEs into the organic layer. Centrifuge briefly to aid phase separation.
-
Collection: Carefully transfer the upper organic layer (containing the FAMEs) to a clean vial. To ensure complete dryness, the organic layer can be passed through a small column of anhydrous sodium sulfate.
-
Analysis: The sample is now ready for GC-MS analysis.
Protocol 2: Silylation using BSTFA with 1% TMCS
This method is effective for creating TMS esters and is particularly useful if other hydroxyl or amine groups are also of interest.[1]
Methodology:
-
Sample Preparation: Place the dried sample (1-10 mg) into a clean, dry autosampler vial. This method is highly sensitive to moisture, so ensure the sample is completely dry.[2]
-
Reagent Addition: Add 100 µL of a suitable aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane) to dissolve the sample. Then, add 100 µL of BSTFA containing 1% TMCS. A molar excess of the reagent is required.[1][2]
-
Reaction: Tightly cap the vial, vortex for 10-20 seconds, and heat at 60-70°C for 30-60 minutes.[1][2]
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.
Quantitative Data Summary
The following table summarizes the key characteristics of common derivatization agents for fatty acid analysis.
| Derivatization Agent | Derivative | Reaction Conditions | Advantages | Disadvantages |
| BF₃-Methanol | Methyl Ester (FAME) | 60-100°C for 10-60 min[1] | Effective for both free fatty acids and transesterification. Reagents are relatively stable.[2] | Requires heating. The workup involves a liquid-liquid extraction step. |
| Methanolic HCl / H₂SO₄ | Methyl Ester (FAME) | 60-100°C for 1-16 hours[11] | Simple reagents. Effective for a wide range of fatty acids.[3] | Can be a slower reaction. Strong acids can potentially degrade some analytes. |
| Diazomethane | Methyl Ester (FAME) | Room temperature, instantaneous[5] | Very fast and clean reaction with few by-products.[5] | Highly toxic, explosive, and carcinogenic. Must be prepared fresh.[5][6] |
| BSTFA (+/- TMCS) | Trimethylsilyl (TMS) Ester | 60-75°C for 15-60 min[1][8][12] | Fast and powerful silylating agent. By-products are volatile.[7] Can derivatize other functional groups.[1] | TMS derivatives are moisture-sensitive and have limited stability.[8] Reagent is sensitive to moisture. |
| MSTFA | Trimethylsilyl (TMS) Ester | 30-60°C for 30-60 min[1][13] | Similar to BSTFA, produces volatile by-products. | TMS derivatives are moisture-sensitive. |
Visualizations
Caption: General workflow for the derivatization of 8-methyltridecanoic acid for GC-MS analysis.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. benchchem.com [benchchem.com]
- 3. jfda-online.com [jfda-online.com]
- 4. GCMS problem running fatty acids - Chromatography Forum [chromforum.org]
- 5. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. web.gps.caltech.edu [web.gps.caltech.edu]
- 9. mdpi.com [mdpi.com]
- 10. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 13. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization [mdpi.com]
troubleshooting low yields in the synthesis of 8-Methyltridecanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the chemical synthesis of 8-Methyltridecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The synthesis of this compound typically involves the activation of 8-methyltridecanoic acid followed by its reaction with Coenzyme A (CoA). Common methods for activating the carboxylic acid include:
-
Carbodiimide-mediated coupling: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to form a reactive O-acylisourea intermediate. This method is often performed in the presence of N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to improve yields and reduce side reactions.
-
Mixed anhydride (B1165640) method: The carboxylic acid is reacted with a chloroformate, such as ethyl chloroformate or isobutyl chloroformate, to form a mixed anhydride that then reacts with CoA.
-
Acyl imidazole (B134444) method: The carboxylic acid is converted to a more reactive acylimidazole using a reagent like N,N'-Carbonyldiimidazole (CDI).
Q2: I am experiencing a significantly low yield in my synthesis of this compound using DCC. What are the potential causes?
A2: Low yields in DCC-mediated coupling reactions are a common issue. Several factors could be contributing to this problem:
-
Formation of N-acylurea byproduct: A major side reaction is the rearrangement of the O-acylisourea intermediate to a stable and unreactive N-acylurea.[1][2][3] This byproduct consumes your activated fatty acid, thereby reducing the yield of the desired acyl-CoA.
-
Hydrolysis of intermediates: The activated carboxylic acid intermediates are susceptible to hydrolysis, especially in the presence of moisture. This will revert the activated acid back to its original carboxylic acid form.
-
Steric hindrance: The branched nature of 8-methyltridecanoic acid might cause steric hindrance, slowing down the desired reaction with the bulky Coenzyme A molecule and allowing more time for side reactions to occur.
-
Suboptimal reaction conditions: Factors such as solvent, temperature, and reaction time can significantly impact the yield. Ether solvents like 1,4-dioxane (B91453) have been shown to be effective in some acylation reactions.
-
Impurity of reactants: The purity of 8-methyltridecanoic acid, DCC, and Coenzyme A is crucial. Impurities can interfere with the reaction.
Q3: How can I minimize the formation of the N-acylurea byproduct?
A3: Minimizing the formation of the N-acylurea byproduct is key to improving your yield. Here are some strategies:
-
Use of additives: The addition of N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) is highly recommended.[1] These additives react with the O-acylisourea intermediate to form an active ester that is more stable and less prone to rearrangement but still reactive enough to acylate Coenzyme A.
-
Control of reaction temperature: It has been shown that higher temperatures can favor the formation of N-acylurea.[4] Therefore, running the reaction at a lower temperature (e.g., 0 °C to room temperature) might be beneficial.
-
Order of reagent addition: The order and timing of adding the reagents can be critical. It is often recommended to pre-activate the carboxylic acid with DCC and NHS before adding Coenzyme A.
Q4: Are there alternative coupling reagents that are less prone to side reactions?
A4: Yes, several other coupling reagents can be used, some of which may offer advantages over DCC in specific situations. These include:
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): This reagent is known for its high efficiency and lower rates of racemization in peptide synthesis, and can be effective for acyl-CoA synthesis.
-
CDI (N,N'-Carbonyldiimidazole): This reagent forms a reactive acylimidazole intermediate.
-
Mixed anhydrides: As mentioned earlier, this is a classic method that can provide good yields.
The choice of coupling reagent may require some optimization for your specific substrate.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no product formation | Incomplete activation of 8-methyltridecanoic acid. | - Ensure your coupling reagent (e.g., DCC) is fresh and has been stored properly to prevent degradation.- Check the stoichiometry of your reactants. An excess of the activating agents may be required.- Consider extending the activation time or slightly increasing the temperature (while monitoring for byproduct formation). |
| Degradation of Coenzyme A. | - Coenzyme A is sensitive to oxidation and pH. Prepare CoA solutions fresh in a suitable buffer (pH ~7.5-8.0) and keep them on ice.- Use high-purity Coenzyme A. | |
| Presence of water in the reaction. | - Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Presence of a major byproduct | Formation of N-acylurea. | - Add N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to the reaction mixture before the addition of Coenzyme A.[1]- Optimize the reaction temperature, keeping it as low as feasible. |
| Formation of symmetric anhydride of 8-methyltridecanoic acid. | - This can sometimes be a competing reaction. While the anhydride can also react with CoA, its formation might be less efficient. Using an additive like NHS can help steer the reaction towards the desired product. | |
| Difficulty in purifying the final product | Contamination with dicyclohexylurea (DCU). | - DCU, the byproduct of DCC, is poorly soluble in many organic solvents.[1] Most of it can be removed by filtration. For trace amounts, column chromatography or preparative HPLC may be necessary. |
| Unreacted Coenzyme A and 8-methyltridecanoic acid. | - Purification by solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) is often required to separate the product from starting materials. |
Experimental Protocols
Synthesis of this compound via DCC/NHS Activation
This protocol is a general guideline and may require optimization.
Materials:
-
8-methyltridecanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Coenzyme A trilithium salt
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous Triethylamine (TEA)
-
Buffer solution (e.g., 0.1 M sodium bicarbonate, pH 8.0)
-
Argon or Nitrogen gas
Procedure:
-
Activation of 8-methyltridecanoic acid:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 8-methyltridecanoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in the same anhydrous solvent dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 15-30 minutes and then at room temperature for 2-4 hours, or until the formation of the NHS-ester is complete (can be monitored by TLC).
-
-
Removal of DCU:
-
The byproduct, dicyclohexylurea (DCU), will precipitate out of the solution as a white solid.
-
Filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with a small amount of the anhydrous solvent.
-
-
Reaction with Coenzyme A:
-
In a separate flask, dissolve Coenzyme A trilithium salt (1.2 equivalents) in the cold buffer solution (pH 8.0).
-
Slowly add the filtrate containing the activated 8-methyltridecanoyl-NHS ester to the Coenzyme A solution with vigorous stirring.
-
Maintain the pH of the reaction mixture around 7.5-8.0 by adding small amounts of TEA if necessary.
-
Allow the reaction to proceed at room temperature for 4-6 hours or overnight.
-
-
Purification:
-
The final product can be purified using solid-phase extraction (SPE) with a C18 cartridge or by preparative reverse-phase HPLC.
-
Monitor the purification process by analytical HPLC.
-
Lyophilize the pure fractions to obtain this compound as a white solid.
-
Data Presentation
Table 1: Comparison of Reported Yields for Acyl-Anhydride Synthesis using DCC
| Fatty Acid | Solvent | Yield of Anhydride (%) |
| Caprylic Acid | Carbon Tetrachloride | 87-94 |
| Palmitic Acid | Carbon Tetrachloride | 87-94 |
| Stearic Acid | Carbon Tetrachloride | 87-94 |
| Oleic Acid | Carbon Tetrachloride | 87-94 |
Source: Adapted from a study on the synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide (B1669883).[5][6] Note that these yields are for the anhydride intermediate, which would then react with Coenzyme A. The overall yield of the acyl-CoA may be lower.
Visualizations
Signaling Pathways and Workflows
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yields in acyl-CoA synthesis.
References
- 1. peptide.com [peptide.com]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Reaction of an Introverted Carboxylic Acid with Carbodiimide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing 8-Methyltridecanoyl-CoA Production in Bacteria
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to increase the production of 8-Methyltridecanoyl-CoA and other branched-chain fatty acids (BCFAs) in bacterial systems.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at boosting this compound production.
Q1: My engineered E. coli strain is producing very low titers of branched-chain fatty acids (BCFAs), or none at all. What are the likely causes and how can I troubleshoot this?
A1: Low or no production of BCFAs is a common challenge, often stemming from several factors. Here’s a systematic approach to identify and resolve the issue:
-
Inefficient Precursor Supply: The biosynthesis of this compound, an iso-even-chain fatty acid, requires an isobutyryl-CoA primer. This primer is derived from the branched-chain amino acid (BCAA) degradation pathway, specifically from valine. Insufficient levels of the α-keto acid precursor, α-ketoisovalerate, can severely limit BCFA production.
-
Troubleshooting:
-
Supplement the medium: Add exogenous α-ketoisovalerate or its corresponding amino acid, valine, to the culture medium.
-
Metabolic Engineering: Overexpress genes involved in the BCAA biosynthesis pathway to increase the intracellular pool of α-keto acid precursors. For example, overexpressing alsS from Bacillus subtilis and ilvC and ilvD from E. coli can enhance the synthesis of short branched-chain acyl-CoAs.[1]
-
-
-
Competition with Straight-Chain Fatty Acid (SCFA) Synthesis: E. coli's native fatty acid synthesis (FAS) pathway is highly efficient and primarily produces straight-chain fatty acids. The enzymes of the BCFA pathway must compete with the SCFA pathway for substrates like malonyl-CoA.
-
Troubleshooting:
-
Heterologous Expression of a BCFA-Specific FabH: The E. coli native FabH, which initiates fatty acid synthesis, has low activity with branched-chain acyl-CoA primers.[2][3] Expressing a heterologous FabH from a BCFA-producing bacterium, such as Bacillus subtilis, can favor the initiation of branched-chain synthesis.[2][3]
-
Downregulate SCFA Synthesis: While complete knockout of SCFA synthesis can be lethal, partial downregulation of key enzymes in the SCFA pathway may redirect flux towards BCFA production.
-
-
-
Bottleneck in the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex: A critical step in converting α-keto acids to their corresponding acyl-CoAs is catalyzed by the BCKDH complex. A key bottleneck identified in engineered E. coli is the incomplete lipoylation of the 2-oxoacid dehydrogenases of this complex, which is crucial for their activity.[4][5][6]
-
Suboptimal Gene Expression: The expression levels of the heterologous genes in the BCFA synthesis pathway need to be balanced. Overexpression of some enzymes can lead to the accumulation of toxic intermediates or place a metabolic burden on the host.
Q2: I am observing a high proportion of straight-chain fatty acids (SCFAs) along with my desired BCFAs. How can I increase the BCFA ratio?
A2: A high SCFA-to-BCFA ratio indicates that the native SCFA synthesis pathway is outcompeting the engineered BCFA pathway.
-
Enhance BCFA Pathway Efficiency:
-
Optimize BCKDH Complex Activity: As mentioned in Q1, ensuring proper lipoylation of the BCKDH complex is crucial for efficient conversion of branched-chain α-keto acids to their acyl-CoA primers.[4][5][6]
-
Use a Highly Specific FabH: Employ a FabH variant with high specificity for branched-chain starters over acetyl-CoA.
-
-
Limit SCFA Pathway Activity:
-
Targeted Downregulation: Use techniques like CRISPRi to partially repress the expression of key genes in the SCFA pathway, such as fabH.
-
Q3: My culture growth is significantly inhibited after inducing the expression of the BCFA synthesis pathway. What could be the cause?
A3: Growth inhibition is often due to the accumulation of toxic intermediates or the metabolic burden imposed by the heterologous pathway.
-
Toxicity of Intermediates: High concentrations of free fatty acids or their intermediates can be toxic to E. coli.
-
Troubleshooting:
-
Optimize Induction Conditions: Lower the inducer concentration (e.g., IPTG) and/or reduce the induction temperature (e.g., to 18-25°C) to slow down the metabolic rate and prevent the rapid accumulation of toxic compounds.
-
In-situ Product Removal: If feasible, implement a two-phase fermentation system to extract the fatty acids from the culture broth as they are produced.
-
-
-
Metabolic Burden: High-level expression of multiple heterologous proteins can drain cellular resources (amino acids, ATP, etc.), leading to slow growth.
-
Troubleshooting:
-
Balance Gene Expression: Use a combination of strong and weak promoters to avoid excessive overexpression of all pathway enzymes simultaneously.
-
Optimize Medium Composition: Ensure the culture medium is rich in essential nutrients to support both cell growth and product synthesis.
-
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its production in bacteria important?
A1: this compound is a branched-chain acyl-CoA. Branched-chain fatty acids (BCFAs) are valuable as precursors for biofuels with improved cold-flow properties compared to their straight-chain counterparts.[4][5][6] They also have applications in the production of lubricants, surfactants, and pharmaceuticals.
Q2: What are the key precursor metabolites for this compound biosynthesis?
A2: The key precursors are:
-
Isobutyryl-CoA: This is the primer molecule for the synthesis of iso-even-chain fatty acids like this compound. It is derived from the catabolism of valine.
-
Malonyl-CoA: This is the two-carbon donor for the elongation of the fatty acid chain. It is synthesized from acetyl-CoA by acetyl-CoA carboxylase (ACC).
Q3: Which bacterial hosts are suitable for producing this compound?
A3: Escherichia coli is a commonly used host due to its well-characterized genetics and metabolism, and its fast growth rate.[1][4][5][6] However, other bacteria like Bacillus subtilis, which naturally produce a high percentage of BCFAs, can also be engineered for the production of specific BCFAs.
Q4: How can I quantify the production of this compound?
A4: The typical method for quantifying fatty acids is through gas chromatography-mass spectrometry (GC-MS). This involves:
-
Extraction: Extracting the total fatty acids from the bacterial culture.
-
Methylation: Converting the fatty acids to their fatty acid methyl esters (FAMEs) to make them volatile for GC analysis.
-
Analysis: Separating and identifying the FAMEs by GC-MS. The amount of each FAME is quantified by comparing its peak area to that of a known amount of an internal standard.[12][13][14]
Quantitative Data Summary
The following table summarizes the production of branched-chain fatty acids in various engineered E. coli strains.
| Strain Engineering Strategy | Precursor/Inducer | Titer (mg/L) | BCFA Percentage of Total FFAs (%) | Reference |
| Expression of BCKDH complex and optimized lipoylation pathway | Glucose | 276 | 85 | [4][5][6] |
| Engineered BCAA pathway and optimized lipoylation pathway | Glucose | 181 | 72 | [4][5][6] |
| BCKDH expression with 4-methyl-2-oxopentanoic acid feeding | 1 g/L 4-methyl-2-oxopentanoic acid | - | 52-79 | [6] |
| Engineered isobutyrate production pathway | Glucose | 39,200 (isobutyrate) | - | [15] |
Experimental Protocols
Protocol 1: Heterologous Expression of the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex in E. coli
This protocol describes the general steps for expressing a heterologous BCKDH complex in E. coli to provide the isobutyryl-CoA precursor.
-
Gene Sourcing and Codon Optimization:
-
Obtain the genes encoding the subunits of the BCKDH complex from a suitable source (e.g., Bacillus subtilis or Streptomyces avermitilis).
-
Codon-optimize the gene sequences for optimal expression in E. coli.
-
-
Plasmid Construction:
-
Clone the codon-optimized BCKDH genes into an appropriate E. coli expression vector (e.g., a pET or pBAD vector) under the control of an inducible promoter. It is often beneficial to express the subunits from a single plasmid as a synthetic operon.
-
-
Host Strain Transformation:
-
Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
-
Expression and Culture Conditions:
-
Grow the transformed E. coli in a suitable medium (e.g., LB or a defined minimal medium) at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding the appropriate inducer (e.g., IPTG for lac-based promoters).
-
Reduce the incubation temperature to 18-30°C and continue cultivation for 12-24 hours.
-
-
Analysis of BCKDH Activity:
-
Harvest the cells and prepare a cell-free extract.
-
Assay the BCKDH activity using a suitable substrate (e.g., α-ketoisovalerate) and monitor the formation of the corresponding acyl-CoA.
-
Protocol 2: Fed-Batch Fermentation for Enhanced BCFA Production
This protocol provides a general framework for a fed-batch fermentation process to achieve high-density cultures and increased BCFA production.
-
Inoculum Preparation:
-
Prepare a seed culture by inoculating a single colony of the engineered E. coli strain into a suitable medium and incubating overnight at 37°C.
-
-
Bioreactor Setup:
-
Prepare a bioreactor with a defined minimal medium containing a limiting amount of the primary carbon source (e.g., glucose).
-
Calibrate and sterilize the bioreactor and probes (pH, dissolved oxygen).
-
-
Batch Phase:
-
Inoculate the bioreactor with the seed culture.
-
Run the fermentation in batch mode until the initial carbon source is depleted, which is typically indicated by a sharp increase in dissolved oxygen.
-
-
Fed-Batch Phase:
-
Start the exponential feeding of a concentrated solution of the primary carbon source to maintain a desired specific growth rate.
-
Control the pH at a setpoint (e.g., 7.0) by the automated addition of a base (e.g., ammonia).
-
Maintain the dissolved oxygen level above a certain setpoint (e.g., 20-30%) by controlling the agitation speed and airflow rate.
-
-
Induction and Production Phase:
-
When the culture reaches a desired cell density, induce the expression of the BCFA pathway genes.
-
If necessary, add precursors for BCFA synthesis (e.g., valine or α-ketoisovalerate) to the feed medium.
-
Continue the fermentation for the desired production period (e.g., 24-48 hours).
-
-
Sampling and Analysis:
-
Take samples periodically to monitor cell growth (OD600), substrate consumption, and BCFA production (using GC-MS analysis as described in the FAQ).
-
Visualizations
Caption: Biosynthesis pathway for this compound in engineered bacteria.
Caption: Troubleshooting workflow for low BCFA production.
References
- 1. Frontiers | Metabolic engineering of yeast to produce fatty acid-derived biofuels: bottlenecks and solutions [frontiersin.org]
- 2. aimspress.com [aimspress.com]
- 3. Fatty acid synthesis in Escherichia coli and its applications towards the production of fatty acid based biofuels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Engineering Escherichia coli to produce branched-chain fatty acids in high percentages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. LJMU Research Online [researchonline.ljmu.ac.uk]
- 9. blog.addgene.org [blog.addgene.org]
- 10. Predicting synonymous codon usage and optimizing the heterologous gene for expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Maximizing Heterologous Expression of Engineered Type I Polyketide Synthases: Investigating Codon Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Resolving Isomeric Separation of Branched-Chain Acyl-CoAs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the isomeric separation of branched-chain acyl-CoAs.
Troubleshooting Guides
Issue: Poor or no separation of branched-chain acyl-CoA isomers (e.g., isobutyryl-CoA and n-butyryl-CoA).
| Potential Cause | Recommended Solution |
| Inadequate Chromatographic Selectivity | 1. Optimize Mobile Phase: For reversed-phase liquid chromatography (RPLC), adjust the organic solvent gradient (e.g., acetonitrile (B52724) or methanol) and the aqueous phase pH. Slightly acidic mobile phases can sometimes improve the separation of short-chain acyl-CoAs.[1] 2. Employ Ion-Pairing Reagents: The use of ion-pairing reagents in the mobile phase can enhance the separation of isomeric acyl-CoAs.[2][3] However, be aware that these reagents can cause ion suppression in positive ion mode mass spectrometry.[2] 3. Consider Alternative Chromatography: Explore ultra-performance liquid chromatography (UPLC) which can offer higher resolution and better separation of isomers like isobutyryl- and n-butyryl-CoA, as well as n-valeryl- and isovaleryl-CoA.[3][4] |
| Suboptimal Column Chemistry | 1. Column Selection: Utilize a high-resolution column, such as a C18 column with a smaller particle size (e.g., ≤3 µm), to improve separation efficiency.[5] 2. Column Temperature: Control the column temperature, as it can influence retention times and selectivity. A common starting point is 32°C.[5] |
| Co-elution with Matrix Components | 1. Sample Preparation: Implement a robust sample preparation method to remove interfering matrix components. Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can be employed.[1] 2. Gradient Optimization: Adjust the elution gradient to better separate the analytes of interest from matrix interferences. |
Issue: Low signal intensity or poor peak shape for acyl-CoA analytes.
| Potential Cause | Recommended Solution |
| Analyte Instability | 1. Sample Handling: Acyl-CoAs are unstable in aqueous solutions.[5] Prepare samples in solvents like methanol, which has been shown to provide better stability.[5] 2. pH Control: Maintain an appropriate pH during extraction and reconstitution. For example, 50% methanol/50% 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) has shown better stability for some acyl-CoAs compared to acidic or purely aqueous solutions.[5] 3. Storage: Store samples at low temperatures and analyze them as quickly as possible after preparation. |
| Adsorption to Surfaces | 1. Vial Selection: Use glass vials instead of plastic to minimize signal loss due to adsorption of acyl-CoAs.[6] 2. Derivatization: Consider derivatization strategies, such as phosphate (B84403) methylation, which can reduce the affinity of phosphate groups to glass and metallic surfaces, leading to improved peak shape and recovery.[7] |
| Mass Spectrometry Ion Suppression | 1. Chromatographic Separation: Ensure good chromatographic separation to minimize co-elution of analytes with other endogenous species that can cause ion suppression.[5] 2. Internal Standards: Use stable isotope-labeled internal standards to compensate for matrix effects and ion suppression. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating branched-chain acyl-CoA isomers?
A1: The primary challenge lies in their similar physicochemical properties, making them difficult to resolve using standard chromatographic techniques.[1] Isomers such as isobutyryl-CoA and n-butyryl-CoA, or isovaleryl-CoA and 2-methylbutyryl-CoA, often co-elute, complicating their individual quantification.[2][3][4]
Q2: Which analytical technique is most suitable for the analysis of branched-chain acyl-CoAs?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most robust and widely used method for the analysis of acyl-CoAs.[1][8] This technique offers high sensitivity and selectivity, which is crucial for distinguishing between isomeric forms.
Q3: How can I improve the retention of short-chain acyl-CoAs on a reversed-phase column?
A3: Short-chain acyl-CoAs can be challenging to retain on RPLC columns. Using a mobile phase with a slightly acidic pH can improve their retention.[1] Additionally, optimizing the initial percentage of the organic solvent in the gradient can help in retaining these more polar analytes.
Q4: Are there alternatives to ion-pairing reagents for separating acyl-CoA isomers?
A4: Yes, while ion-pairing reagents are effective, they can interfere with mass spectrometry detection.[2] An alternative is to use high-resolution chromatography systems like UPLC, which can provide baseline separation of some isomers without the need for ion-pairing agents.[3][4] Two-dimensional LC-MS has also been explored for separating complex acyl-CoA mixtures and their isomers.[3]
Q5: What are the characteristic fragment ions of acyl-CoAs in MS/MS analysis?
A5: In positive ion mode ESI-MS/MS, a common and abundant fragment ion for all acyl-CoAs is formed by the neutral loss of the phosphorylated ADP moiety (M-507).[5] In negative ion mode, a characteristic product ion is often observed at m/z 657.4.[9]
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
Cell Lysis and Extraction:
-
Lyse cell pellets with 2 mL of methanol.[5]
-
Vortex thoroughly and incubate to ensure complete cell disruption.
-
-
Protein Precipitation:
-
Centrifuge the cell lysate at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant containing the acyl-CoAs.
-
-
Drying and Reconstitution:
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent, such as methanol, for LC-MS/MS analysis.[5]
-
Protocol 2: Reversed-Phase Liquid Chromatography for Acyl-CoA Separation
-
Column: Luna® C18(2) 100 Å LC column (100 × 2 mm, 3 µm) with a C18 guard column.[5]
-
Column Temperature: 32 °C.[5]
-
Mobile Phase A: 10 mM ammonium acetate (pH 6.8).[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Flow Rate: 0.2 mL/min.[5]
-
Injection Volume: 30 µL.[5]
-
Gradient:
-
0-15 min: 20% to 100% B
-
15-22.5 min: Hold at 100% B
-
22.51-30 min: Re-equilibrate at 20% B[5]
-
Visualizations
Caption: General experimental workflow for acyl-CoA analysis.
Caption: Troubleshooting logic for poor isomeric separation.
References
- 1. researchgate.net [researchgate.net]
- 2. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled with tandem mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Resolution of 8-Methyltridecanoyl-CoA
Welcome to the technical support center for the chromatographic analysis of 8-Methyltridecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the resolution of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is achieving good resolution for this compound challenging?
A1: this compound is a branched-chain fatty acyl-CoA. The primary challenges in its chromatographic analysis stem from:
-
Isomeric Co-elution: Structural isomers, such as other methyltridecanoyl-CoA isomers (e.g., iso- and anteiso- forms), have very similar physicochemical properties, leading to co-elution.
-
Large Molecular Weight and Polarity: The coenzyme A moiety imparts high polarity and a large molecular weight, which can lead to poor peak shape and retention on certain stationary phases.
-
Instability: Acyl-CoA thioesters can be unstable, degrading via hydrolysis, which can affect reproducibility and peak integrity.
Q2: What are the primary chromatographic techniques for analyzing this compound?
A2: The two primary techniques are High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.
-
HPLC-MS/MS: This is often the preferred method as it allows for the direct analysis of the intact acyl-CoA molecule, providing both separation and sensitive detection.[1]
-
GC-MS: This technique requires the hydrolysis of the acyl-CoA to the corresponding fatty acid (8-methyltridecanoic acid) followed by derivatization (e.g., methylation) to increase volatility.[2]
Q3: Which type of HPLC column is best suited for this compound analysis?
A3: Reversed-phase columns are the most commonly used for acyl-CoA analysis.
-
C18 Columns: These are widely used and effective for separating long-chain acyl-CoAs based on the hydrophobicity of the fatty acyl chain.
-
C8 Columns: These may also be suitable and offer slightly different selectivity.
-
Chiral Columns: If enantiomeric separation of this compound is required, a specialized chiral stationary phase is necessary.
Q4: How can I improve the peak shape for this compound in HPLC?
A4: Poor peak shape (e.g., tailing) is a common issue. To improve it:
-
Mobile Phase Additives: Incorporate an ion-pairing agent (e.g., triethylamine (B128534) or dimethylbutylamine) or a small amount of acid (e.g., acetic acid or formic acid) into the mobile phase to improve peak symmetry.
-
pH Control: Maintaining an optimal pH of the mobile phase is critical for consistent ionization of the molecule.
-
Column Temperature: Increasing the column temperature can reduce mobile phase viscosity and improve peak efficiency, leading to sharper peaks.
Troubleshooting Guide: Improving Peak Resolution
This guide addresses specific issues you may encounter during the chromatographic analysis of this compound.
Issue 1: Poor Resolution Between this compound and Other Isomers
| Potential Cause | Recommended Solution |
| Inadequate Stationary Phase Selectivity | - Switch to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or embedded polar group column).- For GC, use a more polar stationary phase (e.g., a biscyanopropyl polysiloxane phase) which can offer better selectivity for positional isomers. |
| Mobile Phase Composition Not Optimized (HPLC) | - Adjust the organic solvent-to-aqueous buffer ratio. A shallower gradient or isocratic elution with a lower percentage of organic solvent can increase retention and improve separation.- Try a different organic modifier (e.g., switch from acetonitrile (B52724) to methanol (B129727) or use a combination). |
| Temperature Program Not Optimized (GC) | - Decrease the temperature ramp rate. A slower ramp allows more time for analytes to interact with the stationary phase, improving separation.- Introduce an isothermal hold at a temperature that provides the best selectivity for the isomers of interest. |
| Flow Rate Too High | - Reduce the flow rate. This generally leads to narrower peaks and better resolution, although it will increase the analysis time. |
Issue 2: Broad or Tailing Peaks
| Potential Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase (HPLC) | - Use a highly end-capped column to minimize interactions with residual silanol (B1196071) groups.- Add a competing base (e.g., triethylamine) to the mobile phase to block active sites on the stationary phase. |
| Column Overload | - Reduce the injection volume or the concentration of the sample. |
| Extra-Column Volume | - Minimize the length and diameter of tubing connecting the injector, column, and detector.- Ensure all fittings are properly connected to avoid dead volume. |
| Column Contamination or Degradation | - Flush the column with a strong solvent.- If the problem persists, replace the column. |
Issue 3: Low Signal Intensity or Poor Sensitivity
| Potential Cause | Recommended Solution |
| Sample Degradation | - Prepare samples fresh and keep them cold until injection.- Ensure the pH of the sample and mobile phase prevents hydrolysis of the thioester bond. |
| Suboptimal MS Parameters | - Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, and temperature).- For tandem MS, optimize the collision energy for the specific precursor-to-product ion transition of this compound. |
| Inefficient Derivatization (GC) | - Ensure complete conversion of the fatty acid to its methyl ester. Optimize reaction time, temperature, and reagent concentration.- Use a fresh derivatization reagent. |
Experimental Protocols
Protocol 1: HPLC-MS/MS Analysis of this compound
This is a general method for the analysis of branched-chain fatty acyl-CoAs and should be optimized for this compound.
1. Sample Preparation (from cell or tissue samples)
-
Homogenize the sample in a cold extraction solution (e.g., acetonitrile/isopropanol/water).
-
Centrifuge to pellet proteins and cell debris.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 2.0 | 10 |
| 15.0 | 90 |
| 18.0 | 90 |
| 18.1 | 10 |
| 25.0 | 10 |
4. Mass Spectrometry Conditions (Triple Quadrupole)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor ion (M+H)+ for this compound and its characteristic product ion. The exact m/z values will need to be determined by direct infusion of a standard.
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for the specific instrument.
Protocol 2: GC-MS Analysis of this compound (as its Fatty Acid Methyl Ester)
1. Sample Hydrolysis and Derivatization
-
Perform an alkaline hydrolysis of the sample containing this compound to release the free fatty acid (8-methyltridecanoic acid).
-
Acidify the sample and extract the free fatty acid with an organic solvent (e.g., hexane).
-
Evaporate the solvent and perform methylation using a reagent such as BF3 in methanol or methanolic HCl.
-
Extract the resulting fatty acid methyl ester (FAME) into hexane (B92381) for GC-MS analysis.
2. GC-MS Conditions
-
Column: A mid-polar capillary column (e.g., 50% cyanopropylphenyl methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
3. Oven Temperature Program
| Step | Temperature (°C) | Ramp Rate (°C/min) | Hold Time (min) |
| Initial | 100 | - | 2 |
| Ramp 1 | 240 | 5 | 10 |
4. Mass Spectrometry Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Identification: Compare the retention time and mass spectrum of the peak of interest to that of an 8-methyltridecanoic acid methyl ester standard.
Visualizations
Caption: A logical workflow for troubleshooting poor peak resolution.
Caption: Experimental workflow for HPLC-MS/MS analysis.
References
addressing the instability of the thioester bond in 8-Methyltridecanoyl-CoA
Welcome to the technical support center for 8-Methyltridecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the inherent instability of the thioester bond in this molecule. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for this compound?
A1: The primary cause of instability is the high-energy thioester bond, which is susceptible to hydrolysis, particularly under neutral to alkaline pH conditions. Thioesters are more reactive than their oxygen ester counterparts, a property essential for their biological activity but challenging for in vitro handling.
Q2: What are the expected degradation products of this compound?
A2: The main degradation product from hydrolysis is 8-methyltridecanoic acid and free Coenzyme A (CoA-SH). Under oxidizing conditions, the free thiol of Coenzyme A can form disulfides.
Q3: What are the ideal short-term and long-term storage conditions for this compound?
A3: For short-term storage (up to a few hours) during experiments, it is recommended to keep this compound on ice (0-4 °C) in a slightly acidic buffer (pH 6.0-6.5). For long-term storage, the lyophilized powder stored at -80 °C is optimal. If in solution, store at -80 °C in small, single-use aliquots to minimize freeze-thaw cycles.
Q4: Can I use standard buffers like PBS (pH 7.4) for my experiments?
A4: While PBS can be used, it's important to be aware that the rate of hydrolysis increases at pH 7.4 compared to acidic conditions. For experiments requiring prolonged incubation, consider using a buffer with a pH between 6.0 and 6.5. If the experimental design necessitates a higher pH, minimize the incubation time and maintain a low temperature to mitigate degradation.
Q5: Are there any substances that can accelerate the degradation of the thioester bond?
A5: Yes, nucleophiles such as primary amines (e.g., Tris buffer), thiols (e.g., dithiothreitol (B142953) - DTT), and hydroxide (B78521) ions can react with the thioester bond and accelerate its cleavage. It is also important to be mindful of potential enzymatic degradation by thioesterases present in biological samples.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in enzyme assays | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. If using a frozen stock, aliquot into single-use volumes to avoid multiple freeze-thaw cycles. Verify the concentration of the stock solution before each use. |
| Instability in the assay buffer. | Assess the pH and composition of your assay buffer. If possible, perform the assay at a slightly acidic pH (6.0-6.5). If the pH must be higher, shorten the assay time or run control experiments to quantify the rate of non-enzymatic hydrolysis. Avoid buffers containing nucleophiles. | |
| Multiple or unexpected peaks in HPLC analysis | On-column degradation of the analyte. | Use a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid or acetic acid) to improve stability during the chromatographic run. |
| Presence of degradation products in the sample. | Prepare samples immediately before analysis and keep them at a low temperature (e.g., in an autosampler set to 4 °C). | |
| Low signal intensity in mass spectrometry | Poor ionization or fragmentation. | Optimize the ionization source parameters. Consider using different mobile phase additives to enhance the formation of a stable parent ion. |
| Low concentration of the intact molecule due to degradation. | Follow the handling and storage recommendations to minimize degradation. Analyze samples as quickly as possible after preparation. |
Data Presentation
Estimated Stability of this compound
| Condition | Parameter | Estimated Half-life | Recommendations |
| pH | pH 6.0-6.5 at 25 °C | ~ several days | For maximal stability, work within this pH range. |
| pH 7.4 at 25 °C | ~ hours to a day | Minimize time in neutral buffers. Keep solutions on ice. | |
| pH > 8.0 at 25 °C | ~ minutes to hours | Avoid alkaline conditions unless experimentally necessary. | |
| Temperature | 0-4 °C | Rate of hydrolysis is significantly reduced. | Keep solutions on ice during experiments. |
| 25 °C | Baseline for hydrolysis rate. | Be mindful of incubation times at room temperature. | |
| 37 °C | Rate approximately doubles compared to 25 °C. | For prolonged incubations, consider the impact of degradation. | |
| Buffers | Phosphate, MES | Generally well-tolerated at slightly acidic pH. | Use non-nucleophilic buffers where possible. |
| Tris, other amine-containing buffers | Can accelerate hydrolysis. | Avoid if possible, or use at low concentrations and low temperatures. |
Experimental Protocols
Protocol for Assessing the Stability of this compound by HPLC-MS
This protocol outlines a method to determine the rate of hydrolysis of this compound under different buffer conditions.
1. Materials:
-
This compound
-
Buffers of interest (e.g., 50 mM Phosphate buffer pH 6.5, 50 mM PBS pH 7.4, 50 mM Tris-HCl pH 8.0)
-
Quenching solution (e.g., 10% formic acid in acetonitrile)
-
HPLC-grade water and acetonitrile
-
Formic acid
-
HPLC system coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole)
-
Reversed-phase C18 column
2. Procedure:
-
Prepare a stock solution of this compound in a slightly acidic buffer (e.g., 10 mM sodium acetate, pH 5.5). Determine the exact concentration spectrophotometrically by measuring the absorbance at 260 nm (using an extinction coefficient for CoA of 16,400 M⁻¹cm⁻¹).
-
For each buffer condition to be tested, prepare a reaction mixture by diluting the this compound stock solution to a final concentration of 100 µM.
-
Incubate the reaction mixtures at a constant temperature (e.g., 25 °C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 50 µL) from each reaction mixture.
-
Immediately quench the reaction by adding the aliquot to an equal volume of the quenching solution. This will stop the hydrolysis and precipitate any proteins if present.
-
Centrifuge the quenched samples to pellet any precipitate and transfer the supernatant to HPLC vials.
-
Analyze the samples by HPLC-MS.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate this compound from its hydrolysis products (e.g., 5% to 95% B over 15 minutes).
-
MS Detection: Monitor the disappearance of the parent ion of this compound and the appearance of the 8-methyltridecanoic acid and free CoA.
-
3. Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Plot the natural logarithm of the peak area versus time.
-
The slope of the resulting line will be the negative of the first-order rate constant (k) for the hydrolysis reaction.
-
The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.
Mandatory Visualization
Caption: Structure of this compound.
Caption: Workflow for stability assessment.
Caption: Hydrolytic degradation pathway.
minimizing sample degradation for 8-Methyltridecanoyl-CoA analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize sample degradation during the analysis of 8-Methyltridecanoyl-CoA.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, providing potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing low or no signal for this compound in my LC-MS/MS analysis?
Answer: Low or no signal can result from several factors related to sample degradation or analytical setup.
-
Sample Degradation: this compound, like other long-chain acyl-CoAs, is susceptible to hydrolysis and oxidation. Improper sample handling and storage are common causes of degradation.
-
Suboptimal Extraction: The extraction method may not be efficient for branched-chain fatty acyl-CoAs.
-
Incorrect LC-MS/MS Parameters: The mass transitions and chromatography conditions may not be optimized for this compound.
Troubleshooting Steps:
-
Review Sample Handling: Ensure samples were processed quickly at low temperatures (on ice) and stored at -80°C. Avoid repeated freeze-thaw cycles.
-
Optimize Extraction: Consider using a robust extraction method involving a mixture of organic solvents like methanol (B129727) and acetonitrile. The presence of a weak acid can also aid in recovery.
-
Verify LC-MS/MS Method: Confirm the correct precursor and product ion m/z values for this compound. Optimize the chromatography to ensure good peak shape and retention. A C18 reversed-phase column with a gradient elution using an ammonium (B1175870) hydroxide (B78521) or ammonium acetate (B1210297) buffered mobile phase is often a good starting point.[1]
-
Check for Enzymatic Activity: If working with biological samples, consider the presence of endogenous acyl-CoA thioesterases that can hydrolyze your analyte. Rapidly quench enzymatic activity after sample collection, for example, by using organic solvents or acid.
Question 2: My results show high variability between replicate samples. What could be the cause?
Answer: High variability often points to inconsistent sample preparation or degradation occurring differentially across samples.
Potential Causes and Solutions:
| Cause | Solution |
| Inconsistent Sample Homogenization | Ensure a standardized and thorough homogenization protocol for all samples. |
| Variable Exposure to Room Temperature | Process each sample individually on ice to minimize time at room temperature. |
| Differential Enzymatic Degradation | Ensure consistent and immediate quenching of enzymatic activity in all samples. |
| Precipitation of Analyte | Long-chain acyl-CoAs can be poorly soluble in aqueous solutions. Ensure your final sample solvent contains sufficient organic content to maintain solubility. |
| Inconsistent Internal Standard Addition | Add the internal standard at the very beginning of the sample preparation process to account for losses during extraction and handling. |
Question 3: I am observing multiple peaks in my chromatogram that could correspond to this compound. How can I confirm the correct peak?
Answer: The presence of multiple peaks could indicate isomers, degradation products, or in-source fragmentation.
Confirmation Strategies:
-
High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer to obtain an accurate mass measurement and confirm the elemental composition of the peak of interest.
-
Tandem Mass Spectrometry (MS/MS): Acquire a full MS/MS spectrum of the peak and compare it to the fragmentation pattern of a pure standard of this compound. For acyl-CoAs, a characteristic neutral loss of 507 Da is often observed.[2]
-
Isotopic Labeling: If possible, use a stable isotope-labeled internal standard of this compound. The correct peak will co-elute with the labeled standard.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and analysis of this compound.
1. What are the primary degradation pathways for this compound?
The two main degradation pathways are:
-
Hydrolysis: The thioester bond is susceptible to hydrolysis, which can be catalyzed by acids, bases, or enzymes (acyl-CoA thioesterases). This results in the formation of coenzyme A and 8-methyltridecanoic acid.
-
Oxidation: Although less common for saturated fatty acyl chains, oxidation can occur, particularly if the sample is exposed to oxidizing agents or light for extended periods.
2. What are the optimal storage conditions for this compound samples and standards?
For long-term stability, it is recommended to store samples and standards at -80°C. Samples should be stored in a solvent containing an antioxidant and a chelating agent to minimize oxidation. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
3. How does pH affect the stability of this compound?
Acyl-CoAs are most stable at a slightly acidic to neutral pH (around 6.0-7.0). Both highly acidic and alkaline conditions can accelerate the rate of hydrolysis.
4. What type of internal standard should I use for quantification?
The ideal internal standard is a stable isotope-labeled version of this compound (e.g., ¹³C or ²H labeled). If this is not available, a structurally similar odd-chain or branched-chain fatty acyl-CoA that is not present in the sample can be used, such as pentadecanoyl-CoA (C15:0-CoA) or heptadecanoyl-CoA (C17:0-CoA).[2]
5. Are there any specific enzymes I should be aware of that can degrade this compound?
Yes, a class of enzymes called acyl-CoA thioesterases (ACOTs) can hydrolyze the thioester bond of acyl-CoAs. Some ACOTs have broad specificity and can act on a range of acyl-CoA chain lengths, including branched-chain fatty acyl-CoAs.[3] Peroxisomal beta-oxidation is also involved in the degradation of 2-methyl-branched fatty acyl-CoAs.[4] It is crucial to inhibit enzymatic activity during sample preparation if analyzing biological matrices.
Quantitative Data Summary
| Condition | Parameter | Observation | Reference |
| pH | Hydrolysis Rate | Increased hydrolysis at pH < 6.0 and pH > 8.0. | General knowledge on acyl-CoA stability |
| Temperature | Stability | Significantly more stable at -80°C compared to -20°C or 4°C. | General laboratory practice |
| Solvent | Stability | More stable in organic solvents or aqueous solutions with a high percentage of organic modifier. | General laboratory practice |
| Freeze-Thaw Cycles | Degradation | Repeated freeze-thaw cycles lead to increased degradation. | General laboratory practice |
Experimental Protocols
Protocol 1: Sample Extraction for this compound Analysis from Cell Culture
-
Cell Harvesting: Aspirate the cell culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Quenching and Lysis: Add 1 mL of ice-cold 80:20 (v/v) methanol:water to the cell plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard (e.g., ¹³C-labeled this compound or C17:0-CoA) to the lysate.
-
Homogenization: Vortex the tube for 30 seconds and sonicate for 5 minutes in an ice-water bath.
-
Protein Precipitation: Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Protocol 2: LC-MS/MS Analysis of this compound
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 20% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): The [M+H]⁺ of this compound.
-
Product Ion (Q3): A characteristic fragment ion, often resulting from the neutral loss of the phospho-ADP moiety (neutral loss of 507 Da).[2]
-
Collision Energy: Optimize for the specific instrument and analyte.
-
Visualizations
References
- 1. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enzyme Kinetics for 8-Methyltridecanoyl-CoA Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Methyltridecanoyl-CoA in enzymatic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges when working with this compound as an enzyme substrate?
A1: this compound, as a long-chain branched fatty acyl-CoA, presents several challenges in enzymatic assays. Due to its long acyl chain, it has low aqueous solubility, which can lead to substrate aggregation and inaccurate kinetic measurements.[1] Its stability in solution, particularly at non-optimal pH and temperature, can also be a concern, potentially leading to hydrolysis of the thioester bond. Careful optimization of buffer conditions and substrate preparation is crucial for obtaining reliable and reproducible results.
Q2: Which enzymes are known to utilize this compound or structurally similar substrates?
A2: While specific data for this compound is limited, enzymes involved in branched-chain fatty acid metabolism are potential candidates. These include certain acyl-CoA dehydrogenases, fatty acid synthases, and acyltransferases.[2][3][4] For instance, metazoan fatty acid synthase (mFAS) can utilize branched extender substrates like methylmalonyl-CoA to produce branched-chain fatty acids.[2][3][4] Additionally, capsaicin (B1668287) synthase has been shown to use a structurally related compound, trans-8-methyl-6-nonenoyl-CoA, as a substrate.[5][6] Researchers may need to perform initial screening experiments with enzymes from relevant metabolic pathways to identify those that are active with this compound.
Q3: How can I improve the solubility of this compound in my assay buffer?
A3: Improving the solubility of long-chain acyl-CoAs is critical for accurate kinetic analysis. Here are a few strategies:
-
Use of detergents: Low concentrations of non-ionic detergents, such as Triton X-100 or Tween-20, can help to solubilize hydrophobic substrates. However, it is essential to determine the optimal concentration that does not inhibit enzyme activity.
-
Inclusion of bovine serum albumin (BSA): BSA can bind to fatty acyl-CoAs and act as a carrier protein, preventing aggregation and improving availability to the enzyme.
-
Sonication: Brief sonication of the substrate solution can help to disperse aggregates.
-
DMSO for stock solutions: this compound can be dissolved in an organic solvent like DMSO to prepare a concentrated stock solution, which is then diluted into the aqueous assay buffer.[5] It is important to keep the final DMSO concentration in the assay low (typically <1%) to avoid enzyme inhibition.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure stability, this compound should be stored as a dry solid at -20°C or lower.[5] For long-term storage, -80°C is recommended. Solutions of the compound, especially in aqueous buffers, are less stable and should be prepared fresh for each experiment. If a stock solution in an organic solvent like DMSO is prepared, it should be stored in small aliquots at -80°C to minimize freeze-thaw cycles.[5]
Troubleshooting Guides
Issue 1: Low or No Enzyme Activity Detected
| Possible Cause | Troubleshooting Step |
| Poor Substrate Solubility/Aggregation | 1. Prepare fresh substrate solution. 2. Incorporate a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) or BSA (e.g., 0.1 mg/mL) into the assay buffer. 3. Briefly sonicate the substrate solution before use. |
| Substrate Degradation | 1. Prepare substrate solutions immediately before use. 2. Ensure the pH and temperature of the assay buffer are within the stability range of the acyl-CoA thioester bond. 3. Store stock solutions appropriately at -80°C.[5] |
| Incorrect Enzyme or Inactive Enzyme | 1. Verify that the chosen enzyme is expected to have activity with branched-chain acyl-CoAs. 2. Perform a positive control experiment with a known substrate for the enzyme to confirm its activity. 3. Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. |
| Inhibitory Contaminants | 1. Ensure all reagents and buffers are of high purity. 2. If using a detergent or organic solvent, perform a control experiment to check for enzyme inhibition at the concentration used. |
Issue 2: High Background Signal or Non-linear Reaction Progress Curves
| Possible Cause | Troubleshooting Step |
| Substrate Instability | 1. Run a "no-enzyme" control to measure the rate of non-enzymatic hydrolysis of this compound under the assay conditions. Subtract this rate from the rate observed in the presence of the enzyme. |
| Precipitation of Substrate During Assay | 1. Visually inspect the reaction mixture for turbidity. 2. Decrease the substrate concentration. 3. Optimize the concentration of solubilizing agents (detergent or BSA). |
| Product Inhibition | 1. Measure initial reaction rates. 2. If product inhibition is suspected, consider using a coupled assay to continuously remove the product. |
| Instrumental Artifacts | 1. Ensure proper mixing of reagents in the cuvette or microplate well. 2. Check the settings of the spectrophotometer or fluorometer for the correct wavelength and integration time. |
Data Presentation
Table 1: Hypothetical Kinetic Parameters for an Acyl-CoA Dehydrogenase with Different Substrates
| Substrate | Km (µM) | Vmax (µmol/min/mg) |
| Palmitoyl-CoA (C16:0) | 5.2 | 15.8 |
| Stearoyl-CoA (C18:0) | 8.1 | 12.3 |
| This compound | To be determined | To be determined |
| trans-8-Methyl-6-nonenoyl-CoA | To be determined | To be determined |
Note: This table is for illustrative purposes. Actual values for this compound need to be experimentally determined.
Experimental Protocols
General Protocol for a Spectrophotometric Acyl-CoA Dehydrogenase Assay
This protocol is a general guideline and should be optimized for the specific enzyme and substrate.
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate (B84403), pH 7.4, containing 0.1 mM EDTA.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -80°C.
-
Electron Transfer Flavoprotein (ETF): Prepare a solution of ETF in assay buffer. The final concentration in the assay will need to be optimized.
-
Phenazine Ethosulfate (PES): Prepare a fresh solution in water.
-
2,6-Dichlorophenolindophenol (DCPIP): Prepare a fresh solution in assay buffer.
-
-
Assay Procedure:
-
In a cuvette, combine the assay buffer, ETF, PES, and DCPIP.
-
Add the this compound substrate to the desired final concentration by diluting the DMSO stock solution. The final DMSO concentration should be kept below 1%.
-
Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding the enzyme solution.
-
Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time.
-
-
Data Analysis:
-
Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.
-
Use the molar extinction coefficient of DCPIP to convert the change in absorbance to the rate of product formation.
-
Perform experiments at varying substrate concentrations to determine Km and Vmax by fitting the data to the Michaelis-Menten equation.
-
Visualizations
Caption: Workflow for a typical enzyme kinetics experiment.
Caption: A logical approach to troubleshooting common enzyme assay issues.
References
- 1. Solubility of long-chain fatty acids in phosphate buffer at pH 7.4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validation of Analytical Methods for 8-Methyltridecanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the validation of analytical methods for 8-Methyltridecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the key analytical methods for the quantification of this compound?
A1: The most common and effective analytical methods for quantifying this compound, a long-chain fatty acyl-CoA, are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.[1][2][3] LC-MS/MS is often preferred due to its high sensitivity and selectivity.[3][4][5]
Q2: What are the essential validation parameters I need to assess for my analytical method?
A2: According to regulatory guidelines from the FDA and EMA (ICH Q2(R1) and Q2(R2)), the core validation parameters include: Specificity, Linearity, Accuracy, Precision (Repeatability and Intermediate Precision), Limit of Detection (LOD), Limit of Quantification (LOQ), and Robustness.[6][7][8][9][10]
Q3: How do I ensure the specificity of my method for this compound?
A3: Specificity is the ability to assess the analyte unequivocally in the presence of other components. For chromatographic methods, this is demonstrated by separating this compound from other structurally similar compounds, impurities, and matrix components. In MS-based methods, specificity is further enhanced by monitoring unique precursor-product ion transitions (Multiple Reaction Monitoring or MRM).[4][11][12]
Q4: What is a typical linear range for the quantification of an acyl-CoA like this compound?
A4: The linear range will depend on the sensitivity of the instrument and the expected concentration of this compound in your samples. A typical linear range for LC-MS/MS analysis of acyl-CoAs can span several orders of magnitude, often from the low nanomolar to the micromolar range.[13] It is crucial to establish a calibration curve with at least five concentration levels.
Q5: How can I prepare my samples to ensure the stability of this compound?
A5: Acyl-CoAs are prone to hydrolysis. It is critical to keep samples on ice during preparation and to store them at -80°C.[4] Deproteinization using agents like 5-sulfosalicylic acid (SSA) is a common step.[4][5] For long-term storage, it is advisable to store the samples as a dry pellet.[4]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing in HPLC/LC-MS
-
Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?
-
Answer:
-
Potential Cause 1: Secondary Interactions with the Stationary Phase. The phosphate (B84403) groups in the CoA moiety can interact with residual silanols on C18 columns, leading to tailing.
-
Solution: Use a column with end-capping or a hybrid particle technology. Alternatively, adding a low concentration of a competing acid, like 0.1% formic acid or acetic acid, to the mobile phase can help to protonate the silanols and reduce these interactions.
-
-
Potential Cause 2: Inappropriate Mobile Phase pH. The ionization state of the molecule can affect its interaction with the stationary phase.
-
Solution: Experiment with adjusting the mobile phase pH. For acyl-CoAs, a slightly acidic pH (e.g., pH 4-6) is often used.
-
-
Potential Cause 3: Column Overload. Injecting too much sample can lead to peak fronting or tailing.
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
-
Issue 2: Low Signal Intensity or Poor Sensitivity in LC-MS/MS
-
Question: I am not getting a strong signal for this compound, even at concentrations where I expect to see it. What can I do to improve sensitivity?
-
Answer:
-
Potential Cause 1: Inefficient Ionization. this compound may not be ionizing efficiently in your ESI source.
-
Solution: Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas flow, and temperature. Acyl-CoAs are typically analyzed in positive ion mode.
-
-
Potential Cause 2: Sample Degradation. As mentioned in the FAQs, acyl-CoAs are unstable.
-
Solution: Ensure that your sample preparation is performed quickly and at low temperatures. Minimize the time the sample spends in the autosampler.
-
-
Potential Cause 3: Ion Suppression from Matrix Components. Co-eluting compounds from your sample matrix can suppress the ionization of this compound.
-
Solution: Improve your sample cleanup procedure. Solid-phase extraction (SPE) can be effective for removing interfering substances.[4] Also, optimize your chromatographic separation to ensure this compound elutes in a region with minimal co-eluting species.
-
-
Issue 3: Inaccurate or Imprecise Quantification
-
Question: My quantitative results for this compound are not reproducible. What are the likely sources of this variability?
-
Answer:
-
Potential Cause 1: Inconsistent Sample Preparation. Variability in extraction efficiency can lead to imprecise results.
-
Solution: Use a suitable internal standard (IS), such as a stable isotope-labeled version of this compound or another acyl-CoA with a similar chain length that is not present in the sample. The IS should be added at the very beginning of the sample preparation process to account for variability in all subsequent steps.
-
-
Potential Cause 2: Matrix Effects. The sample matrix can affect the accuracy of quantification.
-
Solution: Prepare your calibration standards in a matrix that is as close as possible to your actual samples. This will help to compensate for matrix effects.
-
-
Potential Cause 3: Non-Linearity of the Detector Response.
-
Solution: Ensure that you are operating within the linear range of your calibration curve. If your sample concentrations are outside this range, dilute or concentrate them accordingly. For wide concentration ranges, a weighted linear regression (e.g., 1/x or 1/x²) might provide a better fit for the calibration curve.[4][5]
-
-
Data Presentation
Table 1: Acceptance Criteria for Analytical Method Validation
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from other components. Peak purity should be confirmed if using a photodiode array detector. For MS, specific transitions should be monitored. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The mean recovery should be within 80-120% of the nominal value (or 90-110% for drug substance). |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) should be ≤ 15% (or ≤ 20% at the LOQ). |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature). |
Experimental Protocols
Protocol 1: LC-MS/MS Method for the Quantification of this compound
-
Sample Preparation:
-
To 100 µL of sample (e.g., cell lysate, tissue homogenate), add 10 µL of an internal standard solution (e.g., ¹³C-labeled this compound).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of the initial mobile phase.
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor the specific precursor ion for this compound and a characteristic product ion. A common fragmentation for acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety (507 Da).[4][13]
-
Example Transition (Hypothetical m/z, needs to be determined experimentally): Q1: [M+H]⁺ → Q3: [M+H-507]⁺
-
-
Optimize collision energy and other MS parameters for the specific instrument and analyte.
-
Visualizations
Caption: Workflow for the LC-MS/MS analysis of this compound.
Caption: Key parameters for analytical method validation.
References
- 1. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hplc.eu [hplc.eu]
- 3. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 7. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 10. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 11. propharmagroup.com [propharmagroup.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
quality control measures for synthetic 8-Methyltridecanoyl-CoA standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control measures for synthetic 8-Methyltridecanoyl-CoA standards. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary quality control parameters for synthetic this compound standards?
A1: The primary quality control parameters for synthetic this compound standards include identity, purity, concentration, and stability. These are assessed to ensure the accuracy and reproducibility of experimental results.
Q2: How is the identity of synthetic this compound confirmed?
A2: The identity is typically confirmed using a combination of high-resolution mass spectrometry (HRMS) to determine the accurate mass and nuclear magnetic resonance (NMR) spectroscopy to verify the chemical structure.[1][2] ¹H NMR and ¹³C NMR are used to ensure the correct placement of the methyl group and the overall structure of the acyl-CoA molecule.
Q3: What methods are used to assess the purity of this compound standards?
A3: Purity is most commonly assessed by High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (LC-MS).[3][4] This allows for the separation and quantification of the main compound from any impurities. The purity is typically reported as a percentage of the main peak area relative to the total peak area.
Q4: How is the concentration of an this compound solution accurately determined?
A4: The concentration can be determined using several methods. UV-Vis spectrophotometry is a common method, measuring the absorbance at 260 nm, which is characteristic of the adenine (B156593) portion of the Coenzyme A molecule. Quantitative NMR (qNMR) with a certified internal standard can also provide a highly accurate concentration measurement. For the most sensitive and specific quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard is the gold standard.[3][4]
Q5: What are the common sources of impurities in synthetic this compound?
A5: Impurities can arise from the starting materials, side reactions during synthesis, or degradation of the final product.[][6] Common impurities may include unbound Coenzyme A, the free 8-methyltridecanoic acid, and isomers or oxidized forms of the final product.
Q6: How should synthetic this compound standards be stored to ensure stability?
A6: Acyl-CoA thioesters are known to be unstable, particularly in aqueous solutions under neutral or basic conditions, due to hydrolysis.[7][8] For long-term storage, it is recommended to store the standard as a lyophilized powder or in an organic solvent at -80°C.[8] For short-term use, stock solutions can be prepared in an acidic buffer (pH 4-5) and stored at -20°C or -80°C.[8] Multiple freeze-thaw cycles should be avoided as they can lead to degradation.[8]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected concentration in prepared solutions.
-
Possible Cause 1: Degradation of the standard. Acyl-CoAs are susceptible to hydrolysis, especially in aqueous solutions with a neutral or alkaline pH.[7]
-
Solution: Prepare stock solutions in an acidic buffer (e.g., pH 4-5) or an organic solvent. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[8] Store all solutions at -80°C.
-
-
Possible Cause 2: Adsorption to plasticware. Long-chain acyl-CoAs can be hydrophobic and may adsorb to the surface of plastic tubes and pipette tips.
-
Solution: Use low-adhesion polypropylene (B1209903) tubes or glass vials for storage and preparation of solutions.[9] Pre-rinsing pipette tips with the solvent can also help minimize loss.
-
Issue 2: Extra peaks observed during HPLC or LC-MS analysis.
-
Possible Cause 1: Presence of impurities from synthesis. The additional peaks may correspond to starting materials, byproducts, or isomers.
-
Solution: Review the certificate of analysis (CoA) provided by the manufacturer to identify known impurities. If the impurity profile has changed, it may indicate degradation.
-
-
Possible Cause 2: On-column degradation. The analytical column or mobile phase conditions may be causing the standard to degrade during the analysis.
-
Solution: Ensure the mobile phase is slightly acidic to improve stability. Check the age and condition of the analytical column.
-
-
Possible Cause 3: Oxidation. The thioester linkage is susceptible to oxidation.
-
Solution: Degas solvents and consider adding a small amount of an antioxidant like DTT to your sample, if compatible with your downstream application.
-
Issue 3: Poor peak shape (e.g., tailing or fronting) in chromatography.
-
Possible Cause 1: Secondary interactions with the stationary phase. The phosphate (B84403) groups on the CoA moiety can interact with residual silanols on silica-based columns.
-
Solution: Use a column with end-capping or a hybrid particle technology. The addition of an ion-pairing agent to the mobile phase can also improve peak shape.
-
-
Possible Cause 2: Metal chelation. The phosphate groups can chelate metal ions present in the HPLC system or on the column.
-
Solution: Passivate the HPLC system with a chelating agent like EDTA. Use mobile phases prepared with high-purity water and solvents.
-
Quantitative Data Summary
Table 1: Recommended Storage Conditions and Stability
| Storage Format | Temperature | Recommended Solvent/Buffer | Estimated Stability |
| Lyophilized Powder | -80°C | N/A | > 1 year |
| Stock Solution | -80°C | Acetonitrile or Acidic Buffer (pH 4-5) | Up to 6 months |
| Working Solution | -20°C | Acidic Buffer (pH 4-5) | < 1 week |
Note: Stability data is generalized. Always refer to the manufacturer's specific recommendations.
Table 2: Typical Analytical Parameters for LC-MS/MS Analysis
| Parameter | Typical Value/Condition |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 4.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | [M+H]⁺ |
| Product Ion (m/z) | Fragment corresponding to the loss of the acyl chain or a characteristic fragment of the CoA moiety. |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC-UV
-
Standard Preparation: Accurately weigh a small amount of the this compound standard and dissolve it in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 260 nm.
-
-
Analysis: Inject the prepared standard solution. Integrate all peaks and calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.
Protocol 2: Identity and Structural Confirmation by ¹H NMR
-
Sample Preparation: Dissolve 1-5 mg of the this compound standard in a suitable deuterated solvent (e.g., D₂O or Methanol-d₄).
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Experiment: Standard ¹H NMR.
-
Parameters: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis: Process the spectrum and compare the chemical shifts and coupling constants of the observed peaks with the expected values for the this compound structure. Pay close attention to the signals corresponding to the methyl group on the acyl chain and the characteristic protons of the Coenzyme A moiety.[1]
Visualizations
Caption: Quality Control Workflow for Synthetic Acyl-CoA Standards.
Caption: Troubleshooting Logic for Inconsistent Experimental Results.
References
- 1. constantsystems.com [constantsystems.com]
- 2. Synthesis and NMR spectra of 13C-labeled coenzyme A esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 6. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the recovery of 8-Methyltridecanoyl-CoA from biological matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of 8-Methyltridecanoyl-CoA from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low recovery of this compound during extraction?
Low recovery is often due to the inherent instability of the thioester bond in acyl-CoAs and their susceptibility to enzymatic and chemical degradation. Key factors include:
-
Enzymatic degradation: Cellular thioesterases can rapidly hydrolyze the thioester bond upon cell lysis.[1]
-
Chemical hydrolysis: The thioester bond is prone to hydrolysis, especially in neutral or alkaline conditions (pH > 8).[1]
-
Thermal decomposition: Elevated temperatures accelerate both enzymatic and chemical degradation.[1]
-
Incomplete cell lysis and extraction: Inefficient homogenization or an inappropriate solvent-to-tissue ratio can leave the target molecule within the matrix.[2]
Q2: What is the optimal pH for extracting and storing this compound?
Acyl-CoA esters are most stable in a slightly acidic environment, typically between pH 2 and 6.[1] Extraction protocols often utilize buffers with a pH around 4.9 to minimize degradation.[1][2][3]
Q3: How critical is temperature during the sample preparation process?
Temperature is a critical factor. It is imperative to maintain ice-cold conditions (0-4°C) throughout the entire extraction procedure, including homogenization, centrifugation, and solvent evaporation, to minimize enzymatic activity and chemical degradation.[1] For long-term storage, samples should be flash-frozen in liquid nitrogen and kept at -80°C.[2]
Q4: What are the best practices for storing biological samples to ensure the stability of this compound?
For optimal stability, biological samples should be processed immediately after collection. If storage is necessary, flash-freeze the samples in liquid nitrogen and store them at -80°C to minimize degradation.[2] It is crucial to avoid repeated freeze-thaw cycles.[2]
Q5: I'm observing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?
Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of complex biological samples.[4][5] To mitigate these effects:
-
Improve sample cleanup: Utilize solid-phase extraction (SPE) to remove interfering matrix components.[2][6]
-
Optimize chromatography: Adjust the chromatographic method to separate this compound from co-eluting matrix components.[7]
-
Use an internal standard: A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in extraction recovery.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recovery of this compound.
| Potential Cause | Troubleshooting Steps & Solutions |
| Low Recovery Yields | Incomplete Cell Lysis/Extraction: • Ensure thorough homogenization of the tissue sample; a glass homogenizer is recommended.[2][3] • Optimize the solvent-to-tissue weight ratio; a 20-fold excess of solvent is often suggested.[2]Analyte Degradation: • Work quickly and maintain samples on ice at all times.[1] • Use fresh, high-purity solvents. • Incorporate an internal standard early in the workflow to monitor recovery.[2]Inefficient Solid-Phase Extraction (SPE): • Ensure the SPE column is correctly conditioned and equilibrated before sample loading.[2] • Optimize the wash and elution steps to maximize recovery of the target analyte while removing impurities. |
| Poor Reproducibility | Inconsistent Sample Handling: • Standardize the time from sample collection to extraction or freezing. • Ensure consistent homogenization times and speeds.Variable Reagent Quality: • Prepare fresh buffers and solutions for each experiment. • Use reagents from the same lot for a series of experiments. |
| Contamination Peaks in Chromatogram | Carryover from Previous Injections: • Implement a robust needle wash protocol for the autosampler, using a strong organic solvent.[7]Contaminated Solvents or Reagents: • Use LC-MS grade solvents and high-purity reagents. • Filter all buffers and solutions before use. |
Quantitative Data Summary
The recovery of long-chain acyl-CoAs is highly dependent on the extraction methodology and the biological matrix. The following table summarizes reported recovery rates from various techniques.
| Extraction Method | Biological Matrix | Reported Recovery Rate (%) | Reference |
| Solvent Extraction & Solid-Phase Purification | Rat Tissue (Heart, Kidney, Muscle) | 70-80% | [3] |
| Acetonitrile (B52724)/Isopropanol (B130326) & 2-(2-pyridyl)ethyl Silica Gel SPE | Rat Liver | 83-90% (for SPE step) | [6] |
| Chloroform/Methanol (B129727)/Water & Methanol/Ammonium (B1175870) Acetate with Acyl-CoA-Binding Protein | Tissue | 55% | [8] |
| 10% Trichloroacetic Acid (TCA) followed by SPE | Aqueous Standard | Propionyl-CoA: 62%, Isovaleryl-CoA: 58% | [9] |
| 2.5% 5-Sulfosalicylic Acid (SSA) | Aqueous Standard | Propionyl-CoA: 80%, Isovaleryl-CoA: 59% | [9] |
Experimental Protocols
Protocol 1: Extraction of this compound from Tissue
This protocol is adapted from established methods for long-chain acyl-CoA extraction and is suitable for various tissue types.[2][3]
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9, ice-cold
-
Isopropanol, ice-cold
-
Acetonitrile (ACN), ice-cold
-
Saturated Ammonium Sulfate ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Methanol
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization: Weigh approximately 100 mg of frozen tissue and place it in a pre-chilled glass homogenizer. Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly on ice.
-
Solvent Addition: Add 2.0 mL of isopropanol and homogenize again.[10] Add 4.0 mL of acetonitrile and 0.25 mL of saturated ammonium sulfate.[10]
-
Extraction: Vortex the mixture for 5 minutes.
-
Centrifugation: Centrifuge at 1,900 x g for 5 minutes at 4°C.[10]
-
Supernatant Collection: Transfer the upper phase containing the acyl-CoAs to a new tube.[10]
-
Solid-Phase Extraction (SPE):
-
Condition the weak anion exchange SPE column according to the manufacturer's instructions.
-
Load the supernatant onto the column.
-
Wash the column to remove impurities (e.g., with acetonitrile/isopropanol/water/acetic acid mixture).[6]
-
Elute the acyl-CoAs with an appropriate solvent (e.g., methanol/ammonium formate).[6]
-
-
Sample Concentration: Dry the eluted sample under a stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or 50% methanol/50 mM ammonium acetate).[11]
Protocol 2: Quantification by LC-MS/MS
Instrumentation:
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)
-
C18 reverse-phase column
Procedure:
-
Chromatographic Separation:
-
Use a binary gradient system. For example, Solvent A: 75 mM KH2PO4 (pH 4.9) and Solvent B: Acetonitrile with 600 mM glacial acetic acid.[3]
-
Optimize the gradient to achieve good separation of this compound from other acyl-CoAs and matrix components.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be [M+H]+. The most abundant product ion typically results from the neutral loss of the phospho-ADP moiety (507 Da).[7][12]
-
Optimize MS parameters such as capillary voltage, cone voltage, and collision energy for this compound and the internal standard.[7]
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Visualizations
Caption: Experimental workflow for this compound recovery.
Caption: Metabolism of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 8-Methyltridecanoyl-CoA and Straight-Chain Acyl-CoAs for Researchers and Drug Development Professionals
An in-depth guide to the biochemical and metabolic differences between branched-chain and straight-chain acyl-CoAs, providing essential data for researchers in metabolic diseases and drug development.
This guide offers a detailed comparison of 8-Methyltridecanoyl-CoA, a branched-chain acyl-CoA, and its straight-chain counterparts, such as myristoyl-CoA (C14:0) and pentadecanoyl-CoA (C15:0). Understanding the distinct metabolic fates and cellular functions of these molecules is crucial for elucidating their roles in health and disease, and for the development of targeted therapeutic interventions.
Introduction to Acyl-CoAs
Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, formed through the activation of fatty acids. They participate in a wide array of biochemical processes, including energy production through beta-oxidation, lipid biosynthesis, protein acylation, and cellular signaling. The structural diversity of fatty acids, particularly the presence or absence of branched methyl groups, dictates their metabolic processing and biological activity.
Comparative Data Summary
The following tables summarize the key differences between this compound and representative straight-chain acyl-CoAs based on available experimental data and established metabolic principles.
Table 1: Comparison of Physicochemical and Metabolic Properties
| Property | This compound | Straight-Chain Acyl-CoAs (e.g., Myristoyl-CoA) | Supporting Evidence/Inference |
| Structure | C14 acyl-CoA with a methyl group at the 8th carbon | Linear C14 acyl-CoA | Basic chemical structure |
| Primary Site of Metabolism | Peroxisomes (initial alpha- and beta-oxidation) | Mitochondria (beta-oxidation) | Branched-chain fatty acids are primarily metabolized in peroxisomes to handle the methyl branch.[1][2] |
| Metabolic Pathway | Alpha-oxidation followed by beta-oxidation | Beta-oxidation | The methyl group in this compound sterically hinders the standard beta-oxidation enzymes in mitochondria.[1][3] |
| Key Enzymes in Initial Breakdown | Phytanoyl-CoA hydroxylase-like enzymes, Branched-chain acyl-CoA oxidase | Acyl-CoA Dehydrogenases (VLCAD, LCAD, MCAD, SCAD) | Different enzymatic machinery is required for the initial steps of branched-chain versus straight-chain fatty acid oxidation.[4][5] |
| End Products of Initial Oxidation | Propionyl-CoA, Acetyl-CoA | Acetyl-CoA | Beta-oxidation of odd-numbered carbon chains (resulting from the methyl branch) yields propionyl-CoA in the final cycle. |
Table 2: Comparative Enzyme Interactions and Cellular Roles
| Cellular Interaction | This compound | Straight-Chain Acyl-CoAs (e.g., Myristoyl-CoA) | Supporting Evidence/Inference |
| Acyl-CoA Synthetase (ACS) Activity | Likely a substrate, but potentially with lower efficiency | Efficiently activated to their CoA esters | ACS isoforms have varying substrate specificities, with a general preference for straight-chain fatty acids.[6] |
| Acyl-CoA Dehydrogenase (ACAD) Activity | Poor substrate for mitochondrial ACADs | Preferred substrates for mitochondrial ACADs with varying chain-length specificities | The methyl branch interferes with the active site of mitochondrial dehydrogenases.[4][5][7] |
| Acyl-CoA Binding Protein (ACBP) Affinity | Expected to bind, but potentially with altered affinity | High-affinity binding for long-chain acyl-CoAs | ACBP has a preference for long, straight-chain acyl-CoAs, though it can bind a range of acyl-CoAs. Direct comparative data for this compound is limited.[8] |
| Role in Protein Acylation (N-Myristoylation) | Unlikely to be a significant substrate for N-Myristoyltransferase (NMT) | Myristoyl-CoA is the specific substrate for N-myristoylation | NMT has high substrate specificity for the 14-carbon straight-chain myristoyl-CoA.[9][10][11] |
| Potential Signaling Roles | May act as a modulator of nuclear receptors like PPARs | Known to be involved in signaling pathways, including insulin (B600854) secretion | Shorter branched-chain fatty acids have been shown to influence PPARγ activity.[12][13] Long-chain acyl-CoAs are known to be involved in various signaling cascades. |
Metabolic Pathways
The metabolic pathways for straight-chain and branched-chain acyl-CoAs are distinct, leading to different catabolic intermediates and cellular consequences.
Mitochondrial Beta-Oxidation of Straight-Chain Acyl-CoAs
Straight-chain acyl-CoAs are primarily degraded in the mitochondria through a cyclic process called beta-oxidation. Each cycle consists of four enzymatic reactions that shorten the acyl chain by two carbons, producing one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH.
Caption: Mitochondrial beta-oxidation pathway for straight-chain acyl-CoAs.
Peroxisomal Oxidation of this compound
Due to the methyl group at the 8th carbon, this compound is expected to undergo initial degradation in the peroxisomes. This involves a combination of alpha- and beta-oxidation steps to bypass the methyl branch.
Caption: Peroxisomal processing of a branched-chain acyl-CoA like this compound.
Experimental Protocols
Accurate quantification of different acyl-CoA species is essential for studying their metabolism and cellular roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.
Protocol for Acyl-CoA Extraction and Quantification by LC-MS/MS
1. Sample Preparation and Acyl-CoA Extraction:
-
Harvest cells or tissue samples and immediately quench metabolic activity by snap-freezing in liquid nitrogen.
-
Homogenize the frozen samples in a cold extraction solution (e.g., acetonitrile/methanol/water 2:2:1 v/v/v).
-
Include an internal standard, such as a 13C-labeled acyl-CoA, for accurate quantification.
-
Vortex the mixture vigorously and incubate on ice to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the acyl-CoAs.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
- Use a C18 reversed-phase column for separation of the acyl-CoAs.
- Employ a gradient elution with a mobile phase consisting of an aqueous component with a volatile salt (e.g., ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile).
-
Mass Spectrometric Detection:
- Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
- Use Multiple Reaction Monitoring (MRM) for sensitive and specific detection of each acyl-CoA species. This involves monitoring the transition from the precursor ion (the intact acyl-CoA molecule) to a specific product ion (e.g., the fragment corresponding to the acyl group loss).
3. Data Analysis:
-
Integrate the peak areas for each acyl-CoA and the internal standard.
-
Calculate the concentration of each acyl-CoA species relative to the internal standard and the initial sample amount (e.g., protein concentration or cell number).
Caption: General workflow for the quantification of acyl-CoAs using LC-MS/MS.
Conclusion
The presence of a methyl branch in this compound fundamentally alters its metabolism and potential cellular functions compared to its straight-chain counterparts. While straight-chain acyl-CoAs are efficiently catabolized in the mitochondria for energy production, this compound requires initial processing in peroxisomes. These metabolic differences likely translate to distinct roles in cellular signaling and protein modification. Further research, particularly direct comparative studies employing the methodologies outlined in this guide, is necessary to fully elucidate the specific biological significance of this compound and other branched-chain acyl-CoAs in physiology and disease. This knowledge will be invaluable for the development of novel diagnostics and therapeutics targeting metabolic disorders.
References
- 1. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Short/branched chain specific acyl-CoA dehydrogenase, mitochondrial | Abcam [abcam.com]
- 5. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. Binding Affinity Determines Substrate Specificity and Enables Discovery of Substrates for N-Myristoyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Characterization of New Long Chain Acyl-CoA Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Functional and Structural Diversity of Acyl-coA Binding Proteins in Oil Crops [frontiersin.org]
- 9. Comparison of the acyl chain specificities of human myristoyl-CoA synthetase and human myristoyl-CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heteroatom-substituted fatty acid analogs as substrates for N-myristoyltransferase: an approach for studying both the enzymology and function of protein acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-myristoylation Analysis - Creative Proteomics [creative-proteomics.com]
- 12. Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of 8-Methyl Nonanoic Acid, a Degradation By-Product of Dihydrocapsaicin, on Energy and Glucose Homeostasis in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Distinguishing 8-Methyltridecanoyl-CoA from its Methyl-Branched Isomers
For researchers in metabolism, microbiology, and drug development, the precise identification and quantification of methyl-branched fatty acyl-CoAs are critical. These molecules, including 8-Methyltridecanoyl-CoA, play significant roles in various biological processes. However, their structural similarity to other methyl-branched isomers presents a considerable analytical challenge. This guide provides a comparative overview of established analytical methodologies, supported by experimental data, to effectively distinguish this compound from its isomers.
The primary challenge in differentiating positional isomers of methyl-branched acyl-CoAs lies in their identical mass-to-charge ratios. Standard mass spectrometry alone is often insufficient for their discrimination. Therefore, chromatographic separation prior to mass analysis is indispensable. The two most powerful techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), with the latter requiring derivatization of the fatty acid component.
Comparative Analysis of Analytical Techniques
The choice between LC-MS/MS and GC-MS depends on the specific requirements of the study, such as sample complexity, desired sensitivity, and whether the analysis is targeted at the intact acyl-CoA or the constituent fatty acid.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for analyzing intact acyl-CoAs. Reversed-phase chromatography, particularly with C18 columns, can effectively separate isomers based on subtle differences in hydrophobicity imparted by the position of the methyl group.[1] Earlier eluting peaks generally correspond to methyl branches located closer to the carboxyl end of the fatty acid chain. While tandem mass spectrometry of the acyl-CoA isomers may produce nearly identical fragmentation patterns dominated by the coenzyme A moiety, the chromatographic separation allows for their individual identification and quantification.[2]
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high-resolution separation of volatile compounds. For the analysis of methyl-branched fatty acids, they must first be hydrolyzed from the CoA thioester and converted into fatty acid methyl esters (FAMEs).[1][3] The separation of these FAME isomers on polar capillary columns can be highly effective.[3] GC-MS can provide distinct retention times for different positional isomers.
Quantitative Data Presentation
The following table summarizes representative chromatographic data for the separation of C14 methyl-branched fatty acid isomers, which serve as a proxy for the expected behavior of methyltridecanoyl-CoA isomers. The data is adapted from LC-MS/MS analysis of 12- and 13-methyltetradecanoic acid.[1]
| Analyte | Analytical Method | Column | Retention Time (min) | Key Differentiating Feature |
| 12-Methyltetradecanoic Acid | LC-MS/MS | Ascentis® Express C18 | 40.0 | Earlier elution compared to the 13-methyl isomer.[1] |
| 13-Methyltetradecanoic Acid (iso) | LC-MS/MS | Ascentis® Express C18 | 41.0 | Later elution due to the terminal iso-branch.[1] |
| Pentadecanoic Acid (Straight-Chain) | LC-MS/MS | Ascentis® Express C18 | 44.3 | Significantly longer retention time than branched isomers.[1] |
Experimental Protocols
Below are detailed methodologies for the two primary analytical approaches.
Protocol 1: LC-MS/MS for Intact Acyl-CoA Isomer Separation
This protocol is adapted from established methods for the analysis of acyl-CoAs and branched-chain fatty acids.[1][4]
1. Sample Preparation (Acyl-CoA Extraction) a. Homogenize tissue or cell samples in a cold methanol (B129727) solution containing an appropriate internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA). b. Centrifuge the lysate at high speed (e.g., 15,000 x g) at 4°C. c. Collect the supernatant and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator. d. Reconstitute the dried extract in a suitable solvent, such as methanol, for LC-MS/MS analysis.[4]
2. Liquid Chromatography a. Column: Use a high-resolution reversed-phase column, such as an Ascentis® Express C18 (150 x 3 mm, 2.7 µm) or equivalent.[1] b. Mobile Phase A: Water/Methanol (97:3, v/v) with 15 mM acetic acid.[1] c. Mobile Phase B: Methanol.[1] d. Gradient: A long, shallow gradient is recommended to resolve isomers. For example, start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 60-80 minutes.[1] e. Flow Rate: 0.2 mL/min.[1] f. Column Temperature: 25°C.[1]
3. Mass Spectrometry a. Ionization Mode: Positive Electrospray Ionization (ESI+). b. Analysis Mode: Multiple Reaction Monitoring (MRM) is ideal for targeted quantification. A precursor ion scan for the characteristic neutral loss of 507 Da from acyl-CoAs can be used for profiling.[5] c. Collision Energy: Optimize for the specific instrument and analytes.
Protocol 2: GC-MS for FAME Isomer Analysis
This protocol involves the hydrolysis of the acyl-CoA and derivatization to the corresponding FAME.[3]
1. Hydrolysis and Derivatization a. To the acyl-CoA sample, add a solution of acetyl chloride in methanol. b. Heat the mixture to convert the fatty acid to its methyl ester. c. After cooling, neutralize the reaction and extract the FAMEs with a nonpolar solvent like hexane. d. Evaporate the solvent and reconstitute the FAMEs in a suitable solvent for GC-MS injection.
2. Gas Chromatography a. Column: Use a polar capillary column, such as a cyano-substituted column, which is effective for separating positional and geometric isomers of FAMEs.[3] b. Carrier Gas: Helium. c. Temperature Program: A slow, programmed temperature ramp is crucial for separating closely eluting isomers. For example, start at a low temperature (e.g., 60°C) and increase to a high temperature (e.g., 240°C) over 20-30 minutes.
3. Mass Spectrometry a. Ionization Mode: Electron Ionization (EI). b. Analysis Mode: Scan mode to obtain full mass spectra for identification, or Selected Ion Monitoring (SIM) for targeted quantification of specific isomers.[3]
Visualizing the Workflow
The following diagrams illustrate the logical workflow for distinguishing methyl-branched acyl-CoA isomers and the general signaling pathway context where these molecules are relevant.
Caption: Workflow for differentiating methyl-branched acyl-CoA isomers.
Caption: Metabolic pathways involving branched-chain acyl-CoAs.
References
- 1. Identification of monomethyl branched chain lipids by a combination of liquid chromatography tandem mass spectrometry and charge-switching chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Role of 8-Methyltridecanoyl-CoA in Enhancing Membrane Fluidity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular biology, maintaining optimal membrane fluidity is paramount for a myriad of physiological processes, from signal transduction to cellular transport. The composition of the lipid bilayer, particularly the structure of fatty acid chains, plays a pivotal role in dictating these dynamic properties. This guide provides a comprehensive comparison of 8-Methyltridecanoyl-CoA, a mid-chain branched-chain fatty acyl-CoA, with other key modulators of membrane fluidity. Drawing upon experimental data, we aim to validate its role and provide a valuable resource for researchers investigating membrane biophysics and its implications in drug development.
The Impact of Fatty Acyl Structure on Membrane Fluidity: A Comparative Analysis
The fluidity of a cell membrane is inversely proportional to the packing efficiency of its constituent lipid acyl chains. Straight-chain saturated fatty acids can pack tightly, leading to a more ordered and less fluid (gel-phase) membrane. Conversely, structural features that disrupt this tight packing, such as double bonds in unsaturated fatty acids or methyl branches in branched-chain fatty acids (BCFAs), increase membrane fluidity (liquid-crystalline phase).
This compound, by virtue of its mid-chain methyl group, is hypothesized to introduce a kink in the acyl chain, thereby increasing the average area per lipid molecule and reducing the van der Waals interactions between adjacent chains. This disruption of ordered packing leads to a more fluid membrane state.
To quantify and compare these effects, we have summarized data from molecular dynamics simulations and experimental studies using various techniques.
Table 1: Comparative Effects of Different Fatty Acyl Chains on Membrane Bilayer Properties
| Fatty Acyl Chain Type | Bilayer Viscosity (Relative to Saturated Straight-Chain) | Membrane Thickness | Ordering | Reference |
| Saturated Straight-Chain (e.g., Palmitoyl-CoA) | High | Increased | High | [1][2] |
| Unsaturated (e.g., Oleoyl-CoA) | Low | Decreased | Low | [3] |
| Branched-Chain (iso-BCFA) | Low | Decreased | Low | [4][5] |
| Branched-Chain (anteiso-BCFA) | Very Low | Decreased | Very Low | [4] |
| This compound (inferred) | Low | Decreased | Low | Inferred from[5] |
Note: The effect of this compound is inferred from studies on other mid-chain branched fatty acids, as direct experimental data is not currently available.
Experimental Validation of Membrane Fluidity
Several robust experimental techniques are employed to measure membrane fluidity. Below, we detail the protocols for three widely used methods and present typical quantitative data to illustrate the impact of lipid composition.
Experimental Protocols
1. Fluorescence Anisotropy using 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH)
Fluorescence anisotropy (or polarization) measures the rotational mobility of a fluorescent probe embedded within the lipid bilayer. A lower anisotropy value indicates higher rotational freedom and thus greater membrane fluidity.
-
Probe Preparation: A stock solution of DPH is prepared in a suitable organic solvent (e.g., tetrahydrofuran) at a concentration of approximately 2 mM.
-
Liposome/Cell Labeling: The DPH stock solution is dispersed in a buffer (e.g., PBS) to a final concentration of 1-2 µM. Liposomes or cells are then incubated with the DPH solution in the dark for 30-60 minutes at the desired temperature.
-
Measurement: A spectrofluorometer equipped with polarizers is used. The sample is excited with vertically polarized light (typically around 350 nm), and the emission intensity is measured in both the vertical (I_parallel) and horizontal (I_perpendicular) planes (typically around 430 nm).
-
Calculation: Fluorescence anisotropy (r) is calculated using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) where G is the grating correction factor of the instrument.
2. Laurdan (B1674558) Generalized Polarization (GP) Microscopy
Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment. In more ordered, less hydrated (gel-phase) membranes, its emission maximum is blue-shifted (~440 nm). In more disordered, more hydrated (liquid-crystalline) membranes, the emission is red-shifted (~490 nm). The GP value quantifies this shift.
-
Probe Preparation: A stock solution of Laurdan is prepared in an organic solvent (e.g., DMSO or ethanol) at a concentration of 1-5 mM.
-
Liposome/Cell Labeling: Cells or liposomes are incubated with a final Laurdan concentration of 5-10 µM for 30-60 minutes at the desired temperature.
-
Imaging: A fluorescence microscope equipped with two emission channels is used. The sample is excited at ~350-400 nm, and images are simultaneously acquired at ~440 nm (I_440) and ~490 nm (I_490).
-
Calculation: The GP value for each pixel is calculated using the formula: GP = (I_440 - I_490) / (I_440 + I_490) GP values range from +1 (highly ordered) to -1 (highly disordered).[6][7]
3. Fluorescence Recovery After Photobleaching (FRAP)
FRAP measures the lateral diffusion of fluorescently labeled lipids or proteins within the membrane. A faster recovery of fluorescence in a photobleached area indicates higher lateral mobility and thus greater membrane fluidity.
-
Probe Labeling: Membranes are labeled with a fluorescent lipid analog (e.g., a fluorescently tagged phospholipid).
-
Imaging Setup: A confocal laser scanning microscope is used.
-
Photobleaching: A high-intensity laser is used to bleach the fluorescence in a defined region of interest (ROI).
-
Image Acquisition: A time-lapse series of images is acquired at low laser intensity to monitor the recovery of fluorescence into the bleached ROI as unbleached probes diffuse in.
-
Data Analysis: The fluorescence intensity in the ROI over time is measured. The rate of recovery and the mobile fraction (the percentage of fluorescent molecules that are free to move) are calculated to determine the diffusion coefficient.
Table 2: Typical Quantitative Data from Membrane Fluidity Assays
| Membrane Phase/Composition | Fluorescence Anisotropy (DPH) | Laurdan GP Value | Reference |
| Gel Phase (e.g., DPPC below T_m) | ~0.25 - 0.35 | ~0.5 - 0.7 | [6][8] |
| Liquid Crystalline Phase (e.g., DOPC) | ~0.10 - 0.15 | ~ -0.1 to -0.3 | [6][9] |
| High Cholesterol Content | Increased Anisotropy | Increased GP | [6] |
| Membranes with BCFAs (expected) | Lower Anisotropy | Lower GP | Inferred from[4][5] |
Biosynthesis of Branched-Chain Fatty Acyl-CoAs
The biosynthesis of branched-chain fatty acids, including those with a mid-chain methyl group like 8-methyltridecanoic acid, diverges from the straight-chain fatty acid synthesis pathway at the initial priming step. Instead of using acetyl-CoA as the primer, the fatty acid synthase (FAS) system utilizes short branched-chain acyl-CoAs derived from the catabolism of branched-chain amino acids (BCAAs) such as valine, leucine (B10760876), and isoleucine.[1][10]
For instance, the degradation of valine and leucine can produce isobutyryl-CoA and isovaleryl-CoA, respectively, which serve as primers for the synthesis of iso-BCFAs. The degradation of isoleucine yields 2-methylbutyryl-CoA, the primer for anteiso-BCFA synthesis.[11] The subsequent elongation steps proceed via the addition of two-carbon units from malonyl-CoA, similar to the straight-chain pathway.[12] The biosynthesis of a mid-chain branched fatty acid like 8-methyltridecanoic acid would likely involve a specific branched-chain primer and the standard FASII elongation machinery.
Experimental Workflow for Comparative Analysis
To experimentally validate and compare the effects of this compound with other fatty acyl-CoAs on membrane fluidity, the following workflow is proposed:
Conclusion
The available evidence strongly supports the hypothesis that this compound, as a mid-chain branched-chain fatty acyl-CoA, plays a significant role in increasing membrane fluidity. By disrupting the tight packing of lipid acyl chains, it contributes to a more disordered and dynamic membrane environment. This guide provides the foundational knowledge, comparative data, and detailed experimental protocols for researchers to further investigate the specific effects of this compound and other branched-chain lipids. A deeper understanding of these mechanisms will be invaluable for the rational design of therapeutic agents that modulate membrane properties for the treatment of various diseases.
References
- 1. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Use of laurdan fluorescence intensity and polarization to distinguish between changes in membrane fluidity and phospholipid order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 12. Fatty Acid Biosynthesis Revisited: Structure Elucidation and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Enzyme Substrate Specificity for 8-Methyltridecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the substrate specificity of enzymes relevant to the metabolism of 8-Methyltridecanoyl-CoA, a branched-chain fatty acyl-CoA. Understanding which enzymes can effectively recognize and process this molecule is crucial for research in metabolic pathways, drug development, and the study of diseases associated with aberrant lipid metabolism. Due to the limited direct experimental data for this compound, this guide draws comparisons from studies on enzymes acting on structurally similar branched-chain and straight-chain fatty acids to infer potential enzymatic activities.
Key Enzymes in Branched-Chain Fatty Acyl-CoA Metabolism
The metabolism of this compound is expected to involve two primary enzymatic steps:
-
Activation: The conversion of 8-methyltridecanoic acid to its active form, this compound, is catalyzed by Acyl-CoA synthetases (ACSs) . Long-chain acyl-CoA synthetase (ACSL) isoforms are key candidates for this activation step.
-
Degradation: The subsequent breakdown of this compound is likely to occur via peroxisomal β-oxidation , as mitochondria are less efficient at metabolizing methyl-branched fatty acids. Key enzymes in this pathway include Acyl-CoA oxidases (ACOX).
Inferred Substrate Specificity for this compound
While direct kinetic data for this compound is scarce in publicly available literature, we can infer the potential substrate specificity of various enzyme isoforms by examining their activity with other branched-chain and straight-chain fatty acids of similar chain length. The following table summarizes relevant findings for key enzyme families.
| Enzyme Family | Specific Isoform/Enzyme | Known Substrate Preferences Relevant to this compound | Inferred Specificity for this compound |
| Acyl-CoA Synthetases (ACSL) | ACSL1 | Prefers saturated and monounsaturated straight-chain fatty acids of 16-18 carbons.[1] | Moderate to low. The C14 chain length is within range, but the methyl branch may reduce affinity. |
| ACSL3 | Active with a broad range of fatty acids. | Potentially moderate. Its broad specificity might accommodate the methyl branch. | |
| ACSL4 | Shows a preference for arachidonic acid (20:4).[1] | Low. Preference for longer, polyunsaturated fatty acids suggests poor recognition. | |
| ACSL5 | Utilizes a wide range of fatty acids. | Potentially moderate. Similar to ACSL3, its broad specificity may allow for activation. | |
| ACSL6 | Two major splice variants with differing preferences. One prefers octadecapolyenoic acids, while the other prefers docosapolyenoic acids. | Low. Strong preference for much longer chain fatty acids. | |
| Peroxisomal β-Oxidation | Acyl-CoA Oxidase 1 (ACOX1) | Primarily acts on straight-chain and unsaturated very-long-chain fatty acids.[2][3] | Low. ACOX1 is not the primary oxidase for branched-chain fatty acids. |
| Branched-chain Acyl-CoA Oxidase (e.g., ACOX2) | Oxidizes the CoA esters of 2-methyl-branched fatty acids (e.g., pristanic acid). | High. This class of enzymes is specialized for methyl-branched substrates, making it the most likely candidate for degrading this compound. | |
| Carnitine Acyltransferases | Carnitine Palmitoyltransferase 2 (CPT2) | Active on long- and medium-chain straight-chain acyl-CoAs. Inactive with short-chain and branched-chain acyl-CoAs.[4] | Very Low. Unlikely to be a substrate. |
| Carnitine Acetyltransferase (CrAT) | Active with short- and medium-chain acyl-CoAs (C2 to C10) and some branched-chain amino acid intermediates.[4][5] | Low to moderate. While active on some branched structures, the C14 chain of this compound may be too long for efficient transfer. |
Metabolic Pathway and Experimental Workflow
The metabolic processing of 8-methyltridecanoic acid is initiated by its activation to this compound, which is then catabolized through peroxisomal β-oxidation. A generalized experimental workflow to determine enzyme specificity for this substrate is also depicted.
Caption: Proposed metabolic pathway for 8-methyltridecanoic acid.
Caption: General workflow for determining enzyme kinetics.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to determining the substrate specificity for this compound.
Acyl-CoA Synthetase Activity Assay (Spectrophotometric, Coupled-Enzyme)
This method measures the production of AMP, which is stoichiometrically released during the activation of the fatty acid. The decrease in NADH absorbance is monitored at 340 nm.
Materials:
-
Tris-HCl buffer (pH 7.5)
-
ATP
-
Coenzyme A (CoA)
-
8-methyltridecanoic acid (or other fatty acid substrates)
-
Myokinase
-
Pyruvate (B1213749) kinase
-
Lactate (B86563) dehydrogenase
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Magnesium chloride (MgCl₂)
-
Potassium chloride (KCl)
-
Purified ACSL enzyme or cell lysate containing the enzyme
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, CoA, MgCl₂, KCl, PEP, NADH, myokinase, pyruvate kinase, and lactate dehydrogenase.
-
Add the fatty acid substrate to the reaction mixture.
-
Equilibrate the mixture to the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding the enzyme source (purified ACSL or cell lysate).
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of reaction from the linear portion of the absorbance curve.
-
Perform the assay with a range of substrate concentrations to determine Km and Vmax values.
Peroxisomal β-Oxidation Assay Using Stable-Isotope Labeled Substrates
This method measures the breakdown of a stable-isotope labeled fatty acid into shorter-chain products, which are then quantified by mass spectrometry.
Materials:
-
Cultured cells (e.g., fibroblasts)
-
Cell culture medium
-
Stable-isotope labeled 8-methyltridecanoic acid (e.g., D₃-8-methyltridecanoic acid)
-
Internal standards for fatty acids
-
Solvents for lipid extraction (e.g., hexane, isopropanol)
-
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Culture cells to near confluence in appropriate culture dishes.
-
Incubate the cells with the stable-isotope labeled 8-methyltridecanoic acid for a defined period (e.g., 24-48 hours).
-
After incubation, wash the cells with phosphate-buffered saline (PBS) and harvest them.
-
Extract total lipids from the cell pellet using an appropriate solvent system.
-
Add internal standards to the lipid extract for quantification.
-
Analyze the fatty acid composition of the lipid extract by GC-MS or LC-MS to measure the amount of the labeled substrate that has been converted to shorter-chain fatty acid products.
-
The rate of β-oxidation is determined by the ratio of the product to the remaining substrate.
Conclusion
While direct experimental evidence for the enzymatic processing of this compound is limited, based on the substrate specificities of related enzymes, it is plausible that certain isoforms of long-chain acyl-CoA synthetases can activate 8-methyltridecanoic acid. The resulting this compound is then likely a substrate for the peroxisomal β-oxidation pathway, specifically involving a branched-chain acyl-CoA oxidase. Further research employing the outlined experimental protocols is necessary to definitively characterize the enzymes involved and their kinetic parameters for this particular branched-chain fatty acyl-CoA. This knowledge will be instrumental in elucidating its precise metabolic fate and its role in health and disease.
References
- 1. Long-chain acyl-CoA synthetases and fatty acid channeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Substrate specificity of human carnitine acetyltransferase: Implications for fatty acid and branched-chain amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzyme promiscuity drives branched-chain fatty acid synthesis in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of different analytical platforms for 8-Methyltridecanoyl-CoA measurement
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 8-Methyltridecanoyl-CoA, a branched-chain acyl-CoA, is crucial for understanding its role in various metabolic pathways and its potential as a biomarker in disease. This guide provides a comparative overview of analytical methodologies, primarily focusing on Liquid Chromatography-Mass Spectrometry (LC-MS/MS), the gold standard for acyl-CoA analysis. While direct comparative data for different commercial platforms for this specific analyte is limited in published literature, this document outlines key experimental approaches and their performance metrics, offering a framework for platform selection and cross-validation.
Data Presentation: Comparison of Analytical Methodologies
The following table summarizes different methodological approaches for the analysis of acyl-CoAs, which are applicable to this compound. The primary analytical technique discussed is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), recognized for its high selectivity and sensitivity.[1][2] The key variations lie in sample preparation and chromatographic conditions.
| Parameter | Methodology 1: Protein Precipitation | Methodology 2: Solid-Phase Extraction (SPE) |
| Description | A straightforward method where proteins are precipitated from the sample, and the supernatant containing acyl-CoAs is directly analyzed. | A more rigorous cleanup method where acyl-CoAs are selectively adsorbed onto a solid phase and then eluted, removing interfering substances. |
| Throughput | High | Moderate |
| Recovery | Generally good, but can be affected by the precipitation agent used. | Can result in lower recovery for some acyl-CoA species if not optimized. |
| Matrix Effect | Can be significant, potentially affecting accuracy and precision.[3] | Reduced matrix effect compared to protein precipitation, leading to improved data quality.[1] |
| Sensitivity | Good, but can be limited by matrix interference. | Potentially higher sensitivity due to cleaner samples. |
| Applicability | Suitable for a broad range of acyl-CoAs. | Effective for complex matrices where high purity is required. |
Experimental Protocols
Detailed methodologies are critical for reproducible and reliable measurements. Below are representative protocols for the key stages of this compound analysis using LC-MS/MS.
Sample Preparation
a) Protein Precipitation Method (Adapted from multiple sources for acyl-CoA analysis)
-
Tissue Homogenization: Homogenize frozen tissue samples in a cold extraction solvent (e.g., acetonitrile/methanol (B129727)/water mixture).
-
Internal Standard Spiking: Add an appropriate internal standard, such as a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled acyl-CoA), to the homogenate to correct for sample loss and matrix effects.
-
Precipitation: Precipitate proteins by adding a cold acid (e.g., trichloroacetic acid or sulfosalicylic acid) or organic solvent.[1]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 15,000 x g) at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol/50% 50 mM ammonium (B1175870) acetate).[3]
b) Solid-Phase Extraction (SPE) Method
-
Tissue Homogenization and Internal Standard Spiking: Follow steps 1 and 2 from the Protein Precipitation protocol.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Load the sample supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove hydrophilic impurities.
-
Elution: Elute the acyl-CoAs from the cartridge using an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Drying and Reconstitution: Follow step 6 from the Protein Precipitation protocol.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode for the detection of acyl-CoAs.
-
Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[1][2][3][4] This involves monitoring specific precursor-to-product ion transitions for the analyte and the internal standard. For acyl-CoAs, a common fragmentation is the neutral loss of 507 Da.[4]
-
Mandatory Visualization
Caption: Experimental workflow for cross-validation of analytical platforms.
This guide provides a foundational understanding of the key considerations for measuring this compound. The choice of methodology will depend on the specific research question, sample matrix, and available instrumentation. For robust and reliable data, careful method development and validation are paramount.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of 8-Methyltridecanoyl-CoA's Functional Role in Bacterial Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a functional comparison of 8-Methyltridecanoyl-CoA across various bacterial species. While direct quantification of this compound is not extensively documented, its pivotal role as a precursor to anteiso-branched-chain fatty acids (BCFAs) allows for a comparative analysis based on the abundance and functional implications of these downstream metabolites. Anteiso-BCFAs are crucial components of bacterial cell membranes, significantly influencing membrane fluidity and the organism's ability to adapt to diverse environmental conditions.
Introduction to this compound and Anteiso-Fatty Acid Synthesis
This compound is an intermediate in the biosynthesis of anteiso-fatty acids, a class of branched-chain fatty acids. The synthesis of anteiso-fatty acids is initiated from the precursor 2-methylbutyryl-CoA, which is derived from the amino acid isoleucine. This primer is then elongated through multiple cycles of condensation with malonyl-CoA by the fatty acid synthase (FAS) system. This compound represents a specific elongation product in the pathway leading to longer-chain anteiso-fatty acids, such as anteiso-C15:0 (12-methyltetadecanoic acid) and anteiso-C17:0 (14-methylhexadecanoic acid).[1] These fatty acids are integral components of the cell membrane phospholipids (B1166683) in many bacterial species.[1][2][3]
The general pathway for the biosynthesis of anteiso-fatty acids is depicted below:
Quantitative Comparison of Anteiso-Fatty Acid Composition
The relative abundance of anteiso-fatty acids, derived from precursors like this compound, varies significantly among bacterial species. This variation reflects differences in their metabolic pathways and environmental adaptations. The following table summarizes the fatty acid composition of various Bacillus species, highlighting the prevalence of anteiso-C15:0 and anteiso-C17:0.
| Bacterial Species | Anteiso-C15:0 (%) | Anteiso-C17:0 (%) | Iso-C14:0 (%) | Iso-C15:0 (%) | Iso-C16:0 (%) | Normal-C16:0 (%) | Reference |
| Bacillus alvei | 39.8 | 10.1 | 3.2 | 25.1 | 6.5 | 4.8 | [4] |
| Bacillus brevis | 33.5 | 11.2 | 2.9 | 28.3 | 7.1 | 5.1 | [4] |
| Bacillus cereus | 12.1 | 2.9 | 5.9 | 35.2 | 9.8 | 10.5 | [4] |
| Bacillus circulans | 45.2 | 9.8 | 2.1 | 20.5 | 5.9 | 4.1 | [4] |
| Bacillus licheniformis | 42.1 | 12.3 | 2.5 | 22.1 | 6.2 | 4.3 | [4] |
| Bacillus macerans | 48.9 | 8.5 | 1.9 | 18.9 | 5.1 | 3.8 | [4] |
| Bacillus megaterium | 35.9 | 10.8 | 3.5 | 26.8 | 7.5 | 5.3 | [4] |
| Bacillus polymyxa | 41.5 | 11.5 | 2.8 | 23.5 | 6.8 | 4.9 | [4] |
| Bacillus pumilus | 38.7 | 10.5 | 3.1 | 24.9 | 6.9 | 5.0 | [4] |
| Bacillus subtilis | 40.3 | 11.8 | 2.6 | 24.1 | 6.6 | 4.6 | [4] |
Table 1: Relative Abundance of Major Fatty Acids in Bacillus Species. Data from Kaneda, T. (1967).[4]
Functional Role in Membrane Fluidity
The primary function of anteiso-fatty acids is to regulate the fluidity of the cell membrane. The methyl branch in anteiso-fatty acids disrupts the ordered packing of the acyl chains in the lipid bilayer, thereby lowering the phase transition temperature and increasing membrane fluidity.[5] This is particularly important for bacteria that experience fluctuations in temperature or other environmental stresses.
In Staphylococcus aureus, for instance, the composition of branched-chain fatty acids in the membrane is tightly controlled by the availability of branched-chain amino acid precursors.[5] A higher proportion of anteiso-fatty acids leads to a more fluid membrane.[5][6] This increased fluidity can influence the function of membrane-embedded proteins and the overall physiology of the bacterium.[7][8][9]
The relationship between anteiso-fatty acid content and membrane fluidity can be summarized as follows:
Experimental Protocols
This protocol outlines the general steps for the extraction, derivatization, and analysis of total fatty acids from bacterial cultures.
1. Cell Harvesting and Saponification:
-
Harvest bacterial cells from a culture by centrifugation.
-
Resuspend the cell pellet in a saponification reagent (e.g., 45g NaOH, 150ml methanol (B129727), 150ml distilled water).[10]
-
Heat the suspension in a boiling water bath for approximately 30 minutes to lyse the cells and saponify the lipids.[10]
2. Methylation:
-
Cool the saponified mixture and add a methylation reagent (e.g., 2 ml of a solution containing 325 ml of 6.0 N HCl and 275 ml of methyl alcohol).[10]
-
Heat the mixture at 80°C for about 10 minutes to convert the fatty acids to fatty acid methyl esters (FAMEs).[10]
3. Extraction:
-
After cooling, add an extraction solvent (e.g., 1.25 ml of a solution containing 200 ml of hexane (B92381) and 200 ml of methyl tert-butyl ether).[10]
-
Mix thoroughly and separate the phases by centrifugation. The FAMEs will be in the organic (upper) phase.
-
Transfer the organic phase to a clean vial.
4. Base Wash:
-
Add a dilute NaOH solution (e.g., 3 ml of 10.8 g NaOH in 900 ml distilled water) to the organic extract, mix, and centrifuge to remove residual reagents.[10]
-
Transfer the washed organic phase to a new vial for analysis.
5. GC-MS Analysis:
-
Inject an aliquot of the FAMEs extract into a gas chromatograph equipped with a mass spectrometer (GC-MS).
-
A typical GC program involves a temperature ramp from around 170°C to 270°C.[10]
-
The FAMEs are separated based on their volatility and identified based on their mass spectra. Quantification is achieved by comparing peak areas to those of known standards.[3][11]
The workflow for this experimental protocol is illustrated below:
1. Cell Lysis and Extraction:
-
Rapidly quench metabolic activity and lyse bacterial cells in a cold extraction solvent (e.g., methanol or an acetonitrile/isopropanol/water mixture).[12]
-
The extraction solution should contain an internal standard for quantification.
2. Protein Precipitation:
-
Precipitate proteins by adding an acid such as 5-sulfosalicylic acid (SSA).[12]
-
Incubate on ice and then centrifuge to pellet the precipitated proteins.
3. Supernatant Collection:
-
Carefully collect the supernatant, which contains the acyl-CoAs.[12]
4. Analysis by LC-MS/MS:
-
The extracted acyl-CoAs can be analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.[13]
Conclusion
This compound is a key intermediate in the synthesis of anteiso-fatty acids, which are critical for maintaining membrane fluidity and enabling bacterial adaptation to environmental changes. The relative abundance of these fatty acids varies significantly across different bacterial species, as exemplified by the diverse fatty acid profiles within the Bacillus genus. The functional consequence of this variation lies in the modulation of membrane biophysical properties, which in turn affects cellular processes and survival. The provided experimental protocols offer a framework for the comparative analysis of bacterial fatty acid composition, providing insights into the functional role of this compound and its downstream products. Further research focusing on the direct quantification of this compound across a wider range of bacteria will provide a more detailed understanding of the regulation of branched-chain fatty acid biosynthesis.
References
- 1. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Fatty Acids in the Genus Bacillus I. Iso- and Anteiso-Fatty Acids as Characteristic Constituents of Lipids in 10 Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interrelationships among Fatty Acid Composition, Staphyloxanthin Content, Fluidity, and Carbon Flow in the Staphylococcus aureus Membrane [mdpi.com]
- 7. Influence of membrane fluidity on the assembly of Staphylococcus aureus alpha-toxin, a channel-forming protein, in liposome membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Bacterial cell membranes and their role in daptomycin resistance: A review [frontiersin.org]
- 9. Flotillin-mediated membrane fluidity controls peptidoglycan synthesis and MreB movement | eLife [elifesciences.org]
- 10. gcms.cz [gcms.cz]
- 11. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure of Biosynthetic Products from 8-Methyltridecanoyl-CoA: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise structure of biosynthetic products is paramount. This guide provides a comprehensive comparison of the biosynthetic products derived from 8-methyltridecanoyl-CoA and its alternatives, supported by detailed experimental methodologies for structural confirmation.
The biosynthesis of fatty acids is a fundamental metabolic process that generates a vast array of structurally diverse molecules. Among these, branched-chain fatty acids play crucial roles in modulating membrane fluidity and serve as precursors to various bioactive natural products. This compound is a key intermediate in the formation of a specific class of branched-chain fatty acids known as anteiso-fatty acids. This guide will delve into the confirmation of the structure of its biosynthetic products, compare them with products from alternative pathways, and provide the experimental framework necessary for their characterization.
Biosynthesis from this compound: The Anteiso Pathway
In numerous bacteria, the biosynthesis of anteiso-fatty acids commences with a branched-chain starter unit derived from the amino acid L-isoleucine. Through a series of enzymatic reactions, isoleucine is converted to 2-methylbutyryl-CoA, which then primes the fatty acid synthase (FAS) machinery. This primer is subsequently elongated by the sequential addition of two-carbon units from malonyl-CoA. This compound is a key intermediate in this elongation process, ultimately leading to the formation of longer-chain anteiso-fatty acids, with 14-methylhexadecanoic acid (anteiso-C17:0) being a common product.[1][2]
The defining structural feature of these products is the methyl branch located on the antepenultimate (third-to-last) carbon atom of the fatty acid chain. This specific branching pattern imparts unique physical and chemical properties to the molecules, influencing their role in biological membranes and as precursors for more complex natural products.
Comparative Analysis with Alternative Biosynthetic Pathways
Nature employs alternative strategies to generate structural diversity in fatty acids. A comparison with other branched-chain fatty acid biosynthesis pathways highlights the specificity of the products derived from this compound.
| Precursor/Pathway | Primer Molecule | Resulting Fatty Acid Class | Key Structural Feature |
| Anteiso-Fatty Acid Synthesis | 2-Methylbutyryl-CoA (from Isoleucine) | Anteiso-Fatty Acids | Methyl branch on the antepenultimate carbon |
| Iso-Fatty Acid Synthesis | Isovaleryl-CoA (from Leucine) or Isobutyryl-CoA (from Valine) | Iso-Fatty Acids | Methyl branch on the penultimate carbon |
| Straight-Chain Fatty Acid Synthesis | Acetyl-CoA | Straight-Chain Fatty Acids | No branching in the alkyl chain[3] |
The choice of the initial primer molecule dictates the final structure of the fatty acid. While this compound is on the pathway to anteiso-structures, the use of primers derived from leucine (B10760876) or valine leads to the formation of iso-fatty acids, which possess a methyl branch on the second-to-last carbon. Straight-chain fatty acids, the most common type, are initiated by acetyl-CoA and lack any branching.
Experimental Protocols for Structure Confirmation
The unambiguous determination of the structure of biosynthetic products derived from this compound relies on a combination of powerful analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone for the analysis of fatty acids. After conversion to their more volatile methyl esters (FAMEs), the fatty acids are separated by gas chromatography and subsequently ionized and fragmented in the mass spectrometer.
Methodology:
-
Derivatization: Fatty acids are converted to fatty acid methyl esters (FAMEs) using methods such as acid-catalyzed (e.g., BF3/methanol) or base-catalyzed (e.g., sodium methoxide) transesterification.[4]
-
GC Separation: FAMEs are separated on a capillary GC column (e.g., a polar column like those coated with cyanopropyl polysiloxane) using a temperature gradient to resolve isomers.
-
Mass Spectrometry: Electron ionization (EI) is commonly used. The resulting mass spectra exhibit characteristic fragmentation patterns that can pinpoint the location of the methyl branch. For anteiso-FAMEs, a prominent fragment corresponding to the loss of the alkyl chain beyond the branch point is often observed. Chemical ionization (CI) can provide complementary information by generating a strong protonated molecular ion, which is useful for determining the molecular weight.[5][6] Tandem mass spectrometry (MS/MS) can further enhance structural elucidation by providing more detailed fragmentation information.[7]
Table 1: Key Diagnostic Ions in GC-MS of Branched-Chain Fatty Acid Methyl Esters
| Fatty Acid Type | Characteristic Fragmentation |
| Anteiso-FAMEs | Cleavage on either side of the tertiary carbon at the branch point. |
| Iso-FAMEs | A characteristic ion resulting from the loss of a propyl group from the molecular ion. |
| Straight-Chain FAMEs | A regular series of fragment ions separated by 14 Da (CH2). |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the chemical environment of each atom in the molecule, allowing for the definitive confirmation of the methyl branch position.
Methodology:
-
Sample Preparation: The purified fatty acid or its ester derivative is dissolved in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR: The proton NMR spectrum of an anteiso-fatty acid will show a characteristic doublet for the methyl group protons, coupled to the adjacent methine proton. The chemical shift of this doublet is distinct from that of the terminal methyl group in a straight-chain fatty acid.[8][9][10]
-
¹³C NMR: The carbon NMR spectrum provides even more definitive evidence, with the methyl branch carbon and the methine carbon at the branch point exhibiting unique chemical shifts that can be unambiguously assigned.[11]
-
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, further solidifying the structural assignment.
Table 2: Typical ¹H NMR Chemical Shifts for Key Protons in Fatty Acids
| Proton | Typical Chemical Shift (ppm) in CDCl₃ |
| Terminal Methyl (-CH₃) | ~0.88 (triplet) |
| Methylene (-CH₂-)n | ~1.2-1.4 (multiplet) |
| Allylic (-CH₂-CH=) | ~2.0-2.3 (multiplet) |
| Vinylic (-CH=CH-) | ~5.3-5.4 (multiplet) |
| Anteiso-Methyl (-CH(CH₃)-) | ~0.85 (doublet) |
Visualizing the Pathways and Workflows
To further clarify the biosynthetic logic and experimental procedures, the following diagrams have been generated.
References
- 1. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 2. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the precursor for fatty acid synthesis? | AAT Bioquest [aatbio.com]
- 4. Preparation of Fatty Acid Derivatives for their Further Analysis and Quantification by Gas Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aocs.org [aocs.org]
- 9. magritek.com [magritek.com]
- 10. Quantitative determination of fatty acid chain composition in pork meat products by high resolution 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
Comparative Metabolomics: Unraveling the Role of the BCKD Complex in 8-Methyltridecanoyl-CoA Biosynthesis
A Guide for Researchers in Fatty Acid Metabolism and Drug Development
This guide provides a comparative analysis of the metabolic profiles of wild-type and mutant microbial strains, with a focus on the biosynthesis of 8-methyltridecanoyl-CoA, a branched-chain fatty acid (BCFA). The primary focus of the comparison is on mutations within the branched-chain α-keto acid dehydrogenase (BCKD) complex, a critical enzymatic step in the formation of BCFA precursors. Understanding the metabolic consequences of such mutations is crucial for engineering microbial strains for the production of specialty chemicals and for developing novel antimicrobial agents.
Data Summary: Wild-Type vs. BCKD Mutant Strains
The following table summarizes the quantitative differences in branched-chain fatty acid abundance observed between wild-type strains and those with mutations in the BCKD gene cluster. While specific data for this compound is not explicitly detailed in the cited literature, the trends observed for the overall BCFA profile are directly applicable.
| Metabolite Class | Wild-Type Strain | BCKD Deletion Mutant | BCKD Overexpression Mutant |
| Branched-Chain Fatty Acids (BCFAs) | Normal physiological levels | Drastic reduction[1] | - |
| Anteiso-BCFAs | Predominant | Significantly decreased | - |
| Iso-BCFAs | Present | Significantly decreased | - |
| Olefins (derived from BCFAs) | Baseline production | Complete loss[1] | ~3-fold increase[1] |
Experimental Protocols
The analysis of branched-chain fatty acids and their CoA derivatives is typically performed using mass spectrometry-based techniques. Below are detailed methodologies for the key experiments.
Sample Preparation and Fatty Acid Methyl Ester (FAME) Analysis
-
Cell Culture and Harvesting: Wild-type and mutant strains (e.g., Micrococcus luteus) are cultured under identical conditions. Cells are harvested during the exponential growth phase by centrifugation.
-
Lipid Extraction: The cell pellet is washed and subjected to lipid extraction using a chloroform:methanol (B129727) solvent system.
-
Saponification and Methylation: The extracted lipids are saponified using a strong base (e.g., KOH in methanol) to release the fatty acids. The fatty acids are then methylated using a reagent such as boron trifluoride in methanol to produce fatty acid methyl esters (FAMEs).
-
GC-MS Analysis: The resulting FAMEs are analyzed by gas chromatography-mass spectrometry (GC-MS). The separation of different FAMEs is achieved on a suitable capillary column, and identification is based on their mass spectra and retention times compared to known standards.
Acyl-CoA Extraction and LC-MS/MS Analysis
For the direct quantification of this compound and other acyl-CoAs, a more targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach is employed.
-
Metabolite Extraction: Cell pellets are rapidly quenched to halt metabolic activity and extracted with a cold solvent mixture, often containing an organic solvent and an acidic aqueous buffer to precipitate proteins and extract polar metabolites.
-
Chromatographic Separation: The extracted acyl-CoAs are separated using reversed-phase liquid chromatography. The use of an ion-pairing agent in the mobile phase can improve the retention and separation of these anionic molecules.[2][3]
-
Mass Spectrometry Detection: The separated acyl-CoAs are detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This highly selective and sensitive technique allows for the quantification of specific acyl-CoAs based on their unique precursor-to-product ion transitions.[2][3][4]
Visualizing the Metabolic Impact of BCKD Mutation
The following diagrams illustrate the biosynthetic pathway of branched-chain fatty acids and a typical workflow for comparative metabolomics.
Caption: Biosynthesis of branched-chain fatty acids from amino acid precursors.
Caption: Workflow for comparative metabolomics of wild-type vs. mutant strains.
References
- 1. Impact of Branched-Chain Amino Acid Catabolism on Fatty Acid and Alkene Biosynthesis in Micrococcus luteus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Branched-Chain Fatty Acids as Species-Specific Biomarkers for Mycobacterium tuberculosis
A Comparative Guide for Researchers and Drug Development Professionals
The identification of reliable and specific biomarkers is a cornerstone of modern diagnostics and therapeutic development. For infectious diseases, species-specific biomarkers are crucial for accurate diagnosis, monitoring treatment efficacy, and guiding drug discovery efforts. This guide provides a comprehensive comparison of 8-Methyltridecanoyl-CoA and related branched-chain fatty acids (BCFAs) as potential species-specific biomarkers for Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). We will objectively compare their performance with established and emerging alternative biomarkers, supported by experimental data and detailed methodologies.
The Case for Branched-Chain Fatty Acids as M. tuberculosis Biomarkers
Mycobacterium tuberculosis possesses a unique and complex cell wall, rich in lipids that are not typically found in human hosts or other bacteria. Among these are mycolic acids, which are very long-chain fatty acids with distinctive methyl branches. The biosynthesis of these mycolic acids involves shorter branched-chain fatty acyl-CoA precursors. While this compound itself is not a widely documented biomarker, it represents the class of BCFAs that are characteristic of mycobacterial metabolism.
Tuberculostearic acid (10-methyloctadecanoic acid) is a well-studied example of a methyl-branched fatty acid found in M. tuberculosis.[1] The presence of such unique fatty acids offers a promising avenue for the development of highly specific diagnostic markers.
Comparative Analysis of Tuberculosis Biomarkers
The selection of a biomarker for clinical or research applications depends on various factors, including sensitivity, specificity, ease of detection, and correlation with disease state. Below is a comparative summary of BCFAs against other prominent TB biomarkers.
| Biomarker Category | Specific Biomarker(s) | Principle | Advantages | Disadvantages |
| Bacterial Cell Wall Lipids | Branched-Chain Fatty Acids (e.g., Tuberculostearic Acid) | Direct detection of unique bacterial components. | High specificity for M. tuberculosis. Stable molecules. | Lower abundance compared to some host markers. Requires advanced analytical techniques (e.g., GC-MS). |
| Lipoarabinomannan (LAM) | Detection of a major cell wall glycolipid. | Present in urine, enabling non-invasive sampling. | Low sensitivity, particularly in HIV-negative patients.[2] | |
| Host Immune Response - Proteins | C-Reactive Protein (CRP), Interleukin-6 (IL-6), TNF-α | Measurement of general inflammatory markers. | Widely available assays. Levels decrease with successful treatment.[3] | Non-specific; elevated in many inflammatory conditions. |
| Interferon-gamma (IFN-γ) Release Assays (IGRAs) | Measures T-cell response to M. tuberculosis antigens. | Good for detecting latent TB infection. | Cannot differentiate between latent and active TB.[4] | |
| Chemokines (e.g., IP-10, CXCL9, CXCL10) | Quantifying signaling molecules involved in immune cell recruitment. | High diagnostic performance and can help differentiate drug-sensitive/resistant TB.[4][5] | Can be influenced by other infections or inflammatory conditions. | |
| Host Immune Response - Nucleic Acids | microRNAs (e.g., miR-29a, miR-31) | Detection of small non-coding RNAs that regulate gene expression in response to infection. | Stable in body fluids. Can differentiate active from latent TB.[4] | Requires specialized molecular biology techniques. |
| Bacterial Nucleic Acids | M. tuberculosis DNA/RNA | Direct detection of bacterial genetic material. | High sensitivity and specificity. Can detect drug resistance mutations (e.g., GeneXpert). | Requires sputum or other invasive samples. Sensitivity can be lower in certain patient populations.[4] |
Experimental Protocols
Accurate and reproducible detection of biomarkers is paramount. Below are detailed methodologies for the analysis of branched-chain fatty acids and a key alternative biomarker, IP-10.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of Bacterial Fatty Acids
This protocol outlines the steps for extracting and analyzing fatty acids from clinical samples, such as sputum, to identify mycobacterial-specific branched-chain fatty acids.
1. Sample Preparation and Saponification:
- Homogenize the clinical sample (e.g., 1 ml of decontaminated sputum).
- Centrifuge to pellet the bacteria and host cells.
- Add 1 ml of 5% sodium hydroxide (B78521) in 50% methanol (B129727) to the pellet.
- Heat at 100°C for 30 minutes to saponify the lipids (hydrolyze fatty acids from complex lipids).
2. Methylation:
- Cool the sample and add 2 ml of 6N hydrochloric acid in methanol.
- Add 1.25 ml of a 6:1 (v/v) mixture of methanol and toluene.
- Heat at 80°C for 10 minutes to convert the fatty acids to their fatty acid methyl esters (FAMEs).
3. Extraction:
- Rapidly cool the sample and add 1.5 ml of a 6:1 (v/v) mixture of hexane (B92381) and methyl tert-butyl ether.
- Vortex for 10 minutes to extract the FAMEs into the organic layer.
- Transfer the upper organic layer to a clean vial for analysis.
4. GC-MS Analysis:
- Inject 1-2 µl of the extracted FAMEs into a gas chromatograph coupled with a mass spectrometer.
- Use a suitable capillary column (e.g., DB-23 or equivalent) for separation.
- The temperature program should be optimized to separate the various FAMEs. A typical program might start at 100°C and ramp up to 250°C.
- The mass spectrometer is operated in electron ionization (EI) mode, and spectra are collected over a mass range of 50-550 m/z.
- Identification of branched-chain fatty acids is based on their retention times and characteristic mass spectra compared to known standards.
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for IP-10 Quantification
This protocol describes a standard method for measuring the chemokine IP-10 in plasma or serum samples.
1. Sample Collection and Preparation:
- Collect whole blood in EDTA or heparin tubes.
- Centrifuge at 1000 x g for 15 minutes to separate plasma.
- Store plasma samples at -80°C until analysis.
2. ELISA Procedure (using a commercial kit):
- Prepare standards and samples according to the kit manufacturer's instructions.
- Add 100 µl of standards, controls, and samples to the wells of a microplate pre-coated with an anti-IP-10 antibody.
- Incubate for 2 hours at room temperature.
- Wash the wells four times with the provided wash buffer.
- Add 100 µl of a biotin-conjugated anti-IP-10 antibody to each well and incubate for 1 hour.
- Wash the wells again.
- Add 100 µl of streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 45 minutes.
- Wash the wells.
- Add 100 µl of a substrate solution (e.g., TMB) and incubate in the dark for 30 minutes.
- Stop the reaction by adding 50 µl of stop solution.
3. Data Analysis:
- Read the absorbance of each well at 450 nm using a microplate reader.
- Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
- Calculate the concentration of IP-10 in the samples by interpolating their absorbance values from the standard curve.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a general workflow for biomarker validation and the metabolic context of branched-chain fatty acid synthesis in bacteria.
Caption: A generalized workflow for the discovery, validation, and implementation of a novel biomarker.
Caption: Simplified pathway of branched-chain fatty acid synthesis leading to mycolic acids in mycobacteria.
Conclusion
The validation of this compound and other branched-chain fatty acids as species-specific biomarkers for Mycobacterium tuberculosis holds significant promise for improving the diagnosis and management of tuberculosis. Their high specificity, derived from their unique presence in the bacterial cell wall, offers a distinct advantage over many host-based inflammatory markers. While analytical complexity remains a challenge for widespread clinical adoption, ongoing advancements in mass spectrometry and other detection technologies may soon overcome these hurdles.
For researchers and drug development professionals, targeting the biosynthesis of these unique fatty acids presents a compelling strategy for novel anti-tubercular drug discovery. Further research to quantify the abundance of specific BCFAs like this compound in clinical isolates and to correlate their levels with disease severity and treatment response is warranted. This will be a critical step in fully realizing the potential of these molecules as next-generation biomarkers for tuberculosis.
References
- 1. Constitutive fatty acid and enzyme profiles of Mycobacterium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. Alternative biomarkers of tuberculosis infection in patients with immune-mediated inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Biological Activity of 8-Methyltridecanoyl-CoA Enantiomers: A Review of Available Data
A direct comparative analysis of the biological activities of the (R)- and (S)-enantiomers of 8-Methyltridecanoyl-CoA is not well-documented in publicly available scientific literature. Extensive searches for experimental data directly comparing the metabolic fate and signaling effects of these specific stereoisomers have not yielded sufficient information to construct a detailed comparison guide as requested.
While the metabolism of fatty acids, including branched-chain fatty acids, is a well-established field of study, specific investigations into the enantioselective effects of this compound are lacking. General principles of stereoselectivity in enzymatic reactions suggest that the two enantiomers would likely exhibit different biological activities. Enzymes are chiral catalysts and often display a high degree of specificity for one stereoisomer of a substrate over another. This can lead to significant differences in the rate of metabolism, the metabolic products formed, and the downstream signaling pathways that are activated.
Potential Pathways and Areas for Future Investigation
The metabolism of branched-chain fatty acids typically involves enzymes from the acyl-CoA dehydrogenase family and subsequent steps of β-oxidation. It is plausible that one or more enzymes in this pathway would exhibit stereopreference for either the (R)- or (S)-enantiomer of this compound.
One area of interest is the interaction of branched-chain fatty acyl-CoAs with peroxisome proliferator-activated receptors (PPARs). Some studies have indicated that branched-chain fatty acyl-CoAs can act as ligands for PPARα, a key regulator of lipid metabolism. However, these studies have not specified the stereochemistry of the branched-chain fatty acyl-CoAs investigated. Future research could explore whether the (R)- and (S)-enantiomers of this compound exhibit differential binding affinity and activation of PPARα, which could lead to distinct physiological outcomes.
To provide a comprehensive comparison, future research would need to address the following:
-
Enzymatic Assays: Direct comparison of the kinetic parameters (K_m and V_max) of key metabolic enzymes with both (R)- and (S)-8-Methyltridecanoyl-CoA as substrates.
-
Cell-Based Assays: Investigation of the effects of each enantiomer on cellular processes such as lipid accumulation, gene expression (particularly of PPAR target genes), and cell viability in relevant cell lines (e.g., hepatocytes, adipocytes).
-
In Vivo Studies: Administration of the individual enantiomers to animal models to assess differences in their pharmacokinetic profiles, tissue distribution, and overall physiological effects.
Hypothetical Experimental Workflow
Should the individual enantiomers of this compound become available for study, a potential experimental workflow to elucidate their differential biological activities could be as follows:
Caption: Hypothetical workflow for comparing the biological activity of this compound enantiomers.
Without specific experimental data, any comparison of the biological activity of the enantiomers of this compound remains speculative. The information required to fulfill the user's request for a detailed comparison guide is not currently available in the public domain. Further research is necessary to isolate or synthesize the individual enantiomers and subject them to rigorous biological and biochemical evaluation. Such studies would be of significant interest to researchers in the fields of lipid metabolism, enzymology, and drug development.
Orthogonal Strategies for the Definitive Identification of 8-Methyltridecanoyl-CoA
In the fields of drug development, metabolomics, and biochemical research, the unambiguous identification of lipid metabolites is paramount. 8-Methyltridecanoyl-CoA, a branched-chain fatty acyl-CoA, requires rigorous analytical techniques to confirm its precise chemical structure. Relying on a single method can lead to misidentification, especially when closely related isomers are present. This guide compares two powerful, orthogonal analytical methods—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy—providing the basis for a robust, multi-faceted approach to structural confirmation.
The core principle of using orthogonal methods is to probe different molecular properties. LC-MS/MS provides information on the molecular weight and fragmentation patterns, while NMR spectroscopy offers a detailed map of the carbon-hydrogen framework, allowing for the precise localization of features like methyl branches. When combined, these techniques provide a level of certainty that neither can achieve alone.
Comparative Analysis of Confirmatory Methods
The performance and outputs of LC-MS/MS and NMR spectroscopy are fundamentally different, yet complementary. A summary of the expected quantitative data for this compound from each technique is presented below.
| Parameter | LC-MS/MS | ¹H & ¹³C NMR Spectroscopy | Orthogonal Value |
| Molecular Mass | High-resolution mass measurement of the precursor ion (e.g., [M+H]⁺). Expected m/z: 1008.4 | Inferred from the sum of all identified atoms in the elucidated structure. | MS provides a direct and highly accurate mass; NMR confirms the atomic composition that constitutes this mass. |
| Key Diagnostic Data | - Precursor Ion (m/z): 1008.4- Key Fragment 1 (m/z): 501.4 (Neutral loss of 507 Da)- Key Fragment 2 (m/z): 428.1 (Adenosine diphosphate (B83284) fragment) | - ¹H NMR: Unique chemical shifts for protons near the methyl branch (~1.1-1.3 ppm) and the terminal methyl groups (~0.85-0.9 ppm).- ¹³C NMR: Distinct chemical shift for the branched methyl carbon (~19-22 ppm) and the C8 carbon. | MS confirms the presence of the CoA moiety via its characteristic fragmentation[1][2]. NMR confirms the location of the methyl branch on the acyl chain[3][4]. |
| Isomer Discrimination | Can distinguish some isomers based on chromatographic retention time and subtle differences in fragmentation, but may be ambiguous for positional isomers. | Excellent for distinguishing positional isomers. The precise location of the methyl group is determined by 2D NMR (COSY, HSQC) correlations. | NMR provides definitive structural evidence to resolve ambiguities that may remain after MS analysis. |
| Sensitivity | High (picomole to femtomole range). | Lower (nanomole to micromole range). | MS is ideal for detecting and identifying low-abundance species, while NMR is used for detailed structural analysis once sufficient material is available. |
| Sample Requirement | Minimal sample consumption. | Requires larger sample quantities. | The workflow can be designed to use MS for initial detection and then acquire sufficient material for NMR confirmation. |
Experimental Workflows & Signaling Pathways
A logical workflow is essential for the efficient and definitive confirmation of this compound. The process begins with sample preparation and separation, followed by orthogonal analyses for structural elucidation.
Caption: Workflow for the orthogonal confirmation of this compound identity.
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for the LC-MS/MS and NMR analysis of acyl-CoAs and their corresponding fatty acids.
Protocol 1: LC-MS/MS Analysis of this compound
This method is adapted from established procedures for long-chain acyl-CoA analysis[2][5].
-
Sample Preparation & Extraction:
-
Homogenize tissue or cell samples in a cold extraction solution (e.g., 2:1:1 acetonitrile:methanol (B129727):water).
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins and debris.
-
Collect the supernatant. For dilute samples, a solid-phase extraction (SPE) step using a C18 cartridge may be required to concentrate the acyl-CoAs.
-
Evaporate the solvent under a stream of nitrogen and reconstitute the dried extract in a suitable solvent like 50% methanol.
-
-
Liquid Chromatography:
-
Column: Use a reverse-phase column suitable for lipids, such as a Waters ACQUITY UPLC C8 (1.7 µm)[5] or equivalent.
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) hydroxide (B78521) (or ammonium acetate).
-
Mobile Phase B: Acetonitrile with 10 mM ammonium hydroxide.
-
Gradient: Develop a binary gradient optimized to separate long-chain acyl-CoAs, typically starting with a low percentage of B and ramping up to elute the more hydrophobic species.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Scan 1 (Full Scan): Acquire data in full scan mode to detect the [M+H]⁺ precursor ion of this compound (expected m/z ≈ 1008.4).
-
MS Scan 2 (Tandem MS/MS): Perform data-dependent acquisition or a targeted analysis on the precursor ion. Set collision energy (e.g., 20-40 eV) to induce fragmentation.
-
Key Transitions to Monitor:
-
Precursor ion → Product ion from neutral loss of the phosphorylated ADP moiety (M-507)[2].
-
Precursor ion → Product ion corresponding to the adenosine (B11128) diphosphate fragment (m/z ≈ 428).
-
-
Protocol 2: NMR Spectroscopic Analysis of 8-Methyltridecanoic Acid
NMR is typically performed on the free fatty acid after hydrolysis of the CoA ester due to its higher concentration requirements and to simplify the spectrum.
-
Sample Preparation (Hydrolysis):
-
To the acyl-CoA sample, add a solution of potassium hydroxide (KOH) in methanol and incubate at 60°C for 1 hour to cleave the thioester bond.
-
Acidify the solution with HCl to protonate the fatty acid.
-
Extract the free fatty acid into an organic solvent like hexane (B92381) or diethyl ether.
-
Evaporate the organic solvent to obtain the purified 8-Methyltridecanoic acid.
-
-
NMR Spectroscopy:
-
Solvent: Dissolve the purified fatty acid in deuterated chloroform (B151607) (CDCl₃).
-
Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion[6].
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key signals to identify include the terminal methyls, the branched methyl, the methylene (B1212753) chain, and the α-CH₂ protons adjacent to the carboxylic acid.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This will provide distinct signals for each carbon, including the branched methyl and the C8 methine carbon.
-
2D NMR (COSY & HSQC):
-
Run a COSY (Correlation Spectroscopy) experiment to identify proton-proton couplings, which helps to trace the connectivity of the carbon chain.
-
Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate each proton with its directly attached carbon. This is crucial for definitively assigning the ¹³C signals and confirming the location of the methyl branch[7].
-
-
By integrating the data from these orthogonal methods, researchers can achieve an unambiguous structural confirmation of this compound, ensuring data integrity and reliability in downstream applications.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of the fatty acid profile by 1H‐NMR spectroscopy | Semantic Scholar [semanticscholar.org]
- 7. magritek.com [magritek.com]
Navigating the Analytical Landscape for 8-Methyltridecanoyl-CoA Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in metabolic studies, the accurate quantification of specific acyl-CoA species like 8-Methyltridecanoyl-CoA is paramount. This guide provides a comparative overview of prevalent analytical methodologies applicable to the quantification of this compound. In the absence of direct inter-laboratory comparison studies for this specific analyte, this document synthesizes data from established methods for acyl-CoA analysis to offer a framework for methodological selection and validation.
The quantification of acyl-CoAs presents analytical challenges due to their inherent instability and the complexity of biological matrices.[1] Methodologies vary in sensitivity, specificity, throughput, and accessibility. This guide focuses on the most widely adopted techniques: Liquid Chromatography-Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and enzyme-based colorimetric/fluorometric assays.
Comparative Analysis of Quantification Methodologies
The choice of an analytical method for this compound quantification is a critical decision that influences the accuracy, sensitivity, and scalability of a study. The following table summarizes the key performance characteristics of the primary analytical platforms.
| Feature | LC-MS/MS | HPLC (UV/Fluorescence) | Enzyme-Based Assays |
| Specificity | Very High (based on mass-to-charge ratio and fragmentation) | Moderate to High (dependent on chromatographic separation and derivatization) | Low (often measures total or a class of acyl-CoAs) |
| Sensitivity | Very High (femtomole to picomole range)[2] | Moderate (picomole to nanomole range) | Low to Moderate (micromole range)[3] |
| Throughput | Moderate to High | Low to Moderate | High |
| Quantitative Accuracy | High (with appropriate internal standards) | Moderate to High | Moderate |
| Instrumentation Cost | High | Moderate | Low |
| Sample Preparation | Moderate to Complex | Moderate (may require derivatization)[2] | Simple |
Recommended Experimental Protocol: LC-MS/MS
LC-MS/MS is the gold standard for the specific and sensitive quantification of a wide range of acyl-CoA species.[4][5] The following protocol is a generalized workflow adaptable for this compound quantification in biological samples.
1. Sample Preparation and Extraction:
-
Objective: To extract acyl-CoAs from the biological matrix while minimizing degradation.
-
Procedure:
-
Homogenize tissue or cell samples in a cold extraction solvent (e.g., acetonitrile/methanol/water mixture).[5]
-
Include an internal standard, such as a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA not present in the sample, to control for extraction efficiency and matrix effects.[6]
-
Centrifuge the homogenate at a high speed (e.g., 20,000 x g) at 4°C to pellet proteins and cellular debris.[7]
-
Transfer the supernatant containing the acyl-CoAs to a clean tube for analysis.
-
2. LC-MS/MS Analysis:
-
Objective: To separate this compound from other analytes and quantify it using mass spectrometry.
-
Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.
-
Chromatography:
-
Column: A C18 reversed-phase column is commonly used for separating acyl-CoAs.
-
Mobile Phases: A gradient elution with buffered aqueous and organic mobile phases (e.g., ammonium (B1175870) acetate (B1210297) in water and acetonitrile) is typically employed.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification. This involves monitoring a specific precursor ion (the molecular ion of this compound) and a specific product ion generated through fragmentation.[8]
-
3. Data Analysis:
-
Objective: To determine the concentration of this compound in the sample.
-
Procedure:
-
Generate a standard curve using known concentrations of an this compound standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of this compound in the samples by interpolating from the standard curve.
-
Visualizing the Workflow and Method Selection
To aid in understanding the experimental process and the logic of method selection, the following diagrams are provided.
Figure 1. A generalized workflow for the quantification of this compound using LC-MS/MS.
Figure 2. A decision tree to guide the selection of an analytical method for this compound quantification.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 6. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Influence of 8-Methyltridecanoyl-CoA on Gene Expression: A Comparative Analysis
While direct experimental data on the effects of 8-Methyltridecanoyl-CoA on gene expression remains limited, this guide provides a comparative analysis based on studies of structurally similar branched-chain fatty acids (BCFAs). This information is intended for researchers, scientists, and drug development professionals to understand the potential regulatory roles of this class of molecules in cellular processes.
The following sections detail the known impacts of related BCFAs on genes involved in lipid metabolism and inflammation, outline common experimental protocols for such investigations, and visualize the pertinent signaling pathways and experimental workflows.
Comparative Gene Expression Analysis
Studies on BCFAs, such as 14-methylpentadecanoic acid (14-MPA) and 12-methyltetradecanoic acid (12-MTA), have demonstrated their ability to modulate the expression of key genes involved in critical cellular pathways. The data presented below, primarily from studies on liver and cancer cell lines, serves as a proxy to infer the potential effects of this compound.
| Gene | Function | Cell Line | BCFA Treatment | Observed Effect on Expression | Reference |
| FASN | Fatty Acid Synthase | HepG2 | 14-MPA (5µM, 10µM) | Downregulation | [1][2] |
| SREBP1 | Sterol Regulatory Element-Binding Protein 1 | HepG2 | 14-MPA (5µM, 10µM) | Downregulation | [1][2] |
| SCD1 | Stearoyl-CoA Desaturase 1 | HepG2 | 14-MPA | Downregulation | [1] |
| CRP | C-Reactive Protein | HepG2 | 14-MPA | Downregulation | [1] |
| IL-6 | Interleukin 6 | HepG2 | 14-MPA | Downregulation | [1] |
| 5-LOX | 5-Lipoxygenase | PC3 | 12-MTA (25 µg/ml) | Inhibition of 5-HETE formation | [3] |
Experimental Protocols
The following methodologies are typical for investigating the effects of BCFAs on gene expression.
Cell Culture and Treatment
-
Cell Lines: Human hepatocellular carcinoma (HepG2) or prostate cancer (PC3) cells are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for HepG2) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
BCFA Preparation: The BCFA of interest (e.g., 14-MPA) is dissolved in a suitable solvent, such as ethanol, to create a stock solution.
-
Treatment: Cells are seeded and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing the desired concentrations of the BCFA (e.g., 1 µM, 5 µM, 10 µM) or the vehicle control (ethanol).
-
Incubation: Cells are incubated with the BCFA for a specified period, typically 24 to 48 hours, before harvesting for analysis.[1]
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation: Total RNA is extracted from the treated and control cells using a commercial RNA isolation kit following the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using spectrophotometry.
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.
-
qRT-PCR: The relative expression levels of target genes are quantified by qRT-PCR using a suitable real-time PCR system and a fluorescent dye such as SYBR Green. Gene-specific primers are designed for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, where the expression of the target gene is normalized to the housekeeping gene and compared to the vehicle-treated control group.
Visualizing the Molecular Landscape
To better understand the mechanisms at play, the following diagrams illustrate a potential signaling pathway influenced by BCFAs and a standard experimental workflow.
Caption: Experimental workflow for analyzing gene expression changes.
Caption: Potential MAPK/NF-κB signaling pathway modulation.
Concluding Remarks
The available evidence strongly suggests that BCFAs, and by extension likely this compound, can act as signaling molecules that regulate gene expression, particularly in the realms of lipid metabolism and inflammation. The downregulation of key lipogenic and pro-inflammatory genes indicates a potential therapeutic role for these fatty acids in metabolic and inflammatory diseases. However, it is crucial to underscore that the data presented here is extrapolated from studies on related BCFAs. Direct experimental investigation into the specific effects of this compound is necessary to confirm these hypotheses and to fully elucidate its biological functions and therapeutic potential. Future research should focus on comprehensive transcriptomic analyses to identify the full spectrum of genes regulated by this compound and to explore its impact in various cell types and disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of proliferation of PC3 cells by the branched-chain fatty acid, 12-methyltetradecanoic acid, is associated with inhibition of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 8-Methyltridecanoyl-CoA: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of 8-Methyltridecanoyl-CoA, ensuring the safety of laboratory personnel and minimizing environmental impact.
Hazard Assessment and Safety Precautions
This compound is a complex organic molecule. While not classified as an acutely hazardous substance, it should be handled with care. The primary risks associated with this class of compounds are related to their potential for biological activity and the general hazards of handling organic chemicals.
Personal Protective Equipment (PPE) is mandatory when handling this compound and its waste:
| PPE Category | Specification |
| Eye Protection | Safety glasses with side shields or safety goggles. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A standard laboratory coat. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
-
Segregation of Waste:
-
Do not mix this compound waste with other waste streams, particularly those containing halogenated solvents, strong acids or bases, or heavy metals.
-
Collect all waste containing this compound, including unused solutions, contaminated consumables (e.g., pipette tips, microfuge tubes), and rinsate, in a dedicated waste container.
-
-
Waste Container Selection and Labeling:
-
Use a chemically compatible container, preferably the original product container or a clean, leak-proof container made of high-density polyethylene (B3416737) (HDPE).
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume. Affix any additional labels required by your institution.
-
-
On-site Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from sources of ignition.
-
Do not accumulate more than one quart of this type of waste before requesting a pickup from your institution's EHS department.
-
-
Disposal Request and Pickup:
-
Once the waste container is full or has reached the accumulation time limit set by your institution, submit a hazardous waste pickup request to your EHS department.
-
Follow your institution's specific procedures for waste pickup scheduling and documentation.
-
-
Decontamination of Empty Containers:
-
An empty container that has held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or isopropanol) before being disposed of as regular laboratory glass or plastic waste.
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.
-
Emergency Procedures for Spills
In the event of a spill, adhere to the following procedures:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as listed in the table above.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad) to contain the spill.
-
Cleanup: Carefully sweep or wipe up the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
Figure 1. Workflow for the proper disposal of this compound.
Personal protective equipment for handling 8-Methyltridecanoyl-CoA
Essential Safety and Handling Guide for 8-Methyltridecanoyl-CoA
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on safety protocols for similar long-chain acyl-CoA compounds and general laboratory safety principles. Researchers should always perform a risk assessment before handling any chemical and consult their institution's safety office.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring laboratory safety and experimental integrity.
Personal Protective Equipment (PPE)
The recommended personal protective equipment is crucial for minimizing exposure and ensuring personal safety. The following table summarizes the necessary PPE for handling this compound.
| PPE Category | Item | Standard | Purpose |
| Eye and Face Protection | Safety glasses with side-shields or Goggles | EN 166 or ANSI Z87.1 | Protects eyes from splashes and aerosols.[1][2] |
| Face shield | - | Recommended when there is a significant risk of splashes.[3][4] | |
| Hand Protection | Nitrile rubber gloves | EN 374 | Provides protection against chemical splashes. A minimum thickness of 0.4 mm is recommended.[1] |
| Body Protection | Laboratory coat or gown | - | Protects skin and personal clothing from contamination. |
| Chemical-resistant apron | EN 14605 | Recommended for splash hazards.[1][2] | |
| Respiratory Protection | Not generally required | - | Use in a well-ventilated area. If aerosols may be generated, a respirator may be necessary based on a risk assessment.[2] |
Handling and Storage
Proper handling and storage are vital to maintain the chemical's integrity and prevent accidental exposure.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[1][5]
-
Avoid contact with skin and eyes.[1]
-
Wear the appropriate personal protective equipment at all times.
-
Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][2]
Storage:
-
Store in a tightly closed container in a cool, dry place.[2]
-
Refer to the Certificate of Analysis for specific storage temperature recommendations, which may vary.[6]
Spill and Disposal Procedures
Immediate and appropriate response to spills and proper disposal of waste are critical for laboratory safety and environmental protection.
Spill Procedure:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., sand, diatomaceous earth) to contain the spill.[7]
-
Collect: Carefully scoop the absorbed material into a suitable, labeled container for disposal.
-
Clean: Decontaminate the spill area with an appropriate solvent or cleaning agent.
-
Dispose: Dispose of the waste in accordance with institutional and local regulations.
Disposal:
-
Dispose of unused this compound and any contaminated materials as chemical waste.
-
Follow all federal, state, and local regulations for hazardous waste disposal. Do not allow the product to enter drains.[8]
Experimental Workflow
The following diagram illustrates a general workflow for handling this compound in a research setting, from preparation to post-experiment cleanup.
Caption: A flowchart illustrating the key steps for safely handling this compound.
References
- 1. download.basf.com [download.basf.com]
- 2. download.basf.com [download.basf.com]
- 3. Personal Protective Equipment | US EPA [epa.gov]
- 4. fatfinger.io [fatfinger.io]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. carlroth.com [carlroth.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
